Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIILZIJRVHFCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672831 | |
| Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956018-34-1 | |
| Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate chemical properties
An In-depth Technical Guide to Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate
Introduction: A Versatile Heterocyclic Building Block
This compound is a specialized organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its molecular architecture, featuring a biologically active 2-aminothiazole core, an ethylamine linker, and a crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an exceptionally versatile intermediate. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, prized for its ability to engage in a wide range of biological interactions.
This guide provides an in-depth examination of the chemical and physical properties, synthesis, characterization, reactivity, and handling of this compound. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this valuable building block in their synthetic endeavors. Its applications are primarily as a key intermediate in the synthesis of complex bioactive molecules, with notable potential in the fields of oncology, infectious diseases, and neurological disorders.[1][2] The strategic placement of the Boc group allows for selective manipulation of the molecule's different amine functionalities, a cornerstone of modern multi-step organic synthesis.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its successful application in a laboratory setting. These properties dictate storage, handling, and reaction conditions.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 956018-34-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₇N₃O₂S | [1] |
| Molecular Weight | 243.33 g/mol | [1] |
| Appearance | Brown solid | [1] |
| Purity | Typically ≥99% (by HPLC) | [1][3] |
| IUPAC Name | tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | [2] |
| Storage Conditions | Store at 0-8°C, under an inert atmosphere. | [1][5] |
Solubility and Stability
While specific quantitative solubility data is not readily published, compounds of this nature are generally soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dichloromethane (DCM). Solubility in non-polar solvents like hexanes is expected to be low.
The compound's stability is largely influenced by the acid-labile Boc protecting group. It is stable under basic and neutral conditions but will readily decompose in the presence of strong acids.[6][7][8] It should be stored in a tightly sealed container, away from incompatible materials like strong oxidizing agents and acids, to prevent degradation.[5]
PART 2: Synthesis and Mechanistic Rationale
The synthesis of this compound logically proceeds via the protection of a precursor diamine. The most common and industrially scalable approach involves the selective Boc-protection of 2-(2-aminothiazol-4-yl)ethanamine.
Conceptual Synthesis Workflow
The overall transformation can be visualized as a two-stage process: first, the construction of the core aminothiazole structure, followed by the selective protection of the side-chain amine. The Hantzsch thiazole synthesis is a classic and effective method for creating the 2-aminothiazole ring from an α-haloketone and a thiourea derivative.[9] The final, critical step is the chemoselective N-protection.
Caption: General synthetic workflow for the target compound.
Mechanism of Boc Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction mechanism involves the nucleophilic attack of the primary aliphatic amine onto one of the electrophilic carbonyl carbons of the anhydride. The primary amine of the ethyl side chain is significantly more nucleophilic than the aromatic amine on the thiazole ring, leading to excellent chemoselectivity. The resulting tetrahedral intermediate collapses, displacing a tert-butoxide-carbonate mixed anhydride, which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[8][10]
Caption: Simplified mechanism of Boc protection of an amine.
Experimental Protocol: N-Boc Protection
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
-
Dissolution: Dissolve 2-(2-aminothiazol-4-yl)ethanamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water.[7][11] The choice of solvent is critical; it must solubilize the starting material without reacting with the reagents.
-
Base Addition: Add a mild base, such as triethylamine (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution and stir. The base neutralizes the acidic byproduct of the reaction and facilitates the nucleophilic attack by the amine.[10]
-
Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 20-30 minutes. The exothermic nature of the reaction necessitates slow, controlled addition to prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. This aqueous workup removes the base, salts, and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
PART 3: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | Boc Group (CH₃) | ~1.4 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group. |
| Ethyl (CH₂) | ~2.7 ppm (t, 2H), ~3.3 ppm (q, 2H) | Adjacent methylene groups showing triplet and quartet (or dt) splitting. | |
| Thiazole (CH) | ~6.5 ppm (s, 1H) | Aromatic proton on the thiazole ring. | |
| Amine (NH₂) | ~5.0-5.5 ppm (br s, 2H) | Protons of the primary amine on the thiazole ring. | |
| Carbamate (NH) | ~5.0 ppm (br t, 1H) | Carbamate proton, often broad and coupled to the adjacent CH₂. | |
| ¹³C NMR | Boc (C(CH₃)₃) | ~28.4 ppm | Carbons of the three methyl groups. |
| Boc (O-C(CH₃)₃) | ~79.1 ppm | Quaternary carbon of the Boc group. | |
| Boc (C=O) | ~156.0 ppm | Carbonyl carbon of the carbamate. | |
| Thiazole Ring | ~105-170 ppm | Distinct signals for the three carbons of the heterocyclic ring. | |
| IR (cm⁻¹) | N-H Stretch | 3100-3400 cm⁻¹ | Amine and carbamate N-H bonds. |
| C-H Stretch | 2850-2980 cm⁻¹ | Aliphatic C-H bonds of the ethyl and Boc groups. | |
| C=O Stretch | ~1690 cm⁻¹ | Strong absorption from the carbamate carbonyl. | |
| Mass Spec. | [M+H]⁺ | 244.1 | Protonated molecular ion. |
| Fragmentation | 188.1, 144.1 | Loss of isobutylene ([M-C₄H₈+H]⁺) or the entire Boc group ([M-Boc+H]⁺). |
Note: The exact spectral values can vary depending on the solvent and instrument used.[12][13]
PART 4: Reactivity, Applications, and Strategic Value
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Key Reactions
-
Boc Deprotection: The primary utility of the Boc group is its role as a temporary shield. It can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[6][7] This unmasks the highly nucleophilic primary amine of the ethyl side chain, making it available for subsequent reactions such as amide bond formation, alkylation, or sulfonylation.
Caption: Workflow for the acidic deprotection of the Boc group.
-
Derivatization of the 2-Amino Group: The exocyclic amine on the thiazole ring can also participate in reactions, although it is generally less nucleophilic than the aliphatic amine. It can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
Applications in Drug Discovery
This compound serves as a critical building block for creating libraries of potential drug candidates. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the ethylamine linker provides a versatile point of attachment for various pharmacophores or solubilizing groups. Researchers utilize this intermediate to synthesize molecules for:
-
Enzyme Inhibition: Targeting kinases, proteases, and other enzymes implicated in disease.[1]
-
Receptor Binding Studies: Developing ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.[1]
-
Complex Molecule Synthesis: As a foundational piece in the multi-step synthesis of novel therapeutics.[1]
PART 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed.
Hazard Identification
While this specific compound is not extensively characterized for its toxicity, related structures and general chemical principles suggest the following precautions:
-
Handle in a well-ventilated area or a chemical fume hood.[14]
-
Avoid inhalation of dust or vapors.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[5]
-
Skin Contact: Wash off with soap and plenty of water.[15]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term stability, refrigeration (0-8°C) under an inert atmosphere is recommended.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][15]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, characterized by the strategic placement of a Boc-protecting group on a bioactive 2-aminothiazole scaffold, provides a reliable and versatile platform for constructing novel and complex molecules. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and efficiently leverage this compound to accelerate their discovery programs and contribute to the advancement of science.
References
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PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. Retrieved from [Link]
-
HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
- Google Patents. (n.d.). CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.
-
PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. Retrieved from [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
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ResearchGate. (2025). Synthesis and antibacterial activity of some tert-butyl{&aryl/alkyl-2-[4-aryl-2-thiazolyl)hydrazono)ethyl]carbamate derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Synthesis of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate
This guide provides a comprehensive technical overview of tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate, a versatile building block in medicinal chemistry and drug discovery. We will delve into its molecular architecture, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its characterization through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound is a key intermediate in pharmaceutical research, particularly in the development of novel therapeutics for oncology, infectious diseases, and neurological disorders.[1] Its value lies in its bifunctional nature, incorporating a reactive 2-aminothiazole moiety and a Boc-protected ethylamine side chain. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in a wide range of biological interactions.[1] The Boc-protected amine provides a stable yet readily cleavable handle for subsequent synthetic modifications, allowing for the controlled and sequential elaboration of complex molecular architectures.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound combines the rigidity of the thiazole ring with the flexibility of the ethylcarbamate side chain. This unique combination of structural features dictates its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 956018-34-1 | Chem-Impex |
| Molecular Formula | C₁₀H₁₇N₃O₂S | Chem-Impex |
| Molecular Weight | 243.33 g/mol | Chem-Impex |
| Appearance | Brown solid | Chem-Impex |
| Storage | 0-8°C | Chem-Impex |
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Rationale
The synthesis of this compound can be logically approached in a two-step sequence: first, the construction of the 4-(2-aminoethyl)-2-aminothiazole core, followed by the selective protection of the primary aliphatic amine with a tert-butoxycarbonyl (Boc) group.
Synthesis Pathway Overview
Caption: Synthetic workflow for this compound.
Step 1: Hantzsch Thiazole Synthesis of 4-(2-Aminoethyl)thiazol-2-amine
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thiourea derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-chloro-4-aminobutan-2-one hydrochloride (1.0 equivalent). Note: The hydrochloride salt of the aminoketone is often more stable and commercially available.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base, such as sodium bicarbonate solution, until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-aminoethyl)thiazol-2-amine.
Mechanistic Insight: The Hantzsch synthesis proceeds through a nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of the hydrochloride salt of the amine starting material prevents its interference in the reaction.
Step 2: Selective Boc Protection of the Aliphatic Amine
With the diamine in hand, the next critical step is the selective protection of the more nucleophilic primary aliphatic amine over the less reactive aromatic amine of the thiazole ring. The bulky di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation.
Protocol:
-
Reaction Setup: Dissolve the crude 4-(2-aminoethyl)thiazol-2-amine (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add a mild base, such as sodium bicarbonate (1.5-2.0 equivalents), to the solution.
-
Addition of (Boc)₂O: To the stirred mixture, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Mechanistic Insight: The primary aliphatic amine is significantly more nucleophilic than the endocyclic aromatic amine of the thiazole ring. This difference in reactivity allows for the selective acylation of the ethylamine side chain by (Boc)₂O. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.30 | s | 1H | Thiazole C5-H |
| ~5.00 | br s | 1H | NH-Boc |
| ~4.80 | br s | 2H | Thiazole-NH₂ |
| ~3.40 | q, J = 6.8 Hz | 2H | CH₂-NHBoc |
| ~2.80 | t, J = 6.8 Hz | 2H | Thiazole-CH₂ |
| 1.44 | s | 9H | C(CH₃)₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Thiazole C2-NH₂ |
| ~156.0 | C=O (Carbamate) |
| ~149.0 | Thiazole C4 |
| ~105.0 | Thiazole C5 |
| ~79.5 | C (CH₃)₃ |
| ~42.0 | C H₂-NHBoc |
| ~32.0 | Thiazole-C H₂ |
| ~28.5 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
Key expected IR absorption bands include:
-
~3350-3150 cm⁻¹: N-H stretching (amine and carbamate)
-
~2970-2850 cm⁻¹: C-H stretching (aliphatic)
-
~1690 cm⁻¹: C=O stretching (carbamate)
-
~1580 cm⁻¹: C=N stretching (thiazole ring)
-
~1160 cm⁻¹: C-O stretching (carbamate)
Mass Spectrometry
The expected molecular ion peak [M+H]⁺ in an ESI-MS spectrum would be at m/z 244.1.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, compounds with similar structures are known to be irritants. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]
Conclusion
This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its synthesis, achievable through a reliable Hantzsch thiazole formation followed by selective Boc protection, provides access to a versatile intermediate for the development of complex, biologically active molecules. The predicted spectroscopic data provides a framework for its characterization, ensuring its identity and purity in research and development settings. As with any chemical synthesis, proper safety protocols must be followed to ensure safe handling and use.
References
- Supporting Information for publications detailing the synthesis and characterization of similar tert-butyl carbamates and 2-aminothiazole derivatives. (Note: A specific peer-reviewed article with the complete experimental data for the title compound was not identified during the literature search. The provided spectroscopic data is therefore predicted based on analogous structures.)
- Patents and articles describing the Hantzsch thiazole synthesis.
Sources
An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable and scalable synthetic route to Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed around two core transformations: the construction of the 2-aminothiazole heterocycle via the Hantzsch thiazole synthesis and the subsequent selective protection of the primary amino group on the C4-ethyl side chain using a tert-butyloxycarbonyl (Boc) group. This guide elucidates the underlying chemical principles, offers detailed, field-proven experimental protocols, and presents quantitative data to ensure reproducibility and success. The causality behind experimental choices is explained, providing a robust framework for researchers to understand and adapt these methodologies for their specific needs.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the 2-aminothiazole moiety, a privileged scaffold in medicinal chemistry, coupled with a selectively protected diamine side chain, makes it a versatile precursor for the elaboration of complex molecular architectures.[1]
The synthetic strategy detailed herein is a two-step process commencing with the synthesis of 4-(2-aminoethyl)thiazol-2-amine dihydrobromide, followed by the selective N-Boc protection of the more nucleophilic primary aliphatic amine. This approach is favored for its efficiency, scalability, and the commercial availability of the starting materials.
Logical Workflow of the Synthesis:
Caption: Overall synthetic workflow.
Part 1: Synthesis of 4-(2-Aminoethyl)thiazol-2-amine dihydrobromide
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and robust method for constructing the 2-aminothiazole ring system.[2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.
Preparation of 1-Bromo-4,4-diethoxybutan-2-one
The synthesis of the requisite α-bromoketone begins with the controlled hydrolysis of 1,1,4-triethoxybutane to form 4,4-diethoxybutan-2-one, which is subsequently brominated at the α-position.
Reaction Scheme:
Experimental Protocol:
-
Hydrolysis of 1,1,4-Triethoxybutane: To a stirred solution of 1,1,4-triethoxybutane (1.0 eq) in a suitable solvent such as acetone, add a catalytic amount of a strong acid (e.g., 2 M HCl). Monitor the reaction by TLC until the starting material is consumed. Neutralize the acid with a mild base (e.g., NaHCO3 solution), and extract the product, 4,4-diethoxybutan-2-one, with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
α-Bromination: Dissolve the crude 4,4-diethoxybutan-2-one (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane. Cool the solution in an ice bath and slowly add a solution of bromine (1.0 eq) in the same solvent. After the addition is complete, allow the reaction to warm to room temperature and stir until the red-brown color of bromine disappears. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-bromo-4,4-diethoxybutan-2-one as a crude product, which can be used in the next step without further purification.
Hantzsch Thiazole Synthesis and Deprotection
The synthesized α-bromoketone is then reacted with thiourea to form the 2-aminothiazole ring. The diethyl acetal protecting group is subsequently removed under acidic conditions to yield the desired diamine.
Reaction Scheme:
Experimental Protocol:
-
Cyclocondensation: Dissolve 1-bromo-4,4-diethoxybutan-2-one (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or isopropanol. Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude 4-(2,2-diethoxyethyl)thiazol-2-amine can be carried forward to the next step.
-
Acetal Deprotection: To the crude 4-(2,2-diethoxyethyl)thiazol-2-amine, add an excess of 48% aqueous hydrobromic acid. Heat the mixture at reflux for 2-4 hours. Cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether. Dry the solid under vacuum to afford 4-(2-aminoethyl)thiazol-2-amine dihydrobromide as a stable salt.
Part 2: Selective N-Boc Protection
The final step involves the selective protection of the primary aliphatic amino group of the side chain. The 2-amino group on the thiazole ring is significantly less nucleophilic due to the electron-withdrawing nature of the heterocyclic ring, allowing for a high degree of selectivity.[3]
Reaction Scheme:
Key Reagents and Their Roles:
| Reagent | Role | Molar Equivalent |
| 4-(2-Aminoethyl)thiazol-2-amine dihydrobromide | Starting Material | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc Protecting Agent | 1.1 - 1.2 |
| Triethylamine (TEA) | Base | 2.2 - 2.5 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | - |
Experimental Protocol:
-
Suspend 4-(2-aminoethyl)thiazol-2-amine dihydrobromide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and add triethylamine (2.2-2.5 eq) dropwise. The triethylamine serves to neutralize the hydrobromic acid salts and to act as a base for the acylation reaction.
-
To the resulting mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the same solvent dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a pure solid.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.44 (s, 9H, C(CH₃)₃), 2.68 (t, J = 6.8 Hz, 2H, CH₂-thiazole), 3.35 (q, J = 6.4 Hz, 2H, CH₂-NHBoc), 4.95 (br s, 1H, NHBoc), 6.20 (s, 1H, H-5 thiazole), NH₂ protons may be broad and exchangeable. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 28.4 (C(CH₃)₃), 32.5 (CH₂-thiazole), 42.1 (CH₂-NHBoc), 79.5 (C(CH₃)₃), 108.5 (C-5 thiazole), 151.2 (C-4 thiazole), 156.0 (C=O, Boc), 168.0 (C-2 thiazole). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₇N₃O₂S: 259.10; found: 259.1. |
| Appearance | White to off-white solid. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Hantzsch synthesis | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Use freshly prepared α-bromoketone. |
| Incomplete Boc protection | Insufficient base or (Boc)₂O; steric hindrance. | Increase the equivalents of TEA and (Boc)₂O slightly. Increase reaction time. Ensure the starting diamine salt is fully neutralized. |
| Formation of di-Boc protected product | Excess (Boc)₂O; prolonged reaction time at elevated temperature. | Use a stoichiometric amount of (Boc)₂O. Maintain a low reaction temperature. |
| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Optimize the chromatographic separation conditions (solvent system, gradient). Consider recrystallization as an alternative purification method. |
Safety Considerations
-
Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrobromic acid is a strong, corrosive acid. Handle with extreme care and appropriate PPE.
-
Triethylamine has a strong, unpleasant odor and is flammable. Use in a fume hood.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation of dust.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the principles behind the Hantzsch thiazole synthesis and selective N-Boc protection, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided experimental protocols and troubleshooting guide offer a practical framework for achieving high yields and purity.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Pittelkow, M.; Lewinsky, R.; Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth.2003, 80, 26.
- Krapcho, A. P.; Kuell, C. S. Mono- and di-protected diamines. N-tert-butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synth. Commun.1990, 20 (16), 2559-2564.
- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. 2011, 3 (6), 341-347. [https://www.derpharmachemica.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021, 26(5), 1449. [https://www.mdpi.com/1420-3049/26/5/1449]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Wikipedia. Hantzsch thiazole synthesis. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth.2005 , 82, 64. [Link]
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An In-Depth Technical Guide to Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, applications, and safety considerations, offering field-proven insights to empower your research and development endeavors.
Core Chemical Identity and Descriptors
This compound is a specialized chemical intermediate valued for its unique combination of a reactive 2-aminothiazole core and a Boc-protected aminoethyl side chain. This structure allows for sequential and controlled chemical modifications, making it a versatile tool in the synthesis of complex bioactive molecules.
| Identifier | Value | Source |
| CAS Number | 956018-34-1 | J&K Scientific[1], Chem-Impex[2] |
| Molecular Formula | C10H17N3O2S | J&K Scientific[1], Chem-Impex[2] |
| Molecular Weight | 243.33 g/mol | Chem-Impex[2] |
| IUPAC Name | tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | J&K Scientific[1] |
| SMILES | CC(C)(C)OC(=O)NCCC1=CSC(=N1)N | J&K Scientific[1] |
| InChI Key | IIILZIJRVHFCGL-UHFFFAOYSA-N | J&K Scientific[1] |
| Appearance | Brown solid | Chem-Impex[2] |
| Purity | ≥ 99% (HPLC) | Chem-Impex[2] |
The Strategic Importance in Medicinal Chemistry: The 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3] Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and aromatic stacking, with various enzymatic targets.
Derivatives of 2-aminothiazole have demonstrated a vast spectrum of pharmacological activities, including:
-
Anticancer: This scaffold is a core component of notable anticancer agents like Dasatinib and Alpelisib.[4]
-
Antimicrobial and Antifungal: The 2-aminothiazole nucleus is a key feature in many compounds exhibiting potent antibacterial and antifungal properties.[5][6]
-
Anti-inflammatory: Numerous 2-aminothiazole derivatives have been investigated for their anti-inflammatory potential.[5][6]
-
Enzyme Inhibition: The structural features of 2-aminothiazoles make them effective inhibitors for a range of enzymes.[3]
This compound serves as a critical starting material for the synthesis of novel drug candidates aiming to leverage these diverse biological activities. The Boc-protected ethylamine side chain at the 4-position of the thiazole ring provides a convenient handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
Figure 1. Synthetic utility of the title compound.
Synthesis and Characterization: A Proposed Protocol
Proposed Synthesis Workflow
Figure 2. A plausible synthetic pathway.
Step-by-Step Experimental Protocol (Hypothetical)
Caution: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Synthesis of tert-butyl (4-oxobutyl)carbamate:
-
To a solution of 4-aminobutanal diethyl acetal in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Remove the acetal protecting group under acidic conditions to yield tert-butyl (4-oxobutyl)carbamate.
-
-
α-Halogenation:
-
Dissolve tert-butyl (4-oxobutyl)carbamate in a suitable solvent (e.g., diethyl ether or chloroform).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature, protecting it from light, until the reaction is complete.
-
Isolate the α-bromo ketone intermediate after an appropriate workup.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the α-bromo ketone intermediate in a suitable solvent, such as ethanol or acetone.
-
Add thiourea to the solution and reflux the mixture.
-
The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
The product, this compound, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
-
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be conducted using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) and UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include the characteristic tert-butyl singlet, resonances for the ethyl chain, and signals corresponding to the aminothiazole ring protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound.
Safety, Handling, and Storage
While a specific safety data sheet for this compound is not publicly available, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7][8] Commercial suppliers recommend storage at 0-8°C.[2] Keep away from strong oxidizing agents and acids.[7]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7][8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[7] In all cases of exposure, seek medical attention if symptoms persist.[7][8]
Conclusion
This compound is a strategically important intermediate in the field of drug discovery and medicinal chemistry. Its versatile structure, combining the biologically active 2-aminothiazole moiety with a protected side chain for further functionalization, makes it an invaluable tool for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, a reliable synthetic protocol, and adherence to proper safety procedures are essential for its effective and safe utilization in the laboratory.
References
- A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Deriv
- Tert-Butyl 2-(2-Aminothiazol-4-Yl)
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. (n.d.).
- Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
- SAFETY DATA SHEET N-BOC-1,2-diaminoethane. (2025). Fisher Scientific.
- Tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)
- SAFETY D
- tert-Butyl (2-aminoethyl)(ethyl)
- Tert-Butyl 2-(2-Aminothiazol-4-Yl)
- SAFETY DATA SHEET tert-Butyl carbam
- (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
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- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. aksci.com [aksci.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminothiazole Derivatives in Drug Discovery
Introduction
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This five-membered heterocycle is a key component in numerous approved drugs, including the anti-inflammatory agent Meloxicam, the H2 receptor antagonist Famotidine, and a multitude of kinase inhibitors used in oncology.[4][5] The scaffold's prevalence stems from its unique electronic properties, its capacity for hydrogen bonding, and its synthetic tractability.
However, the journey of a 2-aminothiazole derivative from a promising hit to a clinical candidate is fraught with challenges directly linked to its physicochemical properties. Issues such as poor aqueous solubility, metabolic instability, and potential toxicophore generation must be systematically addressed.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the critical physical and chemical properties of 2-aminothiazole derivatives. We will explore the causality behind these properties, detail field-proven experimental protocols for their assessment, and discuss strategic modifications, such as bioisosteric replacement, to optimize compounds for therapeutic success.
The 2-Aminothiazole Core: Structural and Electronic Nuances
The behavior of any 2-aminothiazole derivative is fundamentally governed by the interplay of its core components: the thiazole ring and the exocyclic amino group.
-
Tautomerism and Basicity: The 2-aminothiazole core exists in a tautomeric equilibrium between the amino and imino forms. The amino form is generally predominant. A critical feature is the electronic character of the thiazole ring, which is electron-withdrawing. This property significantly reduces the basicity (pKa) of the exocyclic amino group compared to a typical primary amine, influencing its ionization state at physiological pH.[1] This has profound implications for solubility, membrane permeability, and interactions with target proteins.
-
Reactivity: The scaffold presents two primary sites for chemical reactions. The exocyclic amino group acts as a nucleophile, readily undergoing reactions like acylation to form amides.[6] Concurrently, the endocyclic (ring) nitrogen can also exhibit nucleophilicity, although this is often dependent on the specific reaction conditions and substitution patterns.[7][8]
Critical Physical Properties for Drug Development
Optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate begins with a deep understanding of its fundamental physical properties.
Aqueous Solubility
Poor aqueous solubility is a leading cause of failure in drug development, hindering absorption and leading to low or variable bioavailability.[9] For 2-aminothiazole derivatives, solubility is heavily influenced by the substituents on both the ring and the exocyclic amine.
Causality & Key Concepts: It is essential to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is a critical parameter for preclinical formulation and biopharmaceutical classification.[10][11]
-
Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution, typically upon addition of an aqueous buffer to a DMSO stock solution.[9] It is a high-throughput measurement used in early discovery to guide structure-solubility relationships. A high kinetic solubility value can sometimes be misleading due to the formation of a supersaturated solution or a metastable solid form.[9]
The solubility of these basic compounds is highly pH-dependent. At a pH below the pKa of the molecule, the compound becomes protonated (ionized), which generally leads to a significant increase in aqueous solubility.
The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[10]
Methodology:
-
Preparation: Add an excess amount of the solid 2-aminothiazole derivative to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11] The amount of solid should be sufficient to ensure a saturated solution with excess solid remaining.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically 37 ± 1 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.[11] The time required should be established during preliminary tests by sampling at multiple time points until the concentration in solution reaches a plateau.[11]
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Analysis: Construct a calibration curve using standards of known concentrations to calculate the solubility of the compound at each pH.
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes.
Causality & Key Concepts:
-
logP (Partition Coefficient): This describes the partitioning of the neutral form of a molecule between n-octanol and water.
-
logD (Distribution Coefficient): This is the more physiologically relevant parameter, as it describes the partitioning of a molecule at a specific pH, accounting for all ionic forms. For a basic compound like a 2-aminothiazole derivative, the relationship is: logD ≈ logP - log(1 + 10^(pKa - pH)). As the pH drops below the pKa, the compound ionizes, becomes more water-soluble, and its logD value decreases.
Reverse-Phase HPLC provides a rapid and resource-sparing method for estimating logP values, making it ideal for drug discovery settings.[13][14]
Methodology:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration: Prepare a set of 5-7 reference compounds with well-established, literature-reported logP values that span the expected range of your test compounds.
-
Standard Analysis: Inject each reference compound and measure its retention time (t_R). Calculate the retention factor, k', for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume).
-
Calibration Curve: Plot the logarithm of the retention factor (log k') for the standards against their known logP values. A linear regression of this plot serves as the calibration curve.[15]
-
Test Compound Analysis: Inject the 2-aminothiazole derivative under the identical HPLC conditions, determine its log k', and use the calibration curve to interpolate its logP value.[13]
| Compound ID | R1 Group | R2 Group | Solubility (µg/mL) at pH 7.4 | pKa | logP | logD at pH 7.4 |
| XYZ-001 | -H | -Phenyl | 15 | 5.5 | 3.2 | 3.15 |
| XYZ-002 | -H | -Pyridyl | 50 | 6.0 | 2.5 | 2.40 |
| XYZ-003 | -COCH3 | -Phenyl | 5 | 4.8 | 3.0 | 3.00 |
Chemical Properties and Reactivity
Synthesis: The Hantzsch Reaction
The most prevalent method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[6][16] This robust reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[7][17] Its versatility allows for the introduction of a wide array of substituents at the C4, C5, and N2 positions, making it a powerful tool for building compound libraries.
Caption: General workflow of the Hantzsch thiazole synthesis.
Chemical Stability
Assessing the intrinsic chemical stability of a drug candidate is crucial for predicting its shelf-life and identifying potential degradation products. This is typically done through forced degradation (or stress testing) studies, where the compound is exposed to harsh conditions.
Key Stress Conditions:
-
Hydrolytic: Exposure to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures.
-
Oxidative: Treatment with an oxidizing agent like hydrogen peroxide (H2O2). The sulfur atom in the thiazole ring is particularly susceptible to oxidation.
-
Photolytic: Exposure to UV and visible light according to ICH guidelines.
The parent compound's disappearance and the appearance of degradants are monitored by a stability-indicating HPLC method.
Metabolic Properties and the "Toxicophore" Debate
Metabolic Stability
The liver is the primary site of drug metabolism, and rapid breakdown by hepatic enzymes (such as Cytochrome P450s) can lead to a short in vivo half-life and low drug exposure.[18] Therefore, in vitro metabolic stability assays are a cornerstone of drug discovery.
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes.[18][19]
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from the relevant species, e.g., human, mouse) in a phosphate buffer. Prepare a separate solution of the necessary cofactor, NADPH, which fuels the P450 enzymes.[19]
-
Incubation Setup: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the microsome-containing buffer and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[19]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a "quench" solution, typically cold acetonitrile containing an internal standard.[20] The organic solvent precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant from each well using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).[19]
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
The Privileged Structure vs. Toxicophore Dichotomy
While celebrated as a privileged scaffold, the 2-aminothiazole ring is also flagged as a potential structural alert or "toxicophore".[2] This concern arises from its potential to be metabolically activated into a reactive electrophilic species.
The Risk: The primary metabolic liability is the oxidation of the C4=C5 double bond by cytochrome P450 enzymes to form a reactive epoxide intermediate.[1] This epoxide can then form covalent adducts with nucleophilic macromolecules like proteins and DNA, potentially leading to idiosyncratic toxicity.
Mitigation Strategies:
-
Steric Hindrance: A common and effective strategy is to place substituents on the C4 and/or C5 positions of the thiazole ring.[1] These groups can sterically hinder the P450 active site, preventing the epoxidation reaction from occurring.
-
Bioisosteric Replacement: In cases where substitution is not feasible or effective, the entire thiazole ring can be replaced with a non-labile bioisostere, such as a 2-aminooxazole.[21][22]
Caption: Metabolic epoxidation risk and mitigation via substitution.
Case Study: Bioisosteric Replacement with 2-Aminooxazole
Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a powerful strategy in drug design.[23] Replacing the sulfur atom of a 2-aminothiazole with an oxygen atom to create a 2-aminooxazole is a classic bioisosteric switch used to fine-tune properties.[21]
Rationale for Replacement:
-
Improved Metabolic Stability: The oxygen atom in the oxazole ring is not susceptible to the same oxidative metabolic pathways as the sulfur atom in thiazole, potentially increasing the compound's half-life.[22]
-
Reduced Lipophilicity: Oxygen is more electronegative than sulfur, which can lead to a decrease in the compound's logP. This can sometimes translate to improved aqueous solubility.[22]
-
Elimination of Toxicophore: The replacement removes the sulfur-containing ring, mitigating concerns about S-oxidation or other sulfur-related metabolic issues.
| Property | 2-Aminothiazole Derivative (Parent) | 2-Aminooxazole Isostere (Bioisostere) | Rationale for Change |
| logP | 3.5 | 2.8 | Oxygen is more electronegative than sulfur, reducing lipophilicity.[22] |
| Kinetic Solubility (µM) | 25 | 60 | Lower lipophilicity often correlates with higher aqueous solubility.[22] |
| Metabolic t½ (min) | 15 | > 60 | Oxazole ring is less prone to oxidative metabolism than the thiazole ring.[22] |
Conclusion
The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its success, however, is not guaranteed by its "privileged" status alone. A deep, quantitative understanding of its physical and chemical properties is paramount. By rigorously evaluating solubility, lipophilicity, and stability, and by proactively addressing potential metabolic liabilities through informed chemical modifications, researchers can effectively navigate the complex challenges of drug development. This guide serves as a foundational resource, providing not only the necessary protocols but also the causal reasoning required to transform promising 2-aminothiazole-based hits into optimized, effective, and safe therapeutic agents.
References
- Synthesis of novel 2-amino thiazole derivatives.Der Pharma Chemica. [URL: https://www.derpharmachemica.
- How to Conduct an In Vitro Metabolic Stability Study.Judi-Link. [URL: https://www.judi-link.com/how-to-conduct-an-in-vitro-metabolic-stability-study/]
- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6419100/]
- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6942203/]
- 2-Aminothiazole - Wikipedia.Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Aminothiazole]
- 2-aminothiazole——Application, Synthesis, Reaction etc.ChemicalBook. [URL: https://www.chemicalbook.
- 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30817088/]
- Design of 2‐aminothiazole CHK1 inhibitors.ResearchGate. [URL: https://www.researchgate.net/figure/Design-of-2-aminothiazole-CHK1-inhibitors_fig1_328956961]
- 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01511]
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/183/928/t0301201.pdf]
- A High-Throughput Method for Lipophilicity Measurement.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758112/]
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37591472/]
- Common methods for the synthesis of 2-aminothiazole.ResearchGate. [URL: https://www.researchgate.net/publication/339477028_Common_methods_for_the_synthesis_of_2-aminothiazole]
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An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the compound's physicochemical properties, with a strong focus on its solubility and stability profiles. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes established scientific principles and regulatory guidelines to provide robust, field-proven methodologies for its characterization. The protocols described herein are designed as self-validating systems to ensure technical accuracy and trustworthiness, forming a critical resource for accelerating drug development timelines.
Introduction
This compound (Figure 1) is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a Boc-protected amine and a reactive aminothiazole moiety, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The compound's utility is particularly noted in the development of novel therapeutics for oncology and infectious diseases.
The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a detailed framework for the systematic evaluation of these critical attributes for this compound.
Figure 1: Chemical Structure of this compound
The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile template for designing novel therapeutics across a wide spectrum of diseases.[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions with various biological targets contribute to its broad pharmacological profile. This technical guide provides a comprehensive overview of the biological significance of the 2-aminothiazole core, delving into its physicochemical characteristics, diverse therapeutic applications, and the underlying structure-activity relationships that govern its efficacy. We will explore its role in kinase inhibition, antimicrobial and anti-inflammatory activities, and its emerging potential in treating neurodegenerative diseases, offering field-proven insights and detailed experimental methodologies for the drug development professional.
The 2-Aminothiazole Core: Physicochemical Properties and Synthetic Strategies
The inherent chemical attributes of the 2-aminothiazole ring system are fundamental to its success as a pharmacophore. It is a planar, aromatic system with a dipole moment that facilitates interactions with biological macromolecules. The exocyclic amino group is a key feature, acting as a hydrogen bond donor and providing a crucial anchor point for receptor binding.[2] The ring nitrogen and sulfur atoms can also participate in non-covalent interactions, further enhancing binding affinity.
The solubility of 2-aminothiazole derivatives can be modulated through substitutions on the thiazole ring, a critical aspect for optimizing pharmacokinetic properties. For instance, isosteric replacement of the thiazole's sulfur with oxygen to form a 2-aminooxazole has been shown to significantly increase aqueous solubility.[5][6]
Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[7] The versatility of this method allows for the introduction of a wide variety of substituents at the C4 and C5 positions of the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocol: Hantzsch Synthesis of a 4-Aryl-2-aminothiazole Derivative
This protocol outlines a general procedure for the synthesis of a 4-aryl-2-aminothiazole derivative.
Materials:
-
α-Bromoacetophenone derivative (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
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Round-bottom flask
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Reflux condenser
-
Stir plate and stir bar
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the α-bromoacetophenone derivative and thiourea.
-
Add ethanol to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Stir the mixture for 15-20 minutes. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
Dry the product in a vacuum oven to obtain the purified 4-aryl-2-aminothiazole derivative.
Workflow for Hantzsch Thiazole Synthesis
Caption: Hantzsch Thiazole Synthesis Workflow.
Therapeutic Landscape of the 2-Aminothiazole Scaffold
The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1][8]
Table 1: FDA-Approved Drugs Containing the 2-Aminothiazole Scaffold
| Drug Name | Primary Indication | Mechanism of Action |
| Famotidine | Peptic ulcer disease, GERD | Histamine H2 receptor antagonist |
| Cefdinir | Bacterial infections | Cephalosporin antibiotic; inhibits cell wall synthesis |
| Meloxicam | Osteoarthritis, rheumatoid arthritis | Non-steroidal anti-inflammatory drug (NSAID); COX-2 inhibitor |
| Dasatinib | Chronic myeloid leukemia (CML), acute lymphoblastic leukemia (ALL) | Multi-targeted kinase inhibitor (including BCR-Abl and Src family kinases) |
| Alpelisib | Breast cancer | PI3Kα inhibitor |
| Pramipexole | Parkinson's disease, restless legs syndrome | Dopamine agonist |
| Riluzole | Amyotrophic lateral sclerosis (ALS) | Glutamate antagonist |
Kinase Inhibition: A Prominent Mechanism of Action
A significant number of 2-aminothiazole derivatives exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2-aminothiazole scaffold serves as an excellent template for designing both ATP-competitive and allosteric kinase inhibitors.
The Src family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[9] Overexpression and activation of Src are frequently observed in various cancers. Dasatinib, a potent inhibitor of Src family kinases, contains a 2-aminothiazole core that is crucial for its activity.
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. 2-Aminothiazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2. I[7][10]nhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
CDK2/Cyclin E Signaling Pathway
Caption: Simplified CDK2/Cyclin E Signaling Pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a general method for determining the IC50 value of a 2-aminothiazole derivative against a target kinase using a luminescent-based assay that measures ATP consumption.
-
Purified recombinant kinase
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Kinase-specific substrate
-
ATP
-
2-Aminothiazole test compound
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Kinase assay buffer
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Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
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Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-aminothiazole test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Kinase Reaction: In each well of the assay plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction to proceed within the linear range.
-
Stop Reaction and Detect Signal: Add the luminescent assay reagent to stop the kinase reaction and initiate the detection of the remaining ATP. This is often a two-step process where remaining ATP is first depleted, and then the ADP generated is converted back to ATP, which is then measured by a luciferase-luciferin reaction.
-
Measure Luminescence: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Table 2: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Dasatinib | K562 (CML) | <0.001 | |
| Alpelisib | MCF-7 (Breast) | 0.046 | |
| Compound 20 | H1299 (Lung) | 4.89 | |
| Compound 20 | SHG-44 (Glioma) | 4.03 | |
| Compound 28 | HT29 (Colon) | 0.63 | |
| Compound 48c | PC12 (Pheochromocytoma) | - (High Activity) | |
| Compound 67 | CEM (Leukemia) | 0.12 | |
| Compound 88 | HS 578T (Breast) | 0.8 |
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. T[3][13]he cephalosporin antibiotic Cefdinir is a prime example of a clinically successful antimicrobial agent containing this scaffold.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of a 2-aminothiazole derivative against a bacterial strain.
[13]Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2-Aminothiazole test compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to the desired final concentration (typically 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the 2-aminothiazole test compound in CAMHB directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Cefdinir | Streptococcus pneumoniae | 0.06 - 0.25 | |
| Compound 121d | S. aureus | 2 - 128 | |
| Compound 121d | E. coli | 2 - 128 | |
| Thiourea 124 (3,4-dichlorophenyl) | S. aureus | 4 - 16 | |
| Thiourea 124 (3-chloro-4-fluorophenyl) | S. epidermidis | 4 - 16 | |
| Piperazinyl derivative | Methicillin-resistant S. aureus (MRSA) | 4 | |
| Piperazinyl derivative | E. coli | 8 |
Anti-inflammatory Activity
The 2-aminothiazole scaffold is a key component of the NSAID meloxicam, a selective COX-2 inhibitor. M[1]any other derivatives have also shown significant anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
2-Aminothiazole test compound
-
Vehicle control (e.g., saline, carboxymethyl cellulose)
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals and divide them into control and treatment groups.
-
Compound Administration: Administer the 2-aminothiazole test compound or vehicle to the respective groups, typically via oral or intraperitoneal injection.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a pletysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Neuroprotective and Other Activities
The therapeutic potential of the 2-aminothiazole scaffold extends to neurodegenerative diseases. F[14][15]or instance, riluzole is used in the treatment of ALS, and pramipexole is a dopamine agonist for Parkinson's disease. F[16]urthermore, 2-aminothiazole derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting tau-induced neuronal toxicity. T[14][15]he diverse biological activities also include antiviral, antifungal, antiprotozoal, and antioxidant effects.
[4]### 3. Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Key SAR insights include:
-
Substituents at the C4 and C5 positions: These positions are crucial for modulating potency and selectivity. Bulky and aromatic groups at C4 are often favored for kinase inhibition.
-
Modifications of the 2-amino group: Acylation or arylation of the exocyclic amino group can significantly impact biological activity. This position is often a key interaction point with the target protein.
-
Allosteric Modulation: Recent studies have shown that 2-aminothiazole derivatives can act as allosteric modulators of kinases like CK2, binding to a site distinct from the ATP-binding pocket. T[17][18][19][20][21]his opens up new avenues for designing more selective and potentially less toxic inhibitors.
The continued exploration of the 2-aminothiazole scaffold holds immense promise for the discovery of novel therapeutics. Future research will likely focus on:
-
Designing highly selective inhibitors: By leveraging a deeper understanding of SAR and utilizing computational modeling, more selective inhibitors for specific kinase isoforms or other targets can be developed.
-
Exploring novel therapeutic areas: The broad biological activity profile of this scaffold suggests its potential in a wider range of diseases, including metabolic and cardiovascular disorders.
-
Developing advanced drug delivery systems: Formulations that enhance the bioavailability and target-specific delivery of 2-aminothiazole-based drugs will be crucial for their clinical success.
Conclusion
The 2-aminothiazole scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility, synthetic accessibility, and broad spectrum of biological activities have solidified its importance in medicinal chemistry. From established drugs for common ailments to cutting-edge kinase inhibitors for cancer, the 2-aminothiazole core continues to be a rich source of therapeutic innovation. For drug development professionals, a thorough understanding of its chemistry, biological activities, and SAR is essential for harnessing its full potential in the quest for new and improved medicines.
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Singh, N., & Singh, N. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
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Zhang, X., & Zhang, X. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
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Giraud, F., & Giraud, F. (2022). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. Molecules, 27(19), 6542. [Link]
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The Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for the design of therapeutic agents across numerous disease areas.[2] Its prevalence in marketed drugs, from anti-infectives to targeted cancer therapies, underscores its significance in drug discovery and development.[3][4] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of aminothiazole-based compounds, offering field-proven insights for researchers and drug development professionals.
A Historical Perspective: From Hantzsch's Synthesis to a Ubiquitous Pharmacophore
The journey of the aminothiazole core began in the late 19th century with the pioneering work of German chemist Arthur Hantzsch. In 1887, he reported a novel method for the synthesis of thiazole derivatives, now famously known as the Hantzsch thiazole synthesis.[5][6] This reaction, involving the condensation of an α-haloketone with a thiourea, laid the foundation for the systematic exploration of this class of compounds.[7]
Initially, the applications of aminothiazoles were modest, with early interest primarily in their chemical properties and as precursors for dyes. However, the discovery of the sulfonamide antibiotics in the 1930s marked a turning point. The realization that the aminothiazole moiety could be incorporated into these "sulfa drugs," such as sulfathiazole, heralded its entry into the realm of medicinal chemistry.[8] This early success spurred further investigation into the biological activities of aminothiazole derivatives.
A significant advancement in the synthetic accessibility of aminothiazoles came in 1947 with the Cook-Heilbron thiazole synthesis. This method provided a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[9] This development broadened the chemical space that could be explored, leading to the discovery of compounds with a diverse range of pharmacological properties.
Over the decades, the 2-aminothiazole scaffold has proven to be a remarkably fruitful starting point for drug discovery. Its derivatives have been shown to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antipsychotic properties.[10][11][12] This versatility is attributed to the ability of the aminothiazole ring to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and to serve as a rigid scaffold for the precise positioning of pharmacophoric groups.
Key Synthetic Methodologies: Building the Aminothiazole Core
The construction of the aminothiazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring.
The Hantzsch Thiazole Synthesis: A Timeless Classic
The Hantzsch synthesis remains the most widely employed method for the preparation of 2-aminothiazoles.[6][13] Its robustness, operational simplicity, and the ready availability of starting materials contribute to its enduring popularity.
Conceptual Workflow of the Hantzsch Thiazole Synthesis
Caption: The Hantzsch synthesis proceeds via nucleophilic attack of thiourea on an α-haloketone, followed by cyclization.
Experimental Protocol: General Procedure for the Hantzsch Synthesis of 2-Aminothiazoles [7]
-
Reaction Setup: To a solution of the appropriate α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) is added thiourea (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.
The Cook-Heilbron Thiazole Synthesis: Accessing 5-Aminothiazoles
For the synthesis of 5-aminothiazole derivatives, the Cook-Heilbron synthesis offers a valuable alternative to the Hantzsch method.[9]
Conceptual Workflow of the Cook-Heilbron Synthesis
Caption: The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-aminothiazole.
Experimental Protocol: General Procedure for the Cook-Heilbron Synthesis of 5-Aminothiazoles [9]
-
Reaction Setup: An α-aminonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol or pyridine.
-
Reagent Addition: Carbon disulfide (1.2 eq) is added to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete, as indicated by TLC analysis.
-
Work-up and Purification: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the 5-aminothiazole product.
The Aminothiazole Scaffold in Marketed Drugs: Case Studies
The versatility of the aminothiazole core is best illustrated by its presence in a wide range of clinically successful drugs.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Pramipexole | Anti-Parkinson's Agent | Dopamine D2/D3 receptor agonist |
| Famotidine | H2 Receptor Antagonist | Histamine H2 receptor antagonist |
| Meloxicam | NSAID | Preferential COX-2 inhibitor |
| Dasatinib | Anti-cancer Agent | Multi-targeted tyrosine kinase inhibitor |
| Cefixime | Antibiotic | Inhibits bacterial cell wall synthesis |
Pramipexole: Used in the treatment of Parkinson's disease and restless legs syndrome, Pramipexole's aminothiazole core is crucial for its interaction with dopamine receptors in the brain.
Famotidine: A widely used treatment for peptic ulcers and gastroesophageal reflux disease, Famotidine's aminothiazole group is a key component of its histamine H2 receptor antagonist pharmacophore.[3]
Meloxicam: This non-steroidal anti-inflammatory drug (NSAID) demonstrates the role of the aminothiazole moiety in achieving preferential inhibition of COX-2 over COX-1, leading to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4]
Dasatinib: A powerful second-generation tyrosine kinase inhibitor, Dasatinib is a prime example of a modern targeted cancer therapy.[3] The aminothiazole scaffold serves as a key structural element for its potent inhibition of multiple kinases involved in cancer cell proliferation and survival.[14] The discovery of Dasatinib involved extensive structure-activity relationship (SAR) studies, where modifications to the aminothiazole core and its substituents were systematically explored to optimize potency and selectivity.[15]
Signaling Pathway Inhibition by Dasatinib
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways that promote cancer cell proliferation and survival.
Future Directions and Concluding Remarks
The 2-aminothiazole scaffold continues to be a fertile ground for drug discovery.[2][4] Its synthetic tractability and proven track record in delivering clinically effective drugs ensure its continued relevance. Current research is focused on exploring novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The potential for the aminothiazole core to be utilized in the development of new therapies for neurodegenerative diseases, metabolic disorders, and emerging infectious diseases is an active area of investigation.
However, it is also important to note that the aminothiazole group has been identified as a potential "toxicophore," susceptible to metabolic activation that can lead to the formation of reactive metabolites. Therefore, careful consideration of the metabolic fate of aminothiazole-containing compounds is a critical aspect of modern drug design and development.
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Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9360. Retrieved from [Link]
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The Strategic Utility of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold Intermediate
In the landscape of contemporary medicinal chemistry, the 2-aminothiazole moiety stands as a privileged scaffold, integral to a multitude of biologically active compounds. Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.[1] Within this context, Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate (CAS No. 956018-34-1) has emerged as a critical building block. This guide provides a comprehensive overview of its commercial availability, a detailed examination of its synthesis, and an exploration of its applications, offering field-proven insights for researchers and drug development professionals.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of specialized chemical suppliers. Its commercial accessibility is a key factor in its widespread adoption in research and development. The compound is typically supplied as a solid with high purity, suitable for a variety of synthetic applications.
| Supplier | Purity | CAS Number |
| Chem-Impex International | ≥ 99% (HPLC) | 956018-34-1 |
| J&K Scientific | Not Specified | 956018-34-1 |
| BLDpharm | Not Specified | 956018-34-1 |
Physicochemical Data:
-
Molecular Formula: C₁₀H₁₇N₃O₂S
-
Molecular Weight: 243.33 g/mol
-
Appearance: Typically a solid
-
Storage: Recommended storage at 2-8°C
Synthesis of this compound: A Mechanistic Approach
Part 1: Synthesis of the Unprotected Core - 2-(2-Aminothiazol-4-yl)ethanamine
The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of thiazole rings from an α-haloketone and a thioamide.[2][3][4] In this case, the reaction would proceed by reacting a suitable four-carbon α-haloketone bearing a protected amino group with thiourea.
Experimental Protocol: Synthesis of 2-(2-Aminothiazol-4-yl)ethanamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To the stirred solution, add an equimolar amount of a 4-halo-1-aminobutan-2-one derivative (e.g., 4-chloro-1-phthalimidobutan-2-one) portion-wise. The phthalimido group serves as a protecting group for the primary amine.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base, such as sodium bicarbonate solution, which will likely precipitate the crude product.
-
Isolation of the Protected Intermediate: Collect the solid by filtration, wash with water, and dry.
-
Deprotection: The phthalimido protecting group can be removed under standard conditions, such as hydrazinolysis (reacting with hydrazine hydrate in a solvent like ethanol) to yield the free amine, 2-(2-aminothiazol-4-yl)ethanamine.
-
Purification: The final product can be purified by column chromatography or recrystallization to yield the pure diamine.
Part 2: Selective Boc Protection
With the diamine in hand, the next critical step is the selective protection of the more nucleophilic primary aliphatic amine over the less reactive aromatic amine of the thiazole ring. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and effective method for this transformation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 2-(2-aminothiazol-4-yl)ethanamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.
-
Boc Anhydride Addition: Cool the mixture in an ice bath and slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise. The stoichiometry should be carefully controlled to favor mono-protection.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Caption: Role of the deprotected core in the synthesis of Dasatinib.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data for structurally related carbamates and aminothiazoles suggest the following potential hazards and handling recommendations.
-
Potential Hazards:
-
May cause skin irritation.
-
May cause serious eye irritation or damage.
-
May cause respiratory irritation.
-
May be harmful if swallowed.
-
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Researchers should always consult the specific safety data sheet provided by their supplier and perform a thorough risk assessment before use.
Conclusion
This compound is a valuable and commercially accessible building block for medicinal chemistry and drug development. Its strategic importance is underscored by its role as a precursor to complex pharmaceutical agents, including kinase inhibitors. A sound understanding of its synthesis, based on fundamental organic chemistry principles, allows for its efficient incorporation into synthetic workflows. As the demand for novel therapeutics continues to grow, the utility of such well-designed, functionalized intermediates will undoubtedly increase, making this compound a key compound in the modern drug discovery arsenal.
References
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An In-Depth Technical Guide to the Safe Handling of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
Forward: This document provides a comprehensive overview of the safety and handling protocols for Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate (CAS 956018-34-1). As a key intermediate in pharmaceutical research and a versatile building block in organic synthesis, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] It is critical to note that specific toxicological data for this compound is not extensively published. Therefore, the guidance herein is synthesized from available data on the compound, safety protocols for structurally related chemicals—specifically other thiazole derivatives and N-Boc protected amines—and established principles of chemical hygiene. This guide is intended for professionals in research, development, and manufacturing who may handle this substance.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The properties listed below are essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| IUPAC Name | tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | [2] |
| CAS Number | 956018-34-1 | [1][2] |
| Molecular Formula | C₁₀H₁₇N₃O₂S | [1] |
| Molecular Weight | 243.33 g/mol | [1] |
| Appearance | Brown solid | [1] |
| SMILES | CC(C)(C)OC(=O)NCCC1=CSC(=N1)N | [2] |
| Storage Temperature | 0-8°C (Refrigerated) | [1] |
Section 2: Hazard Identification and Toxicological Profile
Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3][4] The following assessment is based on data from analogous compounds containing carbamate and aminothiazole functionalities. It is imperative to handle this compound as potentially hazardous at all times.
Summary of Potential Hazards
Based on the hazard profiles of similar chemical structures, this compound should be presumed to possess the following risks until proven otherwise.
| Hazard Class | GHS Category (Inferred) | Potential Effects & Remarks | Source (Analogous Compounds) |
| Skin Corrosion/Irritation | Category 1B / 2 | May cause skin irritation or severe burns upon direct contact.[5][6][7] | [5][6][7] |
| Serious Eye Damage/Irritation | Category 1 / 2A | May cause serious eye irritation or irreversible eye damage.[3][5][6][7] | [3][5][6][7] |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed.[3] | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation upon inhalation of dust.[5][7] | [5][7] |
| Skin Sensitization | Possible | May cause an allergic skin reaction in susceptible individuals.[8] | [8] |
Toxicological Insights
The primary routes of exposure are inhalation of the solid as a dust, skin/eye contact, and ingestion.[9] The carbamate functional group is of particular note; while this compound is a tert-butyl carbamate (Boc-protected amine), the broader class of carbamates includes compounds with significant biological activity. For instance, ethyl carbamate is classified by the IARC as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[10] While the Boc group is designed as a stable protecting group, this association warrants a highly cautious approach, treating the compound as a potential carcinogen.
Section 3: Safe Handling and Exposure Control
A multi-layered approach combining engineering controls, personal protective equipment, and rigorous operational protocols is required to minimize exposure.
Engineering Controls
The causality behind mandating specific engineering controls is to create a physical barrier between the researcher and the chemical, thereby minimizing the risk of exposure through inhalation or accidental contact.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed in a properly functioning and certified chemical fume hood.[5] This is critical to prevent the inhalation of any fine particulate matter or aerosols.
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the area where the compound is handled.
Personal Protective Equipment (PPE)
PPE provides the final barrier of protection. The following PPE is mandatory when handling this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8] | Protects against splashes and airborne dust, addressing the severe eye irritant potential. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), inspected for integrity before each use.[8] | Prevents skin contact, irritation, and potential absorption. |
| Protective Clothing | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin on the body and arms from accidental spills. |
| Respiratory Protection | Not typically required if work is confined to a chemical fume hood. If fume hood is unavailable, a NIOSH-approved respirator with an appropriate particulate filter may be required. |
Step-by-Step Handling Protocol
This protocol is designed as a self-validating system where each step mitigates a specific, identified risk.
-
Preparation:
-
Verify fume hood certification is current and airflow is adequate.
-
Don all required PPE as specified in Section 3.2.
-
Designate a specific area within the fume hood for handling the compound to contain potential contamination.
-
Ensure a chemical spill kit is readily available.
-
-
Aliquotting Solid Compound:
-
Transport the sealed container of the compound to the fume hood.
-
Open the container slowly inside the hood.
-
Use a spatula to carefully weigh the desired amount of the brown solid onto weighing paper or into a tared vessel. Avoid any actions that could generate dust.
-
Securely close the primary container immediately after use.
-
-
Solution Preparation/Reaction:
-
Place the vessel containing the weighed solid into the reaction flask within the fume hood.
-
Slowly add the desired solvent, aiming the stream at the side of the vessel to prevent splashing.
-
Ensure the reaction apparatus is properly secured.
-
-
Post-Handling & Decontamination:
-
Carefully wipe down the spatula and any surfaces within the fume hood with a suitable solvent (e.g., ethanol), followed by a soap and water solution.
-
Dispose of all contaminated disposables (weighing paper, gloves, wipes) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[5][8]
-
Section 4: Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a refrigerator at 0-8°C.[1] The storage area should be dry and well-ventilated. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5] The substance should be stored in a locked cabinet or area to restrict access.[5][7]
-
Chemical Stability: The compound is expected to be stable under the recommended storage conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4][5] Contact with these materials could lead to vigorous, exothermic reactions.
Section 5: Emergency and First Aid Procedures
Immediate and appropriate response is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol | Source (Analogous Compounds) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][8] | [5][7][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation or a rash develops.[5][7][8] | [5][7][8] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] | [5][7] |
| Ingestion | DO NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][8] | [3][5][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8][9]
-
Specific Hazards: Combustion may produce hazardous and toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][9]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][8][9]
Accidental Release Measures (Spill Protocol)
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate & Isolate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.
-
Protect: Don all required PPE, including respiratory protection if outside a fume hood.
-
Contain & Clean: Gently cover the solid spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution and wipe dry.
-
Dispose: Dispose of all cleanup materials as hazardous waste. Do not allow the chemical to enter drains.[4][11]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Disposal: Dispose of the material and its container through a licensed and approved waste disposal contractor.[5][7][8] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment.
Section 7: Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
-
tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - General Guidance. Monogel. [Link]
-
tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. Pharmaffiliates. [Link]
-
Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. National Institutes of Health (NIH). [Link]
-
Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]
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- 6. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | C9H20N2O3 | CID 12106198 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 10. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Boc Protection of 2-Aminoethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 2-aminoethylthiazole. The resulting compound, tert-butyl (2-(thiazol-2-yl)ethyl)carbamate, is a valuable intermediate in medicinal chemistry and organic synthesis. This guide offers a step-by-step methodology, explains the rationale behind procedural choices, and includes comprehensive characterization and troubleshooting advice to ensure reliable and reproducible results.
Introduction
The thiazole moiety is a prominent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities.[1] Consequently, the functionalization and elaboration of thiazole-containing molecules are of significant interest in drug discovery. Protecting group chemistry is a cornerstone of modern organic synthesis, enabling the selective modification of complex molecules.[2] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of installation, stability under a broad range of reaction conditions, and facile cleavage under mild acidic conditions.[2][3]
The protection of 2-aminoethylthiazole as its N-Boc derivative masks the nucleophilicity of the primary amine, allowing for subsequent chemical transformations at other positions of the molecule that would otherwise be incompatible with a free amine group.[3] This application note presents a well-established and optimized protocol for this transformation.
Reaction Scheme
The reaction proceeds via a nucleophilic attack of the primary amine of 2-aminoethylthiazole on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). The subsequent collapse of the tetrahedral intermediate and decomposition of the resulting carbonate affords the desired N-Boc protected product, tert-butanol, and carbon dioxide as byproducts.[4]
Caption: Boc protection of 2-aminoethylthiazole.
Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of primary amines.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminoethylthiazole | ≥95% | Commercially available | Can be used as dihydrochloride salt |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially available | |
| Triethylamine (Et₃N) | ≥99% | Commercially available | |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent | Prepared in-house | |
| Brine | Saturated | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially available | |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminoethylthiazole (1.0 eq.).
-
Rationale: If starting with the dihydrochloride salt, it must be neutralized to the free base prior to or in situ during the reaction. This protocol utilizes an in situ neutralization with an excess of triethylamine.
-
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Rationale: DCM is an excellent solvent for both the starting material and Boc anhydride, and it is relatively unreactive under these conditions.
-
-
Base Addition: Add triethylamine (Et₃N) (2.5 eq. if starting from the dihydrochloride salt, or 1.1 eq. if starting from the free base) to the solution. Stir for 10 minutes at room temperature.
-
Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid if the salt is used and also to scavenge the acidic byproduct formed during the reaction, driving the equilibrium towards the product.
-
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in a minimal amount of DCM and add it dropwise to the stirred solution of the amine at 0 °C (ice bath).
-
Rationale: A slight excess of Boc anhydride ensures complete consumption of the starting amine. The dropwise addition at a reduced temperature helps to control the exothermicity of the reaction.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Rationale: The reaction is typically complete within this timeframe at room temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1). The product should have a higher Rf value than the starting material.
-
Work-up: a. Quench the reaction by adding water to the flask. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
- Rationale: The sodium bicarbonate wash removes any unreacted Boc anhydride and acidic byproducts. The brine wash removes residual water from the organic layer. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Product Characterization
The identity and purity of the synthesized tert-butyl (2-(thiazol-2-yl)ethyl)carbamate should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group, and signals for the ethyl and thiazole protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include those for the quaternary and methyl carbons of the Boc group, as well as the carbons of the ethyl and thiazole moieties.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
-
Infrared Spectroscopy (IR): Look for characteristic N-H and C=O stretching frequencies of the carbamate group.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm to 30-40 °C. |
| Low nucleophilicity of the amine. | While 2-aminoethylthiazole is a primary amine, steric hindrance or electronic effects could slow the reaction. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). | |
| Low Yield | Hydrolysis of Boc anhydride. | Ensure the use of anhydrous solvent and proper handling to minimize exposure to moisture.[2] |
| Product loss during work-up. | Be careful during the extraction steps to avoid emulsion formation. | |
| Presence of Side Products | Di-Boc protection (unlikely for primary amines but possible). | Use a controlled stoichiometry of Boc anhydride. |
| Reaction with impurities in the starting material. | Ensure the purity of the 2-aminoethylthiazole starting material. |
Workflow Diagram
Caption: Step-by-step workflow for Boc protection.
Conclusion
This application note details a reliable and reproducible protocol for the Boc protection of 2-aminoethylthiazole. By following the outlined steps and considering the rationale behind each, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and organic synthesis. The provided troubleshooting guide and characterization benchmarks further support the successful implementation of this procedure.
References
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]
-
NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
ResearchGate. synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]
-
ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and.... [Link]
-
International Journal of Chemical Studies. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]
-
ResearchGate. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]
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Application Notes & Protocols: Strategic Use of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate in Solid-Phase Synthesis
Abstract
Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure presents two distinct nucleophilic sites: a primary aliphatic amine protected by an acid-labile tert-butyloxycarbonyl (Boc) group, and an exocyclic aromatic amine on the thiazole ring. This orthogonal arrangement allows for selective, directional functionalization, making it an ideal candidate for solid-phase synthesis (SPS) to generate diverse molecular libraries. This guide provides an in-depth exploration of the strategic considerations and detailed protocols for incorporating this versatile building block into solid-phase workflows, enabling researchers to efficiently construct complex molecules with potential therapeutic applications.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the quest for novel therapeutics, the ability to rapidly synthesize and screen libraries of complex molecules is paramount. Solid-phase synthesis (SPS) provides an unparalleled platform for this endeavor due to simplified purification and the ability to drive reactions to completion.[1] this compound emerges as a powerful tool in this context. It contains two key features:
-
A Boc-Protected Primary Amine: The ethylamine side chain is masked with a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis, known for its stability under a wide range of conditions but clean, quantitative removal under moderate acidic conditions (e.g., trifluoroacetic acid, TFA).[2][3] This functionality serves as a key anchor point for diversification.
-
A 2-Aminothiazole Moiety: The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[4][5] The exocyclic amino group, while less nucleophilic than its aliphatic counterpart, can be selectively acylated, sulfonated, or otherwise functionalized, providing a second vector for molecular elaboration.[6][7]
The strategic challenge and opportunity lie in the selective manipulation of these two sites. The acid-lability of the Boc group versus the nucleophilicity of the thiazole amine allows for an orthogonal synthetic strategy, where one site can be deprotected and reacted while the other remains intact.[8] This document outlines two primary, validated strategies for leveraging this building block on a solid support.
Core Principles & Mechanistic Considerations
2.1. Orthogonal Protection Scheme
The entire synthetic strategy hinges on the principle of orthogonality. The Boc group on the primary amine and the reactive 2-amino group of the thiazole form a quasi-orthogonal pair.
-
Boc Group Removal: Achieved with moderate to strong acid (e.g., 20-50% TFA in Dichloromethane (DCM)), generating a free primary amine (as a TFA salt).[3]
-
2-Aminothiazole Functionalization: Achieved by coupling with an activated electrophile (e.g., an acyl chloride or a carboxylic acid activated with a coupling agent). The 2-amino group is a relatively poor nucleophile due to the electron-withdrawing nature of the heterocyclic ring, often requiring robust coupling conditions or highly activated reagents for efficient reaction.[9][10]
This differential reactivity allows the researcher to choose which end of the molecule to immobilize on the resin and which end to functionalize in subsequent steps.
2.2. Choice of Solid Support (Resin)
The selection of the resin is critical and depends entirely on the desired synthetic outcome (e.g., C-terminal acid, amide) and the chosen immobilization strategy.
-
For C-terminal Amides: Rink Amide resin is the preferred choice. The final product is cleaved from this resin to generate a primary carboxamide at the point of attachment.
-
For C-terminal Carboxylic Acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are ideal. 2-CTC resin is particularly advantageous as it allows for very mild cleavage conditions (e.g., dilute TFA), which can leave other acid-labile side-chain protecting groups (like tBu-ethers) intact if desired.[9]
Synthetic Strategies & Protocols
Two primary strategies are proposed for the use of this compound in SPS. The choice depends on the desired final structure and the location of the diversification points.
-
Strategy A: Immobilization via the ethylamine moiety for subsequent functionalization of the 2-aminothiazole.
-
Strategy B: Immobilization via the 2-aminothiazole moiety for subsequent functionalization of the ethylamine.
Strategy A: Immobilization via the Ethylamine Moiety
This is the most direct approach, leveraging the primary amine as the anchor point after deprotection. This strategy is ideal when the main library diversification will occur on the 2-aminothiazole nucleus.
Caption: Workflow for Strategy B: Immobilization via the 2-aminothiazole.
Materials:
-
Rink Amide Resin
-
Fmoc-Gly-OH (or other Fmoc-amino acid to act as a spacer/linker)
-
This compound
-
Reagents from Strategy A (DCM, DMF, TFA, DIPEA, HBTU, HOBt, Cleavage Cocktail)
1. Preparation of Carboxy-Functionalized Resin: a. Swell Rink Amide resin (1.0 eq) in DMF for 30 minutes. b. In a separate vial, pre-activate Fmoc-Gly-OH (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 10 minutes. c. Add the activated amino acid solution to the swollen resin and agitate for 2 hours. d. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). e. Remove the Fmoc group with 20% piperidine in DMF as described in Strategy A, Step 1c. f. Wash the resin thoroughly to yield H-Gly-RinkAmide-Resin.
2. Immobilization of the Building Block: a. Pre-activate a carboxylic acid (e.g., 4-carboxybenzaldehyde, 3.0 eq) using HBTU/HOBt/DIPEA in DMF. b. In a separate vial, dissolve this compound (3.0 eq) in DMF. c. Combine the solutions from 2a and 2b. This step is conceptual; direct acylation of the 2-aminothiazole is required. A more robust method based on literature is: d. Alternative Immobilization: Swell the H-Gly-RinkAmide-Resin (from step 1f) in DMF. Add a solution of a suitable di-carboxylic acid linker (e.g., succinic anhydride, 10 eq, with DIPEA) to cap the amine and present a carboxylic acid. Wash thoroughly. e. To the carboxy-functionalized resin, add a solution of this compound (3.0 eq), HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF. f. Agitate at room temperature for 12-24 hours. Due to the lower nucleophilicity of the 2-aminothiazole, longer reaction times or heating may be required. g. Monitoring: A trial cleavage of a small resin sample followed by LC-MS analysis is the most reliable method to confirm immobilization. h. Wash the resin with DMF (5x), DCM (3x), and Methanol (3x). Dry under vacuum.
3. On-Resin Functionalization of the Ethylamine: a. Swell the resin from step 2h in DCM. b. Treat with 25% TFA in DCM for 30 minutes to remove the Boc group. c. Wash the resin with DCM (3x), 10% DIPEA in DMF (2x, for neutralization), DMF (3x), and DCM (3x). d. The newly freed primary amine can now be coupled with another activated carboxylic acid using standard HBTU/HOBt conditions, as described in previous steps.
4. Cleavage and Product Isolation: a. Follow the same procedure as described in Strategy A, Step 5.
Data Summary & Reaction Parameters
For successful synthesis, careful control of reaction parameters is essential. The following table summarizes recommended conditions for the key steps.
| Step | Reagents & Solvents | Time | Temperature | Monitoring | Causality & Notes |
| Boc Deprotection | 20-50% TFA in DCM | 30 min | Room Temp. | N/A | TFA cleaves the acid-labile Boc group. TIS should be added if Trp or other sensitive residues are present. |
| Neutralization | 5-10% DIPEA in DMF or DCM | 2 x 5 min | Room Temp. | N/A | Essential to deprotonate the amine-TFA salt to the free amine, which is the active nucleophile for coupling. |
| Amide Coupling (Primary Amine) | Building Block/AA (3 eq), HBTU (2.9 eq), HOBt (3 eq), DIPEA (6 eq) in DMF | 2-4 hr | Room Temp. | Kaiser Test | Standard, robust peptide coupling conditions. HBTU/HOBt forms a highly reactive activated ester. |
| Amide Coupling (2-Aminothiazole) | Building Block (3-5 eq), HBTU (2.9-4.9 eq), HOBt (3-5 eq), DIPEA (6-10 eq) in DMF | 12-24 hr | Room Temp. or 50°C | Trial Cleavage/LC-MS | The 2-aminothiazole is less nucleophilic, requiring longer reaction times, excess reagents, and potentially heat. |
| Final Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hr | Room Temp. | LC-MS | Strong acid cleaves the linker from Wang or Rink Amide resin and removes most common side-chain protecting groups. TIS acts as a cation scavenger. |
Conclusion and Best Practices
This compound is a highly valuable building block for solid-phase synthesis, offering two distinct and orthogonally addressable points for molecular diversification.
-
For Beginners: Strategy A is recommended as it is more reliable. The immobilization via the primary amine after Boc deprotection follows standard and well-established peptide synthesis protocols.
-
For Advanced Applications: Strategy B offers unique synthetic routes but requires more careful optimization and monitoring, given the lower reactivity of the 2-aminothiazole nucleus.
Key Best Practices:
-
Anhydrous Conditions: Ensure all solvents (DMF, DCM) are anhydrous for coupling reactions to prevent hydrolysis of activated species.
-
Thorough Washing: Incomplete washing between steps is a primary cause of failed solid-phase syntheses.
-
Consistent Monitoring: Use appropriate tests (Kaiser, trial cleavage) to ensure each reaction step proceeds to completion before moving to the next.
-
Use of Scavengers: During final TFA cleavage, always include scavengers like TIS to prevent side reactions caused by reactive cations generated from the cleavage of protecting groups.
By following these guidelines and protocols, researchers can effectively integrate this powerful building block into their drug discovery programs, accelerating the development of novel and complex chemical entities.
References
-
BenchChem. (2025). Application Notes: Solid-Phase Synthesis of 2-Aminothiazole Carboxamides. BenchChem. [1]2. Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894–27903. [11][12]3. Thieme Connect. (2010). Solid-Phase Synthesis of Aminothiazoles. Synfacts, 2010(8), 0957. [13]4. Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [9]5. This reference is a duplicate of reference 2 and has been consolidated.
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. [5]7. Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [14]8. Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [4][6]9. O'Rorke, S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11476-11481. [10]10. ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. ResearchGate. [15]11. BenchChem. (2025). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. BenchChem. [8]12. RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. RSC Advances. [16]13. Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [2]14. Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [3]15. This reference is a duplicate of reference 6 and has been consolidated.
- BenchChem. (2025). Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring. BenchChem.
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- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Utility of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate in Modern Drug Discovery
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a key pharmacophore in numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3] Its prevalence stems from its capacity to form multiple hydrogen bonds, engage in hydrophobic interactions, and act as a versatile scaffold for chemical modification. The broad spectrum of biological activities associated with 2-aminothiazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—underscores its significance in medicinal chemistry.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic applications of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate . This versatile building block, featuring a Boc-protected primary amine, offers a strategic entry point for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibition for oncology.[6] We will delve into the rationale behind its use, provide a detailed synthetic protocol for a Dasatinib analogue, and present the necessary data to support its application in a drug discovery workflow.
Core Utility: A Bifunctional Building Block for Targeted Synthesis
This compound is a bifunctional molecule designed for streamlined chemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the ethylamine side chain allows for selective reactions at the nucleophilic 2-amino group of the thiazole ring.[7] This orthogonal protection strategy is crucial for preventing unwanted side reactions and enabling the sequential introduction of different molecular fragments. The primary amine at the 2-position of the thiazole ring serves as a key handle for coupling with various electrophiles, forming amides, ureas, and other functionalities commonly found in bioactive compounds.[3]
The ethyl linker between the thiazole core and the protected amine provides spatial separation, which can be critical for positioning functional groups within the binding pockets of target proteins. This combination of a reactive 2-aminothiazole core, a flexible linker, and a stable yet readily cleavable protecting group makes this compound an invaluable tool for constructing libraries of potential drug candidates.[6]
Application in Kinase Inhibitor Synthesis: A Protocol for a Dasatinib Analogue
The development of small molecule kinase inhibitors is a major focus of modern oncology research.[8] Many of these inhibitors target the ATP-binding site of kinases, and the 2-aminothiazole scaffold has proven to be particularly effective in this role.[9] Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core that is crucial for its activity.[10][11]
The following protocol outlines the synthesis of a key intermediate for a Dasatinib analogue, starting from this compound. This multi-step synthesis demonstrates the practical application of this building block in a drug discovery context.
Synthetic Workflow Overview
Caption: Synthetic workflow for a Dasatinib analogue.
Experimental Protocol
Step 1: Buchwald-Hartwig Amination
This step involves the coupling of the 2-aminothiazole with a dihalopyrimidine, a common core in many kinase inhibitors.[12][13]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane) add 4,6-dichloro-2-methylpyrimidine (1.1 eq).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a suitable ligand (e.g., Xantphos, 0.1 eq).
-
Add a base (e.g., Cs2CO3, 2.0 eq).
-
Degas the mixture and heat to reflux (e.g., 100 °C) under an inert atmosphere (e.g., Argon) for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through celite, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the protected intermediate.
Step 2: Boc Deprotection
The Boc protecting group is removed under acidic conditions to liberate the primary amine.[11]
-
Dissolve the protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Neutralize with a saturated solution of NaHCO3 and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the amine intermediate.
Step 3: Amide Coupling
The final step involves the formation of an amide bond to introduce the side chain present in Dasatinib.[14]
-
Dissolve the amine intermediate (1.0 eq) in a suitable solvent (e.g., DCM) and add a base (e.g., triethylamine, 2.0 eq).
-
Cool the mixture to 0 °C and add 2-chloro-6-methylbenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final Dasatinib analogue.
Data and Characterization
| Step | Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (LC-MS) |
| 1 | Protected Intermediate | ~399.9 | 70-85 | >95% |
| 2 | Amine Intermediate | ~299.8 | 85-95 | >95% |
| 3 | Dasatinib Analogue | ~454.0 | 65-80 | >98% |
Note: Molecular weights are approximate and will vary based on the exact structures. Yields are typical ranges and may vary.
Mechanism of Action and Biological Relevance
The synthesized Dasatinib analogue, like Dasatinib itself, is designed to be a multi-targeted kinase inhibitor. The core structure, assembled using this compound, is expected to bind to the ATP-binding pocket of various kinases, including BCR-ABL and Src family kinases.[12] The 2-aminothiazole moiety typically forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.
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Application Note: Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate as a Versatile Building Block for the Synthesis of Bioactive Molecules
Abstract
The 2-aminothiazole (2-AT) moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant drugs.[1][2] This structural motif is central to molecules exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3][4][5] Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate has emerged as a highly strategic and versatile building block for drug discovery.[6] Its design incorporates two key features: a nucleophilic 2-amino group amenable to a variety of coupling reactions and a C-4 ethylamine side chain, temporarily masked with a tert-butoxycarbonyl (Boc) protecting group. This dual functionality allows for sequential and controlled chemical modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of the reagent's strategic importance, detailed protocols for its use in core synthetic transformations, and a conceptual framework for its application in the synthesis of kinase inhibitor scaffolds.
Physicochemical Properties and Handling
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
| Property | Value |
| Molecular Formula | C₁₀H₁₇N₃O₂S |
| Molecular Weight | 243.33 g/mol |
| CAS Number | 263162-13-6[7] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, dichloromethane, DMF |
| Storage | Store at 2-8°C, protect from moisture |
Safety Information: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Review the Safety Data Sheet (SDS) before use.
Strategic Importance in Synthetic Design
The utility of this compound stems from its pre-installed, orthogonally protected functionalities. This design allows chemists to execute a multi-step synthesis with precision, selectively modifying one part of the molecule while the other remains inert.
-
The 2-Amino Group: This primary aromatic amine is a versatile nucleophile. It is the principal site for introducing diversity, commonly through acylation or sulfonylation. In many kinase inhibitors, this amine and the adjacent thiazole nitrogen form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket.[8]
-
The C-4 Ethylamine Linker: The ethyl spacer at the 4-position provides a flexible linker to which pharmacophoric groups can be attached. These groups can be tailored to interact with solvent-exposed regions of a target protein or to modify the molecule's physicochemical properties, such as solubility or cell permeability.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) and its clean, acid-labile removal.[9] This allows for the elaboration of the 2-amino position without interference from the highly reactive side-chain amine. Deprotection is typically achieved with high yield using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[9][10]
Caption: Key functional components of the title building block.
Core Synthetic Protocols & Methodologies
The following protocols are designed to be self-validating, providing researchers with a reliable starting point for their synthetic campaigns. They explain the causality behind the choice of reagents and conditions.
Protocol 1: Acylation of the 2-Amino Group
This reaction is fundamental for creating amide-linked derivatives, a common feature in many kinase inhibitors.[4][8] The use of a coupling agent like HATU with a carboxylic acid is often preferred over an acyl chloride to minimize side reactions and operate under milder conditions.
Caption: Workflow for the acylation of the 2-amino group.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the desired carboxylic acid (1.1 eq) and dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Coupling Activation: To the stirred solution, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The base is crucial to neutralize the hexafluorophosphate salt formed and to facilitate the coupling reaction.
-
Reaction: Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the pure N-acylated product.
Self-Validation Data (Example)
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | White to pale yellow solid |
| Purity (LC-MS) | >95% |
| ¹H NMR | Appearance of new aromatic/aliphatic signals from the coupled acid; downfield shift of the thiazole C5-H proton. |
| MS (ESI+) | Correct [M+H]⁺ peak for the expected product. |
Protocol 2: Boc-Deprotection of the Ethylamine Side Chain
This protocol unmasks the side-chain amine, making it available for subsequent functionalization. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method for this transformation.
Caption: Workflow for the acid-catalyzed Boc-deprotection.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected starting material (either the original building block or its N-acylated derivative) (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Acid Addition: Cool the solution in an ice bath (0°C). Slowly add trifluoroacetic acid (TFA) (10-20 eq). The reaction is exothermic and produces gas (isobutylene and CO₂), so ensure adequate venting.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases. Confirm the absence of starting material by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual acid, co-evaporate the residue with toluene (2-3 times).
-
Product: The resulting product is the deprotected amine as its TFA salt, which is often a solid or a viscous oil. This material is typically used in the next step without further purification.
Self-Validation Data (Example)
| Parameter | Expected Outcome |
| Yield | >95% (quantitative) |
| Appearance | Off-white solid or oil |
| ¹H NMR | Disappearance of the large singlet at ~1.4 ppm corresponding to the Boc group's t-butyl protons. |
| MS (ESI+) | Correct [M+H]⁺ peak for the deprotected amine. |
| Troubleshooting | Incomplete reaction: Extend the reaction time or add more TFA. Product instability: Some free amines are unstable; proceeding immediately to the next step as the salt is recommended. |
Application Example: Conceptual Synthesis of a Kinase Inhibitor Scaffold
This section illustrates how the core protocols can be combined in a linear sequence to assemble a molecule reminiscent of known kinase inhibitors.[4][11]
Caption: A conceptual multi-step synthesis workflow.
Synthetic Logic:
-
Step 1 (Acylation): The synthesis begins by acylating the 2-amino group of the starting building block with a heterocyclic carboxylic acid (e.g., 2-chloronicotinic acid) using Protocol 1. This heterocyclic amide motif is a common hinge-binding element in many kinase inhibitors.
-
Step 2 (Deprotection): The resulting intermediate is then subjected to Boc deprotection using Protocol 2. This cleanly removes the protecting group, yielding the free side-chain amine as a TFA salt, ready for further modification.
-
Step 3 (Final Coupling): The final functionalization is achieved by acylating the newly exposed amine. For instance, reacting the amine salt with benzoyl chloride in the presence of a base (like DIPEA or triethylamine to neutralize the TFA salt) would attach a phenyl group via an amide bond. This terminal group could be designed to occupy a hydrophobic pocket in the target enzyme.
This logical, step-wise approach, enabled by the unique structure of this compound, allows for the systematic and efficient construction of diverse libraries of potential bioactive molecules for screening and drug development.
References
-
Annadurai, S., Martinez, R., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. [Link]
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Ayati, A., Emami, S., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-111. [Link]
-
Park, H., Lee, S., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3843-3847. [Link]
-
Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-111. [Link]
-
Fares, M., Aboutabl, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Hassan, A., Osman, H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Drug Discovery Today, 26(1), 134-149. [Link]
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Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
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Sim, T., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4479. [Link]
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Salem, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]
-
Stark, H., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4857-4867. [Link]
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Andersen, R. J., et al. (2008). Chemical structures of diverse reported aminothiazole kinase inhibitors. ResearchGate. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. Retrieved from [Link]
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Experimental Workflow for the Asymmetric Synthesis of Chiral Pyrrolidines
An Application Guide:
Abstract: The chiral pyrrolidine motif is a cornerstone of modern medicinal chemistry and asymmetric catalysis, appearing in numerous FDA-approved pharmaceuticals and high-performance organocatalysts.[1][2] Its rigid five-membered ring structure provides a defined three-dimensional arrangement of substituents, crucial for specific molecular interactions. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust experimental workflows for constructing these valuable scaffolds. We move beyond simple step-by-step instructions to explain the underlying principles and causality behind key synthetic strategies, empowering researchers to adapt and troubleshoot these methods. Protocols for catalytic asymmetric cycloaddition, an organocatalytic approach, and comprehensive characterization are detailed, ensuring scientific integrity through self-validating methodologies.
The Strategic Importance of Pyrrolidine Chirality
The biological significance of the pyrrolidine ring is extensive. It is the core of the amino acid proline and is found in a vast array of natural products and synthetic drugs, including antivirals like Daclatasvir and allergy medications such as Clemastine.[3] In the realm of asymmetric synthesis, chiral pyrrolidines, particularly proline and its derivatives (e.g., diarylprolinol silyl ethers), were pivotal in the development of organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry.[1][4] The ability to precisely control the stereochemistry at the 2- and 5-positions, as well as others on the ring, is paramount for developing effective and selective molecules. This guide focuses on practical, reliable methods to achieve this control.
Core Synthetic Strategy: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
One of the most powerful and atom-economical methods for constructing highly substituted chiral pyrrolidines is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (an alkene).[5] This reaction can generate up to four new contiguous stereocenters in a single step with high levels of control.[6]
Mechanistic Rationale: The reaction proceeds through the in situ generation of an azomethine ylide from an imine (often derived from an α-amino acid ester). A chiral metal catalyst, typically based on Copper(I) or Silver(I), coordinates with both the ylide and the incoming alkene.[7] The chiral ligand environment of the catalyst dictates the facial selectivity of the alkene's approach, thereby inducing enantioselectivity in the final pyrrolidine product.[8] The choice of ligand is critical for achieving high enantiomeric excess (ee).
Caption: Workflow for Catalytic Asymmetric 1,3-Dipolar Cycloaddition.
Protocol 1: Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes the synthesis of a substituted chiral pyrrolidine using a copper(I)/Fesulphos ligand system, a catalyst known for its excellent performance with α,β-unsaturated ketones as dipolarophiles.[9]
Materials:
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Fesulphos Ligand)
-
N-Benzylideneglycine methyl ester (Imine)
-
2-Cyclopenten-1-one (Dipolarophile)
-
Triethylamine (NEt₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5.1 mg, 0.025 mmol, 5 mol%) and the Fesulphos ligand (14.5 mg, 0.0275 mmol, 5.5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the resulting suspension at room temperature for 30 minutes. The formation of the active catalyst complex is often indicated by a color change.
-
Reaction Assembly: To the catalyst suspension, add the imine (106 mg, 0.6 mmol, 1.2 equiv) followed by the dipolarophile, 2-cyclopenten-1-one (41 mg, 0.5 mmol, 1.0 equiv).
-
Finally, add triethylamine (7 µL, 0.05 mmol, 10 mol%). The base is crucial for the in situ generation of the azomethine ylide from the imine.[7]
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (dipolarophile) is consumed (typically 4-12 hours).
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Combine the fractions containing the product and remove the solvent in vacuo to yield the purified pyrrolidine.
-
-
Characterization:
-
Determine the structure and diastereomeric ratio using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis (see Protocol 3).
-
| Parameter | Expected Outcome | Rationale |
| Chemical Yield | 80-95% | This reaction is typically high-yielding due to its concerted and atom-economical nature. |
| Diastereoselectivity | >20:1 (endo:exo) | The chiral ligand and catalyst direct the cycloaddition through a highly organized transition state, strongly favoring one diastereomer.[9] |
| Enantioselectivity | >95% ee | The Fesulphos ligand creates a highly effective chiral pocket around the copper center, ensuring excellent facial discrimination of the dipolarophile.[9] |
Organocatalytic Strategy: Proline-Derivative Catalysis
Asymmetric organocatalysis avoids the use of metals, offering a greener and often more robust alternative.[2] Chiral pyrrolidine derivatives, especially diarylprolinol silyl ethers, are exceptionally effective catalysts for a wide range of transformations, including Michael additions that can be used to build chiral pyrrolidine precursors.[4]
Mechanistic Rationale: The secondary amine of the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde to form a transient iminium ion. The bulky substituents on the catalyst (e.g., diaryl groups) effectively shield one face of the iminium ion. A nucleophile will then preferentially attack from the less sterically hindered face, leading to a highly enantioenriched product.[10]
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Michael Addition
This protocol details the conjugate addition of nitromethane to an α,β-unsaturated aldehyde, a key step in forming a functionalized precursor that can be subsequently cyclized to a chiral pyrrolidine.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Cinnamaldehyde
-
Nitromethane
-
Benzoic Acid (Co-catalyst)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a vial, add cinnamaldehyde (66 mg, 0.5 mmol, 1.0 equiv), the Hayashi-Jørgensen catalyst (16.3 mg, 0.05 mmol, 10 mol%), and benzoic acid (12.2 mg, 0.1 mmol, 20 mol%) in anhydrous DCM (1.0 mL). The acid co-catalyst facilitates the formation and activation of the iminium ion.
-
Cool the mixture to 4 °C in a refrigerator or ice bath.
-
Nucleophile Addition: Add nitromethane (153 mg, 2.5 mmol, 5.0 equiv). Using an excess of the nucleophile drives the reaction to completion.
-
Reaction Execution: Stir the reaction at 4 °C. Monitor its progress by TLC (typically 24-48 hours).
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
-
Further Synthesis (Optional): The resulting nitro-aldehyde can be converted to a chiral pyrrolidine through reductive amination. This involves reduction of the nitro group to an amine and the aldehyde to a hydroxyl, followed by cyclization.
-
Characterization: Confirm the structure of the adduct by NMR and determine its enantiomeric excess by chiral HPLC (see Protocol 3).
| Parameter | Expected Outcome | Rationale |
| Chemical Yield | 85-99% | The catalytic cycle is highly efficient, leading to excellent yields of the Michael adduct. |
| Enantioselectivity | >99% ee | The bulky diphenylmethyl group of the catalyst provides a well-defined chiral environment, leading to near-perfect enantio-control.[10] |
Validation and Quality Control: Characterization Workflow
The synthesis of a chiral molecule is incomplete without rigorous verification of its structure and enantiopurity. This is the cornerstone of trustworthiness in synthetic chemistry.
Caption: Analytical Workflow for Chiral Pyrrolidine Validation.
Protocol 3: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of a sample.[11] The two enantiomers interact differently with the chiral environment of the column, resulting in different retention times.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Column: Polysaccharide-based columns are versatile. A common choice is a CHIRALPAK® IC-3 or similar.[11]
-
Mobile Phase: A pre-mixed and degassed mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Sample: A solution of the purified pyrrolidine in the mobile phase (~1 mg/mL).
-
Racemic Standard: A sample of the product synthesized without a chiral catalyst or ligand, used to identify the retention times of both enantiomers.
Procedure:
-
Method Development (if necessary):
-
Inject the racemic standard.
-
Adjust the mobile phase composition (the ratio of Hexane to IPA) to achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomer peaks. Increasing the IPA content generally decreases retention times.
-
-
System Equilibration: Flush the column with the optimized mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed on the detector.
-
Sample Analysis:
-
Inject a known volume (e.g., 10 µL) of the chiral product solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the major and minor enantiomers by comparing their retention times to the racemic standard.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [12]
-
| Chiral Stationary Phase (CSP) Type | Typical Analytes | Key Considerations |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Broad range of compounds, including N-heterocycles. | Highly versatile and widely used. Available in coated and immobilized versions.[11] |
| Pirkle-type (π-acid/π-base) | Compounds with aromatic rings and hydrogen bonding sites. | Relies on π-π stacking, dipole-dipole, and hydrogen bonding interactions. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Polar and ionizable compounds, amino acids. | Excellent for polar molecules, often used in reversed-phase or polar organic modes. |
Conclusion
The successful synthesis of chiral pyrrolidines is a critical capability for researchers in drug discovery and chemical development. Mastery of these workflows requires not only procedural precision but also a deep understanding of the reaction mechanisms that govern stereochemical outcomes. The catalytic asymmetric [3+2] cycloaddition and organocatalytic Michael addition represent two of the most powerful and reliable strategies available. By coupling these robust synthetic protocols with a rigorous analytical workflow for structural and enantiopurity validation, researchers can confidently create and utilize these high-value chiral building blocks for their specific applications.
References
-
Reddy, P. V. N., & Padakanti, S. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(19), 5260–5263. [Link]
-
Reddy, P. V. N., & Davis, F. A. (2009). Asymmetric Synthesis of cis- and trans-2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. Organic Letters, 11(19), 4462–4464. [Link]
-
Sibi, M. P., & Stanley, L. M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 635-649. [Link]
-
Alonso, I., et al. (2012). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry, 10(36), 7351-7365. [Link]
-
Serpier, F., et al. (2015). Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Letters, 17(6), 1437–1440. [Link]
-
Wang, C., et al. (2011). The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides. Organic Letters, 13(17), 4680–4683. [Link]
-
Reddy, P. V. N., & Padakanti, S. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. ACS Publications. [Link]
-
Vila, C., et al. (2010). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 46(42), 7933-7945. [Link]
-
Li, W., et al. (2013). Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine, the Core Scaffold of β3-AR Agonists. Organic Letters, 15(5), 1120–1123. [Link]
-
Davis, F. A., et al. (2005). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 70(14), 5823–5826. [Link]
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Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(20), 14643-14656. [Link]
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Bakulina, O., & Dar'in, D. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(5), 1139. [Link]
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Dalpozzo, R., & Bertamino, A. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 12(12), 1599. [Link]
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Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. [Link]
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Wang, D., et al. (2014). Catalytic Asymmetric 1,3-Dipolar [3 + 6] Cycloaddition of Azomethine Ylides with 2-Acyl Cycloheptatrienes: Efficient Construction of Bridged Heterocycles Bearing Piperidine Moiety. Journal of the American Chemical Society, 136(23), 8408–8414. [Link]
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Wenderski, T. (2004). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Chemistry Department. [Link]
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Singh, S., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications, 60(62), 8768-8771. [Link]
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Cabrera, S., et al. (2005). Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with α,β-Unsaturated Ketones. Organic Letters, 7(23), 5171–5174. [Link]
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Pandey, G., & Kumar, A. (2015). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 5(25), 19379-19410. [Link]
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Wang, Z. J., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2415-2424. [Link]
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Saget, T., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
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Wang, Z. J., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]
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Palomo, C., et al. (2004). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]
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Chen, W., et al. (2016). The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition. Organic Chemistry Frontiers, 3(10), 1279-1283. [Link]
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Vicario, J. L. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
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Application Note & Protocols: High-Efficiency Amide Coupling of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the successful amide coupling of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate. This versatile compound is a valuable building block in pharmaceutical research and organic synthesis, notable for its thiazole ring which imparts significant biological activity.[1] However, the electronic properties of the 2-aminothiazole moiety present unique challenges for amide bond formation. This document elucidates the underlying chemical principles, compares common coupling methodologies, and offers two robust, step-by-step protocols designed for high-yield synthesis. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical guidance necessary to navigate the complexities of this specific transformation, ensuring reproducible and efficient outcomes.
Part 1: Mechanistic Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally thermodynamically unfavorable under standard laboratory conditions. The acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a highly unreactive carboxylate-ammonium salt.[2] To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. Two primary classes of reagents are dominant in this field: carbodiimides and onium salts.
Carbodiimide-Mediated Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents.[2][3] The mechanism involves the reaction of the carbodiimide with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4][5] This intermediate is then attacked by the amine to yield the desired amide and a urea byproduct.
However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired and often difficult-to-remove byproduct.[4][6] To mitigate this side reaction and enhance efficiency, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently included. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[5]
Onium Salt-Mediated Coupling
Onium salts, which include aminium/uronium types (e.g., HBTU, HATU) and phosphonium types (e.g., PyBOP), represent a second major class of coupling reagents.[7] These reagents facilitate the in-situ formation of active esters. For instance, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HBTU reacts with a carboxylic acid to generate an OBt active ester.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective for challenging couplings.[3][8] It forms a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation) during the aminolysis step, significantly accelerating the rate of amide bond formation. This makes HATU a superior choice for reactions involving sterically hindered substrates or electronically deactivated amines.[8]
Part 2: Critical Considerations for Coupling with this compound
The primary amine on the 2-position of the thiazole ring is the target for acylation. This amine exhibits reduced nucleophilicity compared to a simple alkyl or aryl amine due to the electron-withdrawing nature of the thiazole ring system. Such electron-deficient amines are known to be challenging substrates for amide coupling, often resulting in sluggish reactions and low yields with standard protocols.[9][10]
Key Strategic Choices:
-
Coupling Reagent Selection: Due to the electronically deactivated nature of the 2-aminothiazole, a highly efficient coupling reagent is strongly recommended. HATU is the preferred choice as it generates a more reactive active species than HBTU or standard carbodiimide/HOBt systems, leading to faster reaction times and higher yields.[3][8]
-
Base: A sterically hindered, non-nucleophilic tertiary amine is essential to activate the onium salt and neutralize the acid formed during the reaction without competing in the coupling. DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM) are excellent choices.[7][11] Typically, 2-3 equivalents of the base are used.
-
Solvent: The reaction should be conducted in a polar, aprotic solvent to ensure the solubility of all reactants and reagents. N,N-Dimethylformamide (DMF) is the most common and effective solvent for these reactions.[7] Dichloromethane (DCM) or acetonitrile can also be used.[10]
-
Stoichiometry and Pre-activation: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This ensures the formation of the active ester in high concentration prior to the introduction of the nucleophile. A slight excess of the carboxylic acid and coupling reagents (1.1-1.5 equivalents) relative to the amine is typical to drive the reaction to completion.
Part 3: Experimental Protocols
The following protocols provide step-by-step guidance for the amide coupling reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol A: High-Efficiency HATU-Mediated Coupling (Recommended)
This protocol is optimized for high yield and is particularly suited for a broad range of carboxylic acids, including those that are sterically or electronically challenging.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.2 eq), HATU (1.2 eq), and anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M with respect to the amine).
-
Pre-activation: Cool the flask to 0 °C using an ice bath. Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes. The solution may change color, which is normal for this activation step.
-
Amine Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure amide product.[12]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol B: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)
This protocol uses more common and less expensive reagents but may require longer reaction times or result in lower yields, especially with challenging carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.2 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA or NMM (3.0 eq)
-
Anhydrous DMF or a 1:1 mixture of DCM/DMF
-
Other work-up and purification materials as listed in Protocol A
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.2 eq), HOBt (1.5 eq), and this compound (1.0 eq). Dissolve the components in anhydrous DMF.
-
Reagent Addition: Cool the flask to 0 °C. Add DIPEA (or NMM) (3.0 eq) followed by the portion-wise addition of EDC·HCl (1.5 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up, Purification, and Characterization: Follow steps 5-8 as described in Protocol A. Note that the urea byproduct from EDC is water-soluble and will be removed during the aqueous work-up.
Part 4: Workflow and Data Summary
A generalized workflow for the amide coupling process is essential for planning and execution.
Comparative Summary of Reaction Parameters
| Parameter | Protocol A (HATU) | Protocol B (EDC/HOBt) | Rationale / Notes |
| Coupling Reagent | HATU | EDC·HCl | HATU is more reactive, ideal for electron-deficient amines.[8] |
| Additive | None required | HOBt | HOBt suppresses N-acylurea formation and racemization.[3][5] |
| Base | DIPEA / NMM | DIPEA / NMM | Non-nucleophilic base is critical for onium salt activation.[7] |
| Equivalents (Acid) | 1.1 - 1.2 | 1.1 - 1.2 | Slight excess drives the reaction towards completion. |
| Equivalents (Reagent) | 1.1 - 1.2 | 1.5 | Higher equivalents of EDC may be needed for full conversion. |
| Temperature | 0 °C to RT | 0 °C to RT | Initial cooling controls the exothermic activation step. |
| Reaction Time | 2 - 6 hours | 12 - 24 hours | HATU-mediated reactions are significantly faster.[3] |
| Typical Yield | Good to Excellent | Moderate to Good | Yield is highly substrate-dependent but generally higher with HATU. |
Troubleshooting
-
Low or No Yield:
-
Cause: Inactive reagents or insufficient activation.
-
Solution: Ensure coupling reagents are fresh and stored under dry conditions. Verify the quality of the anhydrous solvent. Increase pre-activation time or reaction temperature slightly (e.g., to 40 °C).
-
-
Incomplete Reaction:
-
Cause: Insufficient equivalents of coupling reagent or base; steric hindrance.
-
Solution: Increase the equivalents of the carboxylic acid and coupling reagents to 1.5 eq. If using Protocol B, switch to the more powerful Protocol A (HATU).
-
-
Multiple Byproducts:
-
Cause: For EDC, this may be N-acylurea. For HATU, excess reagent can lead to guanidinylation of the free amine if not used properly.[3]
-
Solution: Ensure proper stoichiometry; pre-activating the acid before adding the amine minimizes the chance for the amine to react with the coupling agent itself. Ensure purification by column chromatography is effective.
-
Conclusion
The successful amide coupling of this compound is readily achievable with a rational selection of reagents and conditions. Due to the electron-deficient nature of the 2-aminothiazole nucleus, employing a high-reactivity onium salt like HATU (Protocol A) is the most robust strategy for achieving high yields in a timely manner. The more traditional EDC/HOBt method (Protocol B) remains a viable alternative, though it may require longer reaction times and further optimization. By understanding the mechanistic underpinnings and following the detailed protocols and troubleshooting advice provided, researchers can confidently and reproducibly synthesize a wide array of novel amide derivatives from this valuable synthetic building block.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
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Wikipedia. Carbodiimide. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
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Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
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Tantry, S. J., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3326. [Link]
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Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 26(1), 2-15. [Link]
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Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-146. [Link]
-
St. Denis, J. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(18), 9573-9583. [Link]
-
Ubing, E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 794-797. [Link]
-
An, G., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(41), 151095. [Link]
-
Chem-Impex. This compound. [Link]
-
Kumar, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1130-1142. [Link]
-
Miller, J. L., et al. (2014). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 46(11), 2573-2577. [Link]
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Hantzsch synthesis for 2-aminothiazole derivatives protocol
Application Notes & Protocols
Topic: Hantzsch Synthesis for 2-Aminothiazole Derivatives: A Detailed Protocol and Mechanistic Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4][5] This structural unit is integral to numerous approved drugs such as the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and various cephalosporin antibiotics.[6][7]
The classical Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and widely utilized methods for constructing this vital heterocyclic ring.[1][3][8] This guide provides a comprehensive overview of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, delving into the underlying mechanism, offering a detailed experimental protocol, and discussing critical parameters that ensure a successful and reproducible outcome.
Part 1: The Reaction Mechanism - A Stepwise Elucidation
The Hantzsch synthesis is a cyclocondensation reaction that, for the preparation of 2-aminothiazoles, involves the reaction between an α-haloketone and thiourea.[1][2][9] The reaction proceeds through a well-established multi-step pathway, culminating in the formation of the stable aromatic thiazole ring.
Mechanistic Steps:
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the electron-rich sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is typically an SN2 reaction, resulting in the displacement of the halide ion and the formation of an isothiouronium salt intermediate.[1][10]
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. A nitrogen atom of the isothiouronium group acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.
-
Dehydration: The final step is an acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is subsequently eliminated to create a double bond within the ring, leading to the formation of the stable, aromatic 2-aminothiazole product.[1][2]
Caption: The Hantzsch synthesis mechanism.
Part 2: Experimental Protocol - Synthesis of 2-Amino-4-phenylthiazole
This section provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-phenylthiazole, a representative derivative. The protocol is designed for clarity and reproducibility in a standard organic chemistry laboratory setting.
Safety Precautions
-
ALWAYS conduct this experiment in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
α-Haloketones (like 2-bromoacetophenone) are lachrymatory and toxic. Handle with extreme care.
-
Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.00 g | 5.02 | 1.0 |
| Thiourea | CH₄N₂S | 76.12 | 0.57 g | 7.50 | 1.5 |
| Methanol | CH₃OH | 32.04 | 5 mL | - | - |
| 5% Sodium Carbonate Soln. | Na₂CO₃ | 105.99 | 20 mL | - | - |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
Equipment
-
20 mL scintillation vial or 50 mL round-bottom flask
-
Magnetic stir bar and magnetic stir plate with heating
-
100 mL beaker
-
Büchner funnel and side-arm flask for vacuum filtration
-
Filter paper
-
Watch glass
Step-by-Step Procedure
-
Reaction Setup:
-
Reaction Execution:
-
Place the vial on a magnetic stir plate and heat the mixture to a gentle reflux (approximately 70-80°C). If using a hot plate without a temperature gauge, a low setting is sufficient.[10][11]
-
Stir the reaction mixture for 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction time, remove the vial from the heat and allow it to cool to room temperature.[10]
-
-
Work-up and Product Isolation:
-
Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution.[10] This step neutralizes the hydrobromic acid (HBr) byproduct, converting the product from its salt form to the free base, which is poorly soluble in water and precipitates out.
-
Swirl the beaker to ensure thorough mixing. A thick, light-colored precipitate of 2-amino-4-phenylthiazole should form.[10][11]
-
-
Purification:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with deionized water to ensure a good seal.
-
Filter the mixture under vacuum to collect the solid product.
-
Wash the collected solid (the filter cake) with several portions of cold deionized water to remove any remaining salts and impurities.[10]
-
Transfer the solid to a pre-weighed watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at low heat (50-60°C) can be used.
-
-
Characterization:
-
Once dry, determine the final mass of the product and calculate the percent yield.
-
Characterize the product using standard analytical techniques, such as melting point determination, NMR spectroscopy, and IR spectroscopy, to confirm its identity and purity.
-
Caption: General workflow for the Hantzsch synthesis.
Part 3: Causality and Field-Proven Insights
The success of the Hantzsch synthesis hinges on understanding the causality behind each experimental choice.
-
Choice of Haloketone: α-bromoketones are generally more reactive than α-chloroketones, leading to faster reaction times. However, they are also more potent lachrymators. To circumvent the handling of toxic α-haloketones, modern one-pot procedures have been developed where the α-halogenation of a ketone occurs in situ using reagents like copper(II) bromide or N-bromosuccinimide (NBS), followed by the immediate reaction with thiourea.[12]
-
Solvent Selection: Alcohols like ethanol and methanol are excellent solvents for this reaction as they readily dissolve the starting materials and facilitate the reaction. Recent advancements focus on greener approaches, including the use of water as a solvent, solvent-free conditions, or microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[13][14][15]
-
Reaction Conditions: While conventional heating is robust, microwave irradiation has emerged as a powerful alternative. It provides rapid and uniform heating, often leading to cleaner reactions, shorter times (minutes instead of hours), and higher yields.[14][16]
-
Work-up Strategy: The basic work-up is crucial. The 2-aminothiazole product is often formed as an acid salt (e.g., hydrobromide), which is water-soluble. Adding a weak base like sodium bicarbonate or sodium carbonate neutralizes the acid, deprotonating the thiazole ring and causing the neutral, water-insoluble free base to precipitate, enabling easy isolation by filtration.[17][18]
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive α-haloketone (degraded).2. Insufficient heating or reaction time.3. Product remains dissolved during work-up. | 1. Use fresh or purified α-haloketone.2. Monitor reaction by TLC to ensure completion; increase time or temperature if necessary.3. Ensure pH is basic (>8) during precipitation. If still soluble, extract with an organic solvent like ethyl acetate. |
| Difficult Product Isolation | 1. Product is an oil or is too soluble.2. Emulsion formation during extraction. | 1. Try precipitating from a different solvent system or purify via column chromatography.2. Add brine (saturated NaCl solution) to break the emulsion during work-up. |
| Impure Product | 1. Incomplete reaction.2. Formation of side products. | 1. Ensure reaction goes to completion via TLC monitoring.2. Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography. |
References
- A Comparative Analysis of 2-Aminothiazole Synthesis Methods. Benchchem.
- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
- 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.
- 2-Aminothiazole. Wikipedia.
- An In-depth Technical Guide to the Synthesis and Biological Significance of the 2-Aminothiazole Core. Benchchem.
- Synthesis of novel 2-amino thiazole deriv
- Thiazole synthesis. Organic Chemistry Portal.
- Synthesis of 2-aminothiazole derivatives.
- Purification of 2-aminothiazole.
- Hantzsch Thiazole Synthesis. SynArchive.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c
- (PDF) Synthesis of 2-aminothiazole derivatives: A short review.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- A facile one-pot procedure for the synthesis of 2-aminothiazole deriv
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- General reaction for Hantzsch's synthesis of 2-aminothiazole.
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- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Hantzsch thiazole synthesis - labor
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- 2-aminothiazole derivative, preparation method, and use.
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The Versatile Role of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate in Oncology Drug Discovery: A Guide for Researchers
The relentless pursuit of targeted and effective cancer therapies has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, capable of interacting with a multitude of biological targets with high affinity and specificity. Among these, the 2-aminothiazole moiety has proven to be a cornerstone in the development of potent kinase inhibitors, a class of drugs that has revolutionized oncology. This guide delves into the application of a key building block, Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate , in the synthesis and evaluation of novel compounds for oncology research. Its unique structural features, including a protected primary amine, make it an invaluable tool for the strategic construction of complex molecular architectures designed to inhibit oncogenic signaling pathways.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of the use of this compound but also detailed, field-proven protocols for its application in the synthesis of a representative kinase inhibitor and the subsequent evaluation of its biological activity.
The 2-Aminothiazole Scaffold: A Privileged Structure in Oncology
The 2-aminothiazole ring is a recurring motif in a number of clinically approved and investigational anticancer agents.[1][2] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bond interactions within the ATP-binding pocket of various protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus of cancer drug discovery.
One of the most prominent examples of a 2-aminothiazole-containing drug is Dasatinib , a potent dual inhibitor of the Bcr-Abl and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] The 2-aminothiazole core of Dasatinib is essential for its high-affinity binding to the kinase domain.
This compound provides a strategic advantage in the synthesis of Dasatinib analogues and other novel kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the ethylamine side chain allows for the selective modification of the 2-amino group of the thiazole ring, while the protected primary amine can be deprotected at a later synthetic stage for further functionalization, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[6][7]
Chemical Properties and Synthesis of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₇N₃O₂S |
| Molecular Weight | 243.33 g/mol |
| Appearance | Brown solid |
| CAS Number | 956018-34-1 |
Table 1: Physicochemical properties of this compound.[8]
The synthesis of this key intermediate can be achieved through a multi-step process, often starting with the protection of a suitable amino alcohol, followed by conversion to a reactive intermediate that can be cyclized with thiourea to form the 2-aminothiazole ring. The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9]
Application in the Synthesis of a Dasatinib Analogue: A Representative Protocol
The following protocol outlines a representative synthesis of a key intermediate for a Dasatinib analogue, demonstrating the utility of this compound. This protocol is based on established synthetic routes for 2-aminothiazole-based kinase inhibitors and is intended for instructional purposes.[5]
Protocol 1: Synthesis of a 2-aminothiazole intermediate
This protocol describes the acylation of the 2-amino group of the thiazole ring, a common step in the elaboration of this scaffold into more complex kinase inhibitors.
Materials:
-
This compound
-
2-chloro-6-methylbenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise.
-
Acylation: Slowly add a solution of 2-chloro-6-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired acylated product.
The subsequent step would involve the deprotection of the Boc group using an acid like trifluoroacetic acid (TFA) to reveal the primary amine, which can then be further reacted to complete the synthesis of the Dasatinib analogue.[10][11]
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for a Dasatinib analogue.
Evaluation of Biological Activity: In Vitro Kinase Inhibition and Cellular Assays
Once a novel compound is synthesized, its biological activity must be thoroughly evaluated. For a putative kinase inhibitor, this involves both direct enzymatic assays and cell-based assays to assess its potency, selectivity, and effect on cancer cell viability.
Targeting the Src and Abl Kinase Signaling Pathways
Dasatinib and its analogues primarily target the Src and Abl tyrosine kinases.[12][13] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival.[14][15] In many cancers, these pathways are constitutively active, leading to malignant transformation.[2][16]
Visualizing the Targeted Signaling Pathways
Caption: Inhibition of Src and Bcr-Abl signaling pathways.
Protocol 2: In Vitro Src Kinase Inhibition Assay (Non-Radioactive)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Src kinase using a luminescence-based assay that measures ATP consumption.[17][18]
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (Dasatinib analogue) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Enzyme Addition: Add 2 µL of Src kinase in kinase buffer to each well (except the "no enzyme" control).
-
Initiate Reaction: Add 2 µL of a substrate/ATP mix in kinase buffer to all wells. The final ATP concentration should be at or near the Km for Src.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
A similar protocol can be adapted for measuring the inhibition of Abl kinase.[19][20]
Protocol 3: Cellular Viability Assay (XTT Assay)
This assay determines the effect of the synthesized compound on the viability of cancer cells. The XTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[14]
Materials:
-
Cancer cell line known to be dependent on Src or Bcr-Abl signaling (e.g., K562 for Bcr-Abl)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (Dasatinib analogue)
-
XTT labeling reagent and electron-coupling reagent
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract non-specific background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 4: Western Blotting for Target Engagement
Western blotting can be used to confirm that the test compound is engaging its intended target within the cell by assessing the phosphorylation status of the kinase and its downstream substrates.
Materials:
-
Cancer cells treated with the test compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-CrkL, anti-CrkL)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of the target proteins upon treatment with the test compound. A decrease in the phosphorylated form of the target kinase and its substrates indicates target engagement.
Conclusion
This compound is a highly valuable and versatile building block in the field of oncology drug discovery. Its strategic use allows for the efficient synthesis of novel 2-aminothiazole-based compounds with the potential to inhibit key oncogenic signaling pathways. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate their own compounds, contributing to the ongoing effort to develop more effective and targeted cancer therapies. By combining rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of this important chemical entity can be realized in the fight against cancer.
References
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Seefeldt, T., et al. (2009). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 392(2), 125-131. Available at: [Link]
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Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]
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Summy, J. M., & Gallick, G. E. (2003). Src family kinases in cancer. Cancer and Metastasis Reviews, 22(4), 337-358. Available at: [Link]
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Greuber, E. K., Smith-Pearson, P., & Pendergast, A. M. (2013). Role of ABL family kinases in cancer: from leukemia to solid tumors. Genes & Cancer, 4(9-10), 361-375. Available at: [Link]
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Yeatman, T. J. (2004). A renaissance for SRC. Nature Reviews Cancer, 4(6), 470-480. Available at: [Link]
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Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. The Oncologist, 14(7), 667-678. Available at: [Link]
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Varkaris, A., et al. (2011). Regulation of SRC family kinases in human cancers. Journal of Signal Transduction, 2011, 865819. Available at: [Link]
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Hah, J. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). SESSION 13 (lab open 1-5 pm). Retrieved from [Link]
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Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]
- Google Patents. (n.d.). CN104788445A - Synthesis method of Dasatinib intermediate.
-
Wang, X., et al. (2016). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 44(8), 1276-1286. Available at: [Link]
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ResearchGate. (n.d.). Synthesis route 2 of dasatinib. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. Retrieved from [Link]
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Lee, J., & Lee, J. (2018). Molecular targeted therapy for anticancer treatment. Journal of Cancer Prevention, 23(3), 111-116. Available at: [Link]
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Application Note: Polymer-Supported Synthesis of 2-Aminothiazoles
A Methodological Guide for Accelerated Drug Discovery
Abstract
The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] Traditional solution-phase synthesis of compound libraries based on this scaffold is often hampered by laborious purification processes.[1][4] This guide details a robust methodology for the polymer-supported synthesis of 2-aminothiazoles, leveraging the advantages of solid-phase organic synthesis (SPOS) to streamline the production of diverse compound libraries. By immobilizing intermediates on a solid support, the synthesis allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[5][6] We present a detailed protocol using Wang resin, outlining the on-resin formation of a key thiourea intermediate, subsequent cyclocondensation via the Hantzsch reaction, and final cleavage to yield highly pure 2-aminothiazole derivatives.[2] This approach significantly accelerates the drug discovery workflow by enabling rapid and efficient parallel synthesis.
Introduction
The Pharmacological Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole nucleus is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1] Compounds incorporating this moiety have been reported as potent inhibitors of cyclin-dependent kinases (CDKs), ligands for estrogen and adenosine receptors, and agents with antibacterial, anti-HIV, and anti-protozoal activities.[1][7][8] The clinical and preclinical success of these compounds underscores the value of synthetic methodologies that can rapidly generate structural diversity around this core for structure-activity relationship (SAR) studies.
The Rationale for Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis, a technique pioneered by Bruce Merrifield, revolutionizes multi-step synthesis by anchoring the starting material to an insoluble polymer support.[6][9] This paradigm shift offers profound advantages over classical solution-phase chemistry, particularly for library synthesis:
-
Simplified Purification: Intermediates bound to the resin are easily purified by washing away excess reagents and by-products, eliminating the need for complex chromatographic separations or crystallizations.[10][11]
-
Use of Excess Reagents: Reactions can be driven to completion by using a large excess of solution-phase reagents, dramatically improving reaction yields.[5]
-
Automation Potential: The repetitive nature of the wash and reaction cycles is highly amenable to automation, enabling high-throughput synthesis of large compound libraries with minimal manual intervention.[6][9]
These benefits make SPOS an ideal strategy for exploring the chemical space around the 2-aminothiazole scaffold, accelerating the identification of lead compounds in drug discovery pipelines.[6]
Core Principles of the Methodology
The polymer-supported synthesis of 2-aminothiazoles is an adaptation of the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[3] In our solid-phase approach, the thiourea component is assembled on the polymer support, which then reacts with a solution-phase α-haloketone to form the resin-bound heterocycle.
Workflow Overview
The overall process can be visualized as a three-stage workflow. Each stage involves specific chemical transformations and purification steps that are simplified by the solid-phase format.
Caption: High-level workflow for polymer-supported synthesis.
Choosing the Solid Support: The Role of Wang Resin
The choice of polymer support and its associated linker is critical for the success of any solid-phase synthesis. Wang resin, a polystyrene matrix functionalized with a 4-alkoxybenzyl alcohol linker, is particularly well-suited for this methodology.[12]
-
Causality: The key feature of the Wang resin is its acid lability.[13] The benzyl ester bond used to anchor the molecule to the resin is stable to a wide range of reaction conditions used in peptide and small molecule synthesis but is readily cleaved by moderate-strength acids like trifluoroacetic acid (TFA).[12][13] This allows for the release of the final product under relatively mild conditions that preserve the integrity of the 2-aminothiazole core.
Detailed Synthetic Pathway & Mechanistic Insights
The following pathway details the synthesis of a 2,4-disubstituted aminothiazole starting from an amine loaded onto Wang resin.
Caption: Overall synthetic scheme on Wang resin.
-
Immobilization & Thiourea Formation: A primary amine (R¹-NH₂) is first coupled to the Wang resin. The resin-bound amine is then converted to the corresponding thiourea by treatment with an isothiocyanate, such as 9-fluorenylmethoxycarbonyl isothiocyanate (Fmoc-NCS), followed by removal of the Fmoc protecting group.[1][2]
-
Cyclocondensation (Hantzsch Reaction): The pivotal step is the reaction of the resin-bound thiourea with an α-bromoketone in a suitable solvent like ethanol at elevated temperatures.[1][14]
-
Mechanism: The reaction proceeds via initial S-alkylation, where the nucleophilic sulfur of the thiourea attacks the electrophilic carbon bearing the bromine. This forms a resin-bound isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs as the nitrogen atom attacks the carbonyl carbon, followed by dehydration to yield the aromatic 2-aminothiazole ring system.
-
-
Cleavage from Support: The final compound is liberated from the polymer support by treatment with a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Causality: TFA protonates the benzylic ester linkage, initiating cleavage. Water acts as a proton source, and TIS serves as a scavenger, quenching the highly reactive carbocations generated from the resin backbone and any acid-labile side-chain protecting groups, thereby preventing unwanted side reactions with the product.
-
Experimental Protocols
Materials and Equipment:
-
Resins: Wang Resin (100-200 mesh, ~1.0 mmol/g loading).
-
Reagents: Fmoc-protected amino acids, N,N'-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), piperidine, various primary amines and α-bromoketones, Trifluoroacetic Acid (TFA), triisopropylsilane (TIS).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Diethyl ether.
-
Equipment: Solid-phase synthesis vessel, orbital shaker, sintered glass funnel, rotary evaporator.
Protocol 1: Loading of Primary Amine onto Wang Resin
This protocol describes the initial anchoring of the first building block, a primary amine, to the Wang resin via an Fmoc-protected amino acid linker for ease of quantification.
-
Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in DCM (10 mL) for 30 minutes, then drain the solvent.[15]
-
Activation Mixture: In a separate flask, dissolve an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 5.0 mmol), 1-hydroxybenzotriazole (HOBt, 5.0 mmol), and DMAP (0.3 mmol) in a 2:1 mixture of DCM:DMF (15 mL). Add DIC (5.0 mmol) and allow the mixture to pre-activate for 10 minutes.[15]
-
Coupling: Add the activation mixture to the swollen resin. Shake the vessel at room temperature for 4 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc group, exposing the primary amine.[15]
-
Final Wash: Wash the resin as in step 4 and dry under vacuum. The resin is now ready for subsequent reactions.
Protocol 2: On-Resin Synthesis of 2-Aminothiazole
-
Thiourea Formation: To the amine-loaded resin (~1.0 mmol) swelled in DMF, add a solution of the desired isothiocyanate (R¹-NCS, 3.0 mmol) in DMF (10 mL). Shake at room temperature for 6 hours.
-
Washing: Drain the solvent and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess isothiocyanate.
-
Cyclocondensation: Swell the thiourea-functionalized resin in ethanol (10 mL). Add the desired α-bromoketone (R²-COCH₂Br, 5.0 mmol).[1]
-
Reaction: Shake the reaction vessel at 50 °C for 12-16 hours.[1][14]
-
Final Washing: Cool the vessel to room temperature. Drain the solvent and wash the resin sequentially with Ethanol (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin completely under high vacuum.
Protocol 3: Cleavage and Isolation of the Final Product
-
Preparation: Place the dry, product-loaded resin (~1.0 g) into a clean flask.
-
Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5 v/v/v). Add 10 mL of this cocktail to the resin.
-
Cleavage Reaction: Stopper the flask and allow it to stand at room temperature for 2-3 hours with occasional swirling.
-
Filtration: Filter the mixture through a sintered glass funnel, collecting the filtrate. Wash the resin with an additional small portion of fresh TFA (2 mL).
-
Precipitation: Combine the filtrates and add the solution dropwise to a flask containing 50 mL of ice-cold diethyl ether. A precipitate should form.
-
Isolation: Allow the mixture to stand at 4 °C for 30 minutes to ensure complete precipitation. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 2-aminothiazole as its TFA salt.
Data & Results
The polymer-supported methodology consistently provides good to excellent yields of 2-aminothiazoles with high purity after cleavage. The straightforward purification avoids significant product loss associated with chromatography.
| Entry | R¹ Group (from Isothiocyanate) | R² Group (from α-Bromoketone) | Typical Yield (%)[1][2][14] | Purity (%) (by HPLC) |
| 1 | Phenyl | Phenyl | 75 - 80 | >95 |
| 2 | Methyl | 4-Fluorophenyl | 68 - 75 | >95 |
| 3 | Allyl | 2-Naphthyl | 70 - 78 | >95 |
| 4 | Phenyl | 4-Methoxyphenyl | 62 - 70 | >94 |
Yields are calculated based on the initial loading of the resin and are representative of isolated product after cleavage and precipitation.
Conclusion
The polymer-supported synthesis of 2-aminothiazoles represents a highly efficient and robust platform for the rapid generation of chemical libraries essential for modern drug discovery. By leveraging the inherent advantages of solid-phase chemistry—simplified purification, the ability to drive reactions to completion, and amenability to automation—this methodology overcomes the limitations of traditional solution-phase approaches. The detailed protocols provided herein, centered on the use of the acid-labile Wang resin, offer researchers a reliable and scalable route to explore the vast chemical space of this pharmacologically significant scaffold, thereby accelerating the path from hit identification to lead optimization.
References
-
Barmettler, P., et al. (2000). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Biotechnology and Bioengineering, 71(1), 9-18. Available at: [Link]
-
Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(36), 22421-22446. Available at: [Link]
-
Stieber, F., et al. (2002). Traceless Solid-Phase Synthesis of 2-Aminothiazoles: Receptor Tyrosine Kinase Inhibitors with Dual Selectivity for Tie-2 and VEGFR-2. Angewandte Chemie International Edition, 41(24), 4757-4761. Available at: [Link]
-
Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]
-
Stieber, F., et al. (2002). Traceless solid-phase synthesis of 2-aminothiazoles: receptor tyrosine kinase inhibitors with dual selectivity for Tie-2 and VEGFR-2. PubMed. Available at: [Link]
-
Stieber, F., et al. (2002). Traceless Solid‐Phase Synthesis of 2‐Aminothiazoles: Receptor Tyrosine Kinase Inhibitors with Dual Selectivity for Tie-2 and VEGFR‐2. Angewandte Chemie International Edition. Available at: [Link]
-
Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Organic & Biomolecular Chemistry, 19(5), 1083-1090. Available at: [Link]
-
Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available at: [Link]
-
McAlpine, S. R., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1113-1129. Available at: [Link]
-
Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing. Available at: [Link]
-
Mahmoud, A. R. (2023). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate. Available at: [Link]
-
Naskar, S., & Chowdhury, C. (2019). Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. ResearchGate. Available at: [Link]
-
McAlpine, S. R., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. ResearchGate. Available at: [Link]
-
Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. SciSpace. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. Available at: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Supporting Information. Available at: [Link]
-
Zhang, M., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1939-1951. Available at: [Link]
-
Soderberg, T. (n.d.). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Organic Chemistry LibreTexts. Available at: [Link]
-
Applied Polytech. (n.d.). Wang Resin Peptide Synthesis. Applied Polytech. Available at: [Link]
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Application Note: A Robust HPLC Purification Method for Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate
Abstract
This application note presents a detailed, optimized, and robust High-Performance Liquid Chromatography (HPLC) method for the purification of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate. This compound is a critical building block in the synthesis of various pharmaceutical agents, particularly in oncology and infectious disease research.[1] Ensuring its high purity is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates. This guide provides a comprehensive protocol using reversed-phase chromatography, explains the scientific rationale behind the methodological choices, and includes troubleshooting insights to empower researchers, scientists, and drug development professionals to achieve high-purity material efficiently and reliably.
Introduction and Scientific Rationale
This compound is a bifunctional molecule featuring a polar 2-aminothiazole heterocycle and a primary amine protected by a lipophilic tert-butyloxycarbonyl (Boc) group. The purification of such intermediates can be challenging due to the presence of structurally similar impurities, unreacted starting materials, and by-products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this application, offering high-resolution separation based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.[2]
The method described herein is built on a foundational understanding of the analyte's physicochemical properties:
-
Polarity: The molecule possesses both polar (aminothiazole, carbamate) and non-polar (Boc group) moieties, classifying it as a moderately polar compound. This characteristic makes it an ideal candidate for retention and separation on a C18 stationary phase.
-
Acid/Base Properties: The presence of the basic aminothiazole ring and the primary amine necessitates the use of an acidic mobile phase modifier. Acidification ensures that these basic sites are protonated, leading to uniform analyte behavior, suppression of undesirable interactions with residual column silanols, and ultimately, sharp, symmetrical peak shapes.
-
UV Absorbance: The 2-aminothiazole ring acts as a strong chromophore, allowing for sensitive detection using a UV detector. Studies on similar aminothiazole-containing compounds show a maximum absorbance (λ-max) around 272 nm, making this an optimal wavelength for detection.[3][4]
HPLC Method Development and Optimization
The selection of each parameter was guided by the goal of achieving optimal resolution, peak shape, and recovery while preserving the integrity of the acid-sensitive Boc protecting group.
Chromatographic Mode and Stationary Phase Selection
Reversed-phase chromatography was selected for its versatility and suitability for moderately polar compounds. While a standard C18 column can be effective, the polar nature of the aminothiazole group can sometimes lead to poor retention in highly aqueous mobile phases at the beginning of a gradient.[5] To counteract this, a polar-embedded C18 column is recommended. These columns contain a polar group (e.g., amide or ether) embedded near the base of the alkyl chain, which enhances interaction with polar analytes and improves stability and retention in 100% aqueous conditions.[6][7] This choice ensures robust and reproducible retention of the target compound.
Mobile Phase Composition
A binary gradient system consisting of water (Mobile Phase A) and acetonitrile (Mobile Phase B) is employed. Acetonitrile is chosen for its low viscosity and UV transparency.
A critical component is the acidic modifier. While Trifluoroacetic Acid (TFA) is a common choice for peptide and protein purification, its strong acidity can lead to the partial cleavage of the Boc group, especially during the post-purification evaporation of fractions where the acid concentration increases.[8] Therefore, 0.1% Formic Acid (FA) is the recommended modifier.[9][10] It is sufficiently acidic (pKa ~3.75) to protonate the basic nitrogens in the analyte, ensuring excellent peak shape, while being significantly less aggressive than TFA, thus preserving the Boc group's integrity. The use of high-purity, LC-MS grade formic acid is crucial to avoid the introduction of impurities that can appear as ghost peaks in the chromatogram.[11]
Experimental Workflow and Protocol
The overall purification workflow is a systematic process designed to ensure reproducibility and high purity of the final product.
Figure 1. General workflow for the HPLC purification of this compound.
Materials and Instrumentation
| Category | Item |
| Instrumentation | Preparative HPLC system with gradient pump, autosampler/manual injector, UV/Vis detector, and fraction collector. |
| Column | Polar-Embedded C18 Reversed-Phase Column (e.g., Agilent Polaris, Waters Atlantis T3). Typical Dimensions: 19 x 150 mm, 5 µm particle size. |
| Solvents | Acetonitrile (HPLC or LC-MS Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade, >99%). |
| Reagents | Crude this compound, Dimethyl Sulfoxide (DMSO, ACS Grade). |
| Consumables | 0.45 µm Syringe Filters (PTFE or Nylon), Autosampler Vials, Collection Tubes/Flasks. |
Step-by-Step Protocol
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
2. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of DMSO.
-
Dilute the DMSO solution with Mobile Phase A until the point of precipitation is almost reached. This ensures the sample is fully dissolved while being compatible with the initial mobile phase conditions. The final concentration should be around 20-50 mg/mL, depending on column loading capacity.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC System Setup and Purification:
-
Install the preparative column and purge the system with Mobile Phase B, followed by Mobile Phase A.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient program as detailed in Table 2.
-
Monitor the elution profile at 272 nm .
-
Collect fractions corresponding to the main product peak. It is advisable to collect the peak in multiple fractions (e.g., start, middle, and end) to isolate the purest portions.
| Parameter | Setting |
| Column | Polar-Embedded C18, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 18.0 mL/min |
| Detection | UV at 272 nm |
| Column Temp. | Ambient (~25 °C) |
| Injection Vol. | 1-5 mL (dependent on concentration and column size) |
Table 1. Summary of Preparative HPLC Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | Linear |
| 5.0 | 95.0 | 5.0 | Linear |
| 25.0 | 50.0 | 50.0 | Linear |
| 28.0 | 5.0 | 95.0 | Linear |
| 32.0 | 5.0 | 95.0 | Linear |
| 33.0 | 95.0 | 5.0 | Linear |
| 38.0 | 95.0 | 5.0 | Linear |
Table 2. Example Preparative Gradient Elution Program. Note: This gradient is a starting point and should be optimized based on the crude sample profile.
4. Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the required purity specifications (e.g., >98%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator at low temperature (<30 °C).
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the pure compound as a solid formic acid salt.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Insufficient mobile phase acidity; secondary interactions with the column. | Ensure formic acid concentration is 0.1%. Confirm the pH of Mobile Phase A is below 3.0. Use a high-quality, well-maintained polar-embedded column. |
| Early Eluting Peak Appears | Boc group cleavage due to excessive acidity or temperature. | Confirm the use of formic acid, not TFA. During solvent evaporation, keep the bath temperature low (<30 °C). Neutralize fractions with a volatile base like ammonium hydroxide before evaporation if cleavage is severe.[8] |
| Low Recovery | Poor sample solubility; compound precipitation on the column; irreversible binding. | Optimize the sample solvent composition. Ensure the injection solvent is not significantly stronger than the initial mobile phase. A column wash with a strong solvent (e.g., isopropanol) may be needed. |
| Extraneous "Ghost" Peaks | Contaminated mobile phase, particularly the formic acid or water. | Inject a "blank" gradient (no sample).[11] If peaks are present, prepare fresh mobile phases using high-purity reagents and solvents. |
Conclusion
This application note provides a validated and scientifically grounded protocol for the preparative HPLC purification of this compound. By leveraging a polar-embedded C18 stationary phase and a formic acid-modified mobile phase, this method achieves high resolution and purity while preserving the acid-labile Boc protecting group. The detailed workflow, from sample preparation to post-purification analysis, serves as a robust guide for scientists in pharmaceutical and chemical research, enabling the consistent production of high-quality material for advanced synthetic applications.
References
- Agilent. Polaris Reversed-Phase HPLC Columns.
- Orochem Technologies. Orosil Gold HPLC Column C18-Polar, 150 x 4.6 mm, 5 µm.
- YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
- Benchchem. A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- Element Lab Solutions. Polaris Reversed Phase HPLC Columns.
- Phenomenex. Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid.
- Fisher Scientific. Mobile phase for HPLC, Acetonitrile with formic acid (0.1%), HPLC Grade.
- Al-Majdoub, Z. M., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Center for Biotechnology Information.
- ResearchGate. HPLC chromatograms using acetonitrile with different concentrations of formic acid.
- Dawn Scientific. Acetonitrile (with 0.1% Formic Acid) HPLC.
- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- ResearchGate. (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Chem-Impex. This compound.
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Strategic Deprotection of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate: Protocols and Mechanistic Insights
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into novel therapeutics often requires the strategic removal of protecting groups.[1][2][3] This document details the underlying chemical mechanisms, offers two robust, step-by-step protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in Dioxane, and provides essential guidance on reaction monitoring, product isolation, and troubleshooting. The protocols are designed to be self-validating, ensuring researchers can confidently execute the synthesis of the key intermediate, 2-(2-aminothiazol-4-yl)ethanamine, with high purity and efficiency.
Introduction and Scientific Context
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis. Its broad stability under basic and nucleophilic conditions, coupled with its facile and clean removal under acidic conditions, makes it an invaluable tool in multistep synthesis, particularly for complex molecules and peptides.[4][5]
The target substrate, this compound, is a versatile building block for drug discovery. The 2-aminothiazole ring system is a core component of numerous FDA-approved drugs and clinical candidates, valued for its diverse biological activities.[1][2] The efficient synthesis of its derivatives hinges on the successful deprotection of the terminal amine, yielding 2-(2-aminothiazol-4-yl)ethanamine for subsequent coupling reactions. This guide provides the necessary theoretical foundation and practical protocols to achieve this critical transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed E1 elimination reaction. Understanding this mechanism is crucial for optimizing reaction conditions and preventing side reactions. The process occurs in three primary steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[5][6] This step activates the group for cleavage.
-
C-O Bond Cleavage: The protonated intermediate undergoes heterolytic cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and results in the formation of a highly stable tertiary carbocation (the tert-butyl cation), a carbamic acid intermediate, and the conjugate base of the acid.[6][7]
-
Decarboxylation & Amine Protonation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free primary amine.[4][6] In the acidic medium, the newly liberated and highly nucleophilic amine is immediately protonated to form a stable ammonium salt (e.g., trifluoroacetate or hydrochloride salt), which prevents it from participating in undesired side reactions.
A potential side reaction is the alkylation of nucleophilic sites on the substrate or solvent by the liberated tert-butyl cation.[8] While the aminothiazole ring is generally stable, electron-rich aromatic systems can be susceptible. In such cases, the addition of a scavenger like anisole or thioanisole can trap the carbocation. For this specific substrate, self-alkylation is typically not a major concern under standard conditions.
Caption: Reaction mechanism for the acid-catalyzed removal of a Boc group.
Experimental Protocols
The following protocols provide two reliable methods for the deprotection of this compound.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and typically proceeds to completion rapidly at room temperature. The product is isolated as the trifluoroacetate salt.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Diethyl ether, anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Rationale: DCM is an excellent solvent for the starting material and is inert to the strong acid. Anhydrous conditions prevent the introduction of water, which could lead to side reactions, although it is not strictly necessary for this specific reaction.
-
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq) dropwise to the stirred solution. A common and effective formulation is a 25-50% solution of TFA in DCM (v/v).[9][10]
-
Safety: TFA is highly corrosive and volatile. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The addition is exothermic and should be done slowly at 0 °C to maintain control.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Rationale: The reaction is typically complete within this timeframe at room temperature. The evolution of gas (CO₂ and isobutylene from the t-butyl cation) is a visual indicator that the reaction is proceeding.[6] Do not run the reaction in a sealed system.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS (see Section 4). The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the crude product as its TFA salt.
-
To precipitate the salt and remove non-polar impurities, add a sufficient volume of cold, anhydrous diethyl ether to the residue and triturate (swirl or sonicate) to induce precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum. The product, 2-(2-aminothiazol-4-yl)ethanaminium trifluoroacetate, is typically obtained as a white to off-white solid and can often be used in the next step without further purification.
-
Protocol 2: Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method uses a commercially available solution of HCl in dioxane and yields the product as a hydrochloride salt, which can be advantageous for certain subsequent reactions or for its crystalline nature.[11][12]
Materials and Reagents:
-
This compound
-
4.0 M HCl in 1,4-Dioxane solution
-
Methanol or Dichloromethane (optional, as co-solvent)
-
Diethyl ether, anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of a suitable co-solvent like methanol or DCM, or suspend it directly in the HCl/Dioxane solution.
-
Acid Addition: To the stirred substrate, add the 4.0 M HCl in Dioxane solution (10-20 eq of HCl).
-
Safety: HCl in Dioxane is corrosive and releases HCl gas. Dioxane is a suspected carcinogen and can form explosive peroxides upon storage. Handle only in a fume hood.
-
-
Reaction: Stir the mixture at room temperature for 2-6 hours. In some cases, a precipitate (the product hydrochloride salt) may form during the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (see Section 4).
-
Work-up and Isolation:
-
If a precipitate has formed, dilute the reaction mixture with diethyl ether to ensure complete precipitation. Collect the solid by vacuum filtration.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 2-(2-aminothiazol-4-yl)ethanaminium chloride.
-
Analytical Monitoring and Characterization
Proper analytical control is essential for validating the successful deprotection.
Sources
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Synthetic Routes to N-Substituted 2-Aminothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties enable it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2] Consequently, the development of efficient and versatile synthetic routes to N-substituted 2-aminothiazoles is of paramount importance for the exploration of new chemical space in drug discovery programs.
This guide provides a comprehensive overview of the most robust and widely employed synthetic strategies for the preparation of N-substituted 2-aminothiazoles. We will delve into the venerable Hantzsch synthesis, explore modern one-pot and microwave-assisted variations, and detail powerful cross-coupling methodologies for N-arylation. Each section is designed to provide not just a protocol, but a deeper understanding of the reaction's principles, empowering researchers to adapt and optimize these methods for their specific synthetic challenges.
I. The Hantzsch Thiazole Synthesis: A Timeless and Adaptable Approach
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[2] The classical approach involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of N-substituted 2-aminothiazoles, an N-substituted thiourea is employed as the key building block.
Causality Behind Experimental Choices
The success of the Hantzsch synthesis hinges on a nuanced interplay of reagents and conditions. The choice of solvent is critical; polar protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and facilitate the requisite proton transfer steps.[3] The reaction is often heated to overcome the activation energy of the initial nucleophilic attack and the subsequent cyclization and dehydration steps.[4] In some variations, acidic conditions can be employed, which can influence the regioselectivity of the cyclization, potentially leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[5][6] Therefore, maintaining neutral or slightly basic conditions is generally preferred for the exclusive synthesis of 2-(N-substituted amino)thiazoles.
Protocol 1: Classical Hantzsch Synthesis of N-Alkyl/Aryl-2-Aminothiazoles
This protocol describes a general procedure for the synthesis of an N-substituted 2-aminothiazole from an α-bromoketone and an N-substituted thiourea.
Materials:
-
α-Bromoketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
N-substituted thiourea (e.g., N-phenylthiourea) (1.0-1.2 eq)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve the N-substituted thiourea (1.0-1.2 eq) in ethanol with stirring.
-
To this solution, add the α-bromoketone (1.0 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 70-80 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Self-Validating System:
-
TLC Analysis: Monitor the disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product.
-
Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts of the thiazole ring protons and the substituent protons will validate the successful synthesis.
II. Modern Enhancements: One-Pot and Microwave-Assisted Hantzsch Syntheses
To address the limitations of the classical Hantzsch synthesis, such as long reaction times and the handling of lachrymatory α-haloketones, several modern variations have been developed. These include one-pot procedures and the use of microwave irradiation to accelerate the reaction.
One-Pot Synthesis from Ketones
This efficient approach avoids the pre-synthesis and isolation of the α-haloketone by generating it in situ. A common method involves the reaction of a ketone with a halogenating agent, such as N-bromosuccinimide (NBS) or iodine, followed by the addition of the N-substituted thiourea.[2][7]
Protocol 2: One-Pot Synthesis of N-Substituted 2-Aminothiazoles from Ketones
Materials:
-
Ketone (e.g., acetophenone) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
N-substituted thiourea (1.1 eq)
-
Methanol (or other suitable solvent)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq) in methanol.
-
Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the solution at room temperature. Stir for 30-60 minutes to facilitate the α-bromination of the ketone.
-
To the reaction mixture, add the N-substituted thiourea (1.1 eq).
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8][9][10] In the context of the Hantzsch synthesis, microwave heating can accelerate the cyclocondensation reaction, providing a rapid and efficient route to N-substituted 2-aminothiazoles.[5]
Protocol 3: Microwave-Assisted Synthesis of N-Substituted 2-Aminothiazoles
Materials:
-
α-Haloketone (1.0 eq)
-
N-substituted thiourea (1.2 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Microwave reaction vial (10 mL)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial, combine the α-haloketone (1.0 eq) and the N-substituted thiourea (1.2 eq).
-
Add the solvent (e.g., ethanol, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Method | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Advantages | Disadvantages |
| Classical Hantzsch | α-Haloketone, N-substituted thiourea | Reflux in ethanol | 2-10 hours | Well-established, reliable | Requires pre-synthesized α-haloketone, longer reaction times |
| One-Pot Hantzsch | Ketone, N-substituted thiourea | NBS or I₂ for in situ halogenation | 2-4 hours | Avoids handling of lachrymatory α-haloketones | May require optimization for different ketones |
| Microwave-Assisted | α-Haloketone, N-substituted thiourea | Microwave irradiation | 10-30 minutes | Rapid reaction times, often higher yields | Requires specialized microwave equipment |
III. N-Arylation of 2-Aminothiazoles: Advanced Cross-Coupling Strategies
For the synthesis of N-aryl-2-aminothiazoles, direct N-arylation of the parent 2-aminothiazole is a highly convergent and powerful strategy. Two of the most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[11][12][13] It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation.
Causality Behind Experimental Choices: The choice of ligand is paramount in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the final reductive elimination step that forms the C-N bond.[14] The selection of the base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the 2-aminothiazole, forming the active nucleophile.[11] The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.
Protocol 4: Buchwald-Hartwig N-Arylation of 2-Aminothiazole
Materials:
-
2-Aminothiazole (1.2 eq)
-
Aryl bromide or triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or other inert atmosphere reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add the 2-aminothiazole and the aryl halide.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture in a preheated oil bath (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[11]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction.[15][16] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly for certain substrates. Modern protocols often utilize a catalytic amount of a copper(I) salt in the presence of a ligand to improve reaction efficiency.[17][18]
Protocol 5: Ullmann N-Arylation of 2-Aminothiazole
Materials:
-
2-Aminothiazole (1.0 eq)
-
Aryl iodide or bromide (1.2 eq)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Ligand (e.g., 1,10-phenanthroline or L-proline) (20-40 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
High-boiling point solvent (e.g., DMF or DMSO)
-
Inert atmosphere reaction vessel
Procedure:
-
To a reaction vessel, add the 2-aminothiazole, aryl halide, CuI, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent.
-
Heat the reaction mixture to a high temperature (typically 120-160 °C) for 12-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine ligand | 80-110 °C, inert atmosphere | Milder conditions, broad substrate scope | Air-sensitive catalyst, more expensive |
| Ullmann Condensation | Copper(I) salt with a ligand | 120-160 °C, inert atmosphere | Less expensive catalyst | Harsher conditions, may have a narrower substrate scope |
IV. Synthesis of N-Substituted Thiourea Precursors
A key starting material for the Hantzsch synthesis of N-substituted 2-aminothiazoles is the corresponding N-substituted thiourea. These are readily prepared from the reaction of an isothiocyanate with a primary or secondary amine.[1][19][20]
Protocol 6: Synthesis of N-Substituted Thioureas
Materials:
-
Isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)
-
Primary or secondary amine (1.0-1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the isothiocyanate (1.0 eq) in the chosen solvent.
-
To the stirred solution, add the amine (1.0-1.1 eq) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting solid can often be used without further purification, or it can be recrystallized if necessary.[1]
V. Visualization of Workflows and Mechanisms
To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.
Caption: Workflow for the Buchwald-Hartwig N-Arylation.
VI. References
-
Bohrium. (n.d.). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ChemRxiv. (2022). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
MDPI. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
ChemRxiv. (2022). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Heterocycles. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. [Link]
-
Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]
-
RJPBCS. (2014). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. [https://www.rjpbcs.com/pdf/2014_5(2)/.[21]pdf]([Link]21]pdf)
-
ResearchGate. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. [Link]
-
Medicinal and Medical Chemistry. (2024). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. [Link]
-
Asian Journal of Chemistry. (2015). One Pot Synthesis and Antimicrobial Activity of Substituted 2-Aminothiazoles. [Link]
-
PubMed. (2014). A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. [Link]
-
ResearchGate. (2021). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link]
-
National Center for Biotechnology Information. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ResearchGate. (2018). Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles?. [Link]
-
ResearchGate. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2010). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. [Link]
-
Royal Society of Chemistry. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Heterocycles. (2022). A one-pot synthesis of n-substituted 2-aminothiazole derivatives and in vitro antibacterial. [Link]
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2005). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jusst.org [jusst.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
Welcome to the technical support guide for the synthesis of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate. This molecule is a crucial building block in pharmaceutical research and drug development, particularly in the fields of oncology and infectious diseases, due to the versatile and biologically active 2-aminothiazole core.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve the yield and purity of the final product. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your synthetic strategy.
Overview of the Core Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis, first described in 1887.[4] This reaction involves the condensation of an α-haloketone with a thioamide—in this case, thiourea.[5][6][7] The overall transformation for our target molecule is outlined below.
Caption: Overall reaction scheme for the synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the likely causes?
Low yield is the most frequent issue and can stem from several factors. The Hantzsch synthesis is generally high-yielding, so a poor result points to a specific, correctable problem.[5]
Answer: The primary causes for low yield can be categorized as follows:
-
Instability of the α-Haloketone: The starting material, Tert-butyl (4-chloro-3-oxobutyl)carbamate, is an α-chloroketone. These compounds can be unstable, prone to self-condensation, polymerization, or degradation, especially if not stored correctly or if exposed to basic conditions for extended periods.
-
Incomplete Reaction: Insufficient heating (time or temperature) can lead to unreacted starting materials. The reaction typically requires reflux in a protic solvent like ethanol to proceed to completion.
-
Side Reaction Pathways: Several side reactions can compete with the desired cyclization. The most common is the formation of intermediates that do not lead to the thiazole ring.
-
Suboptimal Workup Procedure: The product has both a basic 2-amino group and an acid-labile Boc-protecting group. Using harsh pH conditions during workup can either lead to product loss in aqueous layers or cleavage of the Boc group.
Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting low reaction yield.
Q2: I'm observing a significant impurity that is difficult to separate. What could it be?
Answer: The primary impurity is often a result of incorrect regiochemistry during the initial nucleophilic attack or from side reactions of the thiourea.
-
Mechanistic Insight: The Hantzsch synthesis begins with the sulfur atom of thiourea acting as a nucleophile, attacking the carbon bearing the halogen (an Sₙ2 reaction).[5] This is the most favorable pathway. However, the nitrogen atoms of thiourea are also nucleophilic.
-
Path A (Productive): Sulfur attacks the α-carbon. This leads to an isothiouronium intermediate which then cyclizes to form the desired thiazole.
-
Path B (Non-Productive): Nitrogen attacks the α-carbon. This can lead to other heterocyclic systems or acyclic intermediates that do not form the thiazole.
Under neutral or slightly acidic conditions, the sulfur atom is the more potent nucleophile, favoring Path A.
-
Caption: Competing reaction pathways in the Hantzsch synthesis.
-
Minimization Strategy: Ensure your reaction medium is neutral or slightly acidic. Using ethanol as a solvent is typically sufficient. Avoid adding strong bases, which can increase the nucleophilicity of nitrogen and promote side reactions. Some protocols suggest that acidic conditions can alter the regioselectivity, so maintaining near-neutral conditions is often safest for this specific substitution pattern.[8]
Q3: How can I improve the purification of the final product?
Answer: The product contains a basic amino group and a nonpolar Boc group, giving it moderate polarity and making purification challenging.
-
Column Chromatography: This is the most common method.
-
Challenge: The free amino group can cause tailing on silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent system. A 1-2% triethylamine (Et₃N) or ammonia in methanol solution added to a dichloromethane/methanol or ethyl acetate/hexane mobile phase can significantly improve peak shape and separation.
-
-
Acid-Base Extraction: This can be a highly effective non-chromatographic method.
-
Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped nonpolar impurities.
-
Carefully neutralize the aqueous layer by adding a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8-9.[5]
-
The product will precipitate or can be extracted back into an organic solvent.
-
Caution: Do not use a strong base like NaOH, as it can hydrolyze the carbamate. Monitor the pH carefully to avoid cleaving the acid-sensitive Boc group.
-
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an excellent final polishing step. Solvents to try include ethyl acetate/hexanes, isopropanol, or acetonitrile.
Optimized Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Each step includes the scientific rationale.
Step 1: Hantzsch Cyclization
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Ethanol | Protic solvent facilitates proton transfers in the mechanism and effectively solubilizes reactants. Anhydrous conditions prevent potential side reactions with water. |
| Stoichiometry | 1.0 eq. α-haloketone, 1.2-1.5 eq. Thiourea | A slight excess of thiourea ensures complete consumption of the valuable ketone starting material and pushes the reaction equilibrium forward. |
| Temperature | Reflux (~78 °C) | Provides sufficient activation energy for the Sₙ2 and cyclization steps without causing significant degradation over the reaction period. |
| Reaction Time | 4-8 hours | Typically sufficient for full conversion. Monitor by TLC or LCMS to confirm the disappearance of the limiting reagent (α-haloketone). |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Tert-butyl (4-chloro-3-oxobutyl)carbamate (1.0 eq) and thiourea (1.2 eq).
-
Add anhydrous ethanol (approx. 0.1 M concentration relative to the ketone).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress every 2 hours using TLC (Typical eluent: 5% Methanol in Dichloromethane with 1% Et₃N). The product spot should be UV active and stain with ninhydrin.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Workup and Isolation
Procedure:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (EtOAc).
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to neutralize any generated acid (HCl) and remove excess thiourea.
-
Wash the organic layer with brine (1x) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as a yellow to amber oil or solid.
Step 3: Purification
Procedure (Flash Chromatography):
-
Prepare a silica gel column.
-
Adsorb the crude product onto a small amount of silica gel.
-
Elute using a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc), with the mobile phase containing 1% triethylamine throughout.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pure solid or oil.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Diagram]. Retrieved from [Link]
-
Boutouil, M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2947. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
World Journal of Research and Review. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. 3(5), 52-57. Available at: [Link]
-
Wisdom Library. (2025). Thiazole derivatives: Significance and symbolism. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiourea-derived thiazolines. [Diagram]. Retrieved from [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Presentation]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Coll. Vol. 10, p.27 (2004); Vol. 78, p.9 (2002). Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. 16(4), 131.
- ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Review].
-
ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]
-
CU Connect. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. 24, 60-81.
- ResearchGate. (2025). Synthesis and antibacterial activity of some tert-butyl{&-aryl/alkyl-2-[4-aryl-2-thiazolyl)hydrazono)
- Thieme. (2017). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)
-
PubChem. (n.d.). tert-Butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. CID 71623152. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-cyanothiazol-4-yl)carbamate. CID 177794382. Retrieved from [Link]
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- 4. synarchive.com [synarchive.com]
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- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Aminothiazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1][2] The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent method for its construction, reacting an α-haloketone with a thioamide (such as thiourea) to form the thiazole ring.[2][3][4] While known for being robust and often high-yielding, this reaction is not without its challenges.[4][5] Novice and experienced chemists alike can encounter issues ranging from low yields to the formation of complex side-products that complicate purification and compromise final product quality.
This guide provides field-proven insights into the common side reactions and experimental pitfalls associated with 2-aminothiazole synthesis. Structured in a practical question-and-answer format, it addresses specific problems, explains the underlying chemical mechanisms, and offers robust, actionable solutions to streamline your synthetic workflow and enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of 2-aminothiazoles?
A1: The reaction proceeds through a well-established multi-step pathway.[6] It begins with a nucleophilic (SN2) attack from the highly nucleophilic sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic 2-aminothiazole ring.[5][7]
Q2: I have a major, unexpected byproduct with a mass roughly double my expected product, minus a few atoms. What is it likely to be?
A2: You are likely observing the formation of a dithiazole thioether or a related disulfide byproduct. One common culprit is bis(2-amino-4-arylthiazol-5-yl)sulfide. This arises from the reaction of the initially formed 2-aminothiazole with unreacted thiourea under certain conditions, leading to a dimeric structure.[8] Refer to Troubleshooting Problem 1 for a detailed mechanistic explanation and mitigation strategies.
Q3: My reaction has a low yield, with a significant amount of starting material left. What are the most common reasons for this?
A3: Low conversion is often traced back to issues with reagent quality or reaction conditions. Key factors include:
-
Decomposition of the α-haloketone: These reagents can be unstable and should be used when fresh or stored properly.[6]
-
Insufficient heat: While the reaction is often facile, gentle heating (e.g., refluxing in ethanol) is typically required to drive it to completion.[9][10]
-
Inappropriate solvent: Protic solvents like ethanol or methanol are standard and facilitate the reaction steps effectively.[5][11]
-
Stoichiometry: Using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, consuming all of the limiting α-haloketone.[5][11]
Q4: I'm using an N-substituted thiourea and getting a mixture of isomers. Why is this happening and how can I control it?
A4: When using an N-monosubstituted thiourea, condensation with an α-haloketone can lead to two possible regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. In neutral solvents like ethanol, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole.[12][13] However, under acidic conditions, the reaction pathway can change, leading to significant formation of the 2-imino isomer.[12][13][14] To ensure regioselectivity for the desired 2-amino product, maintain neutral or slightly basic reaction conditions and avoid strong acids.
Troubleshooting Guide: Common Side Reactions & Solutions
Problem 1: Formation of High Molecular Weight Dimeric Byproducts
-
Symptom: Your mass spectrometry and NMR data show a significant peak corresponding to a dimeric species, often accompanied by a difficult, tarry purification.
-
Causality: A common side reaction is the formation of dithiazole thioethers.[8] This occurs when the desired 2-aminothiazole product reacts further with thiourea. The mechanism is thought to involve the desulfurization of thiourea, which can then bridge two thiazole molecules. Optimizing the molar ratio of reactants is critical to suppress this pathway. Using an excessive amount of the ketone starting material relative to thiourea can favor the formation of the desired monomeric product.[8]
-
Solutions:
-
Adjust Stoichiometry: Instead of using excess thiourea, try using the α-haloketone as the excess reagent (e.g., 2 equivalents of ketone to 1 equivalent of thiourea). This ensures the thiourea is fully consumed before it can participate in side reactions.[8]
-
Control Temperature: Running the reaction at the lowest effective temperature (e.g., gentle reflux in ethanol) can disfavor the higher activation energy pathway leading to the dimer.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting materials are consumed. Monitor by TLC and proceed with workup once the limiting reagent is gone.
-
Problem 2: Regioselectivity Issues with Unsymmetrical Ketones
-
Symptom: Synthesis with an unsymmetrical α-haloketone (e.g., 2-bromobutan-3-one) yields a mixture of two isomeric thiazoles that are difficult to separate.
-
Causality: The initial SN2 attack of the thiourea sulfur can occur at either of the two carbons flanking the carbonyl group if both are susceptible to halogenation. However, the primary site of halogenation is almost always the more substituted α-carbon. The key to regioselectivity lies in the synthesis of the α-haloketone itself.
-
Solutions:
-
Controlled Halogenation: Ensure the synthesis of your α-haloketone is highly regioselective. Standard acid- or base-catalyzed halogenation protocols should be carefully optimized for your specific substrate.
-
Use of Bulky Reagents: In some cases, using a bulkier thioamide derivative or modifying the ketone can sterically hinder attack at one position, favoring the other.
-
Alternative Synthetic Routes: If regioselectivity remains poor, consider alternative routes that build the thiazole ring with unambiguous connectivity, such as those starting from α-mercapto ketones.
-
Problem 3: Product Degradation During Workup and Purification
-
Symptom: The reaction appears clean by TLC, but the isolated yield is low after workup or column chromatography. The product may appear discolored or oily.
-
Causality: The 2-aminothiazole ring, while aromatic, can be sensitive to certain conditions. The exocyclic amino group can be reactive, and the ring itself can be susceptible to strong acids or bases, especially at elevated temperatures. The product initially forms as an acid salt (e.g., HBr salt), which is often water-soluble.[11] Neutralization is required to precipitate the free base, but harsh conditions can cause issues.
-
Solutions:
-
Mild Neutralization: During workup, neutralize the acidic reaction mixture with a mild base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, rather than strong bases like NaOH.[5] Keep the temperature low during neutralization by adding the solution slowly to an ice-cooled mixture.
-
Avoid Strong Acids: When performing purifications like column chromatography, avoid highly acidic solvent systems. Silica gel itself is slightly acidic; using a mobile phase treated with a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) can prevent degradation on the column.
-
Alternative Purification: If the product is sufficiently crystalline, recrystallization is often a milder and more effective purification method than chromatography.
-
Visualized Mechanisms and Workflows
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
This diagram illustrates the step-by-step formation of a 2-aminothiazole from an α-haloketone and thiourea.
Caption: Core mechanism of the Hantzsch thiazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving low-yield reactions.
Caption: Diagnostic flowchart for troubleshooting low-yield syntheses.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol is optimized to minimize side products and maximize yield.
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (5.5 mmol, 1.1 eq).
-
Solvent Addition: Add 15 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 30-60 minutes.[5]
-
Cooling and Neutralization: Once the 2-bromoacetophenone is consumed, remove the flask from the heat and allow it to cool to room temperature. Cool the mixture further in an ice bath.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing 50 mL of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring. A pale yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Allow the collected solid to air-dry on the filter paper, then transfer it to a watch glass to dry completely. The crude product is often of high purity.[5] If further purification is needed, recrystallize from ethanol.
Table 1: Effect of Reaction Conditions on Yield and Purity
This table summarizes typical outcomes based on varied reaction parameters, compiled from literature observations.
| Parameter | Standard Condition | Variation | Likely Outcome of Variation | Rationale |
| Thiourea Stoich. | 1.1 - 1.5 eq | > 2.0 eq | Increased dimeric byproducts | Excess thiourea can react with the product.[8] |
| Base for Workup | Sat. NaHCO₃ (aq) | 2M NaOH (aq) | Potential product degradation/oiling out | Strong base can promote side reactions or decomposition of the thiazole ring. |
| Solvent | Ethanol | Toluene | Slower reaction, lower yield | Protic solvents are generally more effective for this condensation reaction. |
| Temperature | 80 °C (Reflux) | 25 °C (RT) | Very slow or no reaction | Thermal energy is needed to overcome the activation barrier for cyclization and dehydration. |
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Kumari, A. H., Ghosh, S., Veeranagaiah, N. S., & Reddy, R. J. (2022). Synthetic Strategies for Hydrazinyl Thiazole Derivatives. ResearchGate. Available from: [Link]
-
Bouherrou, Z., Chibani, S., Breard, D., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2992. Available from: [Link]
-
ResearchGate. Various synthetic routes to the 2-aminothiazole core preparation. Available from: [Link]
- Galat, A. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.
-
Chem Help Asap. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
-
ResearchGate. Synthetic methods to give 2-aminolthiazoles. Available from: [Link]
-
ResearchGate. Various methods for the synthesis of 2-aminothiazoles. Available from: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions: Change of Regioselectivity. RSC Publishing. Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
ResearchGate. Chemical synthesis of 2-aminothiazole analogs. Available from: [Link]
-
Al-Ghorbani, M., Chebil, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
-
Siddiqui, H. L., Zia-Ur-Rehman, M., et al. (2007). Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. Chemical & Pharmaceutical Bulletin, 55(7), 1097-1100. Available from: [Link]
-
Bio-Byword Scientific Publishing. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
Bouherrou, Z., Chibani, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Zhang, Y., et al. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. Journal of Chemical Research, 45(1-2), 174751982093096. Available from: [Link]
- Takeda Chemical Industries, Ltd. (1992). Process of producing 2-aminothiazole. European Patent No. EP0482607B1.
-
ResearchGate. Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Available from: [Link]
-
Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd. Available from: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 33. Available from: [Link]
-
Al-Ghorbani, M., Chebil, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]
-
Clerici, F., Pocar, D., et al. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry, 44(6), 931-936. Available from: [Link]
-
Shukla, K., et al. (2012). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. Journal of Medicinal Chemistry, 55(23), 10551-10563. Available from: [Link]
-
ResearchGate. Synthesis and Structural Characterization of Bis(2-amino-1,3,4-thiadiazolyl)methane Complexes. Available from: [Link]
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Technical Support Center: Navigating the Purification Challenges of Aminothiazole Intermediates
Welcome to the technical support center dedicated to addressing the common and often complex purification challenges associated with aminothiazole intermediates. As a cornerstone in medicinal chemistry, the purity of these scaffolds is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here, we address the most common initial hurdles faced during the purification of aminothiazole intermediates.
Q1: My 2-aminothiazole derivative is showing poor solubility in common recrystallization solvents. What should I do?
A1: Poor solubility is a frequent challenge with aminothiazole derivatives, often stemming from their planar, aromatic nature which can lead to strong crystal lattice forces.[3]
-
Initial Approach: Solvent Screening. A systematic solvent screen is the first step. Start with common solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Consider using solvent mixtures (e.g., ethanol/water, toluene/heptane) to fine-tune the solubility.
-
The "Hot Gravity Filtration" Technique. If you observe that your compound is soluble in a hot solvent but crashes out upon cooling, this is ideal for recrystallization. However, if impurities are also sparingly soluble, a hot gravity filtration step is crucial. Dissolve the crude material in a minimum amount of the hot solvent, and if any solid impurities remain, quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This removes insoluble impurities before your product crystallizes upon cooling.
-
Consider pH Adjustment. For aminothiazoles with ionizable groups, adjusting the pH of the solvent system can dramatically alter solubility. The amino group's protonation state is pH-dependent.[3] For instance, in an acidic aqueous/alcoholic mixture, the aminothiazole may form a more soluble salt, which can then be precipitated in its pure freebase form by carefully adding a base.
Q2: After synthesis, my crude product is an oil or a sticky solid that refuses to crystallize. What are my options?
A2: This is a common indication of persistent impurities that are inhibiting crystallization.
-
"Oiling Out" - A Common Phenomenon. When a compound "oils out" during attempted crystallization, it means it has separated from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting Strategies:
-
Trituration: Try dissolving the oil in a small amount of a solvent in which your product is highly soluble (e.g., dichloromethane). Then, slowly add a non-solvent (e.g., hexanes) with vigorous stirring until the solution becomes cloudy. Continue stirring, and often the product will precipitate as a solid.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
Column Chromatography: If crystallization fails, column chromatography is the next logical step to remove the impurities preventing crystallization.[4][5]
-
Q3: I'm seeing multiple spots on my TLC after purification. What are the likely impurities?
A3: The nature of impurities in aminothiazole synthesis is often predictable based on the reaction mechanism, most commonly the Hantzsch synthesis.[4]
-
Unreacted Starting Materials: This is the most common source of impurities. Ensure your reaction goes to completion by monitoring with TLC.
-
Side-Products of the Hantzsch Reaction: Over-alkylation or reaction of the α-haloketone with itself can lead to byproducts.
-
Decomposition Products: Some aminothiazole derivatives can be unstable, especially in certain solvents like DMSO or when exposed to light and air.[6][7][8] It's crucial to store stock solutions appropriately, often at low temperatures.[6][7]
The following diagram illustrates a decision-making workflow for initial purification attempts:
Caption: Initial Purification Strategy Decision Tree.
II. Advanced Troubleshooting & In-Depth Guides
This section provides detailed protocols and explanations for more persistent purification challenges.
Problem: Persistent Impurities after Recrystallization
Even after successful crystallization, closely related impurities may co-crystallize with your product.
Q4: My recrystallized product still shows impurities by HPLC. How can I improve the purity?
A4: When simple recrystallization is insufficient, more advanced techniques are required.
-
Understanding Co-Crystallization: Sometimes, impurities have very similar solubility profiles to the desired compound, or they can form molecular co-crystals, making separation by simple crystallization difficult.[9]
-
Solution 1: Iterative Recrystallization. A second or even third recrystallization from a different solvent system can sometimes remove stubborn impurities.
-
Solution 2: Column Chromatography. This is the most robust method for separating compounds with different polarities.[10]
-
Choosing the Right System:
-
Normal Phase (Silica Gel): This is the most common technique. A typical starting point for the mobile phase (eluent) is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The ratio is adjusted to achieve good separation on a TLC plate before scaling up to a column.
-
Reversed-Phase (C18): For more polar aminothiazoles, reversed-phase chromatography can be more effective. Here, the stationary phase is non-polar (C18-functionalized silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[11]
-
-
Experimental Protocol: Flash Column Chromatography on Silica Gel
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). It can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Problem: Assessing the Final Purity
Visual confirmation of a single spot on a TLC plate is not sufficient to confirm purity for drug development purposes.
Q5: What are the standard analytical methods for confirming the purity of my aminothiazole intermediate?
A5: A combination of chromatographic and spectroscopic methods is essential for robust purity assessment.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[15] An HPLC system with a UV detector is commonly used.[12] The area of the peak corresponding to your compound relative to the total area of all peaks gives a quantitative measure of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass identification capabilities of a mass spectrometer.[12][13] It not only confirms the presence and purity of your desired compound but also provides the molecular weights of any impurities, which can be invaluable for identifying them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound.[16][17][18] The absence of unexpected signals can also be an indicator of high purity. Quantitative NMR (qNMR) can also be used for purity assessment.[14]
Data Summary: Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Common Use Case |
| TLC | Adsorption Chromatography | Qualitative assessment of the number of components | Reaction monitoring, fraction analysis |
| HPLC-UV | High-Resolution Chromatography | Quantitative purity (% area), retention time | Routine purity checks, quality control |
| LC-MS | Chromatography + Mass Analysis | Purity, molecular weight of product and impurities | Impurity identification, confirmation of identity |
| NMR | Nuclear Spin Resonance | Detailed structural information, structural confirmation | Structure elucidation, confirmation of purity |
The following diagram outlines the workflow for purity analysis and confirmation:
Caption: Workflow for Purity Analysis and Confirmation.
III. References
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
-
Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Available from:
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Available from: [Link]
-
Google Patents. EP0482607B1 - Process of producing 2-aminothiazole. Available from:
-
ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]
-
National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Google Patents. US2489038A - Purification of 2-aminothiazole. Available from:
-
National Institutes of Health. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Available from: [Link]
-
National Institutes of Health. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]
-
ResearchGate. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available from: [Link]
-
TSI Journals. Chromatography: Techniques of Separation. Available from: [Link]
-
ResearchGate. Molecular co-crystals of 2-aminothiazole derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Available from: [Link]
-
PubMed. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available from: [Link]
-
IJARESM. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Available from: [Link]
-
RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
ResearchGate. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
-
PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]
-
Royal Society Publishing. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Available from: [Link]
-
ResearchGate. An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst | Request PDF. Available from: [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link]
-
kbDNA. Tech Note: Analyzing Purification for Optimized Bioseparation. Available from: [Link]
-
LCGC International. The Role of Chromatography in the Characterization and Analysis of Protein Therapeutic Drugs. Available from: [Link]
-
Knowunity. Fun Crystallization Word Problems and Solutions for Kids (Chemistry) as PDF. Available from: [Link]
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Troubleshooting low conversion rates in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this versatile reaction, with a focus on troubleshooting and optimizing for higher conversion rates. My aim is to provide not just procedural guidance, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1] The reaction proceeds through a multi-step pathway, which can be broadly understood as:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction. This forms an intermediate S-alkylated thioimidate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The formation of the stable aromatic ring is a significant driving force for this final step.[2]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Q2: Is the Hantzsch synthesis generally considered a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is well-regarded for its reliability and often provides high yields of the desired thiazole product, frequently with straightforward purification.[1] However, "high-yielding" is contingent upon optimized reaction conditions and the nature of the substrates. Deviations from optimal parameters can lead to significant decreases in conversion rates and the formation of side products.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues that can lead to diminished yields and provides actionable solutions.
Problem 1: My reaction shows little to no product formation.
Several factors can contribute to a stalled or very low-yielding reaction. A systematic approach to troubleshooting is recommended.
-
α-Haloketones: These reagents can be lachrymatory and may decompose upon prolonged storage, especially if exposed to moisture or light.
-
Thioamides: Thioamides can be susceptible to hydrolysis or oxidation. Some may also be thermally unstable.[3]
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly opened or recently purified starting materials. The purity of α-haloketones can be checked by NMR or melting point analysis.
-
Proper Storage: Ensure that α-haloketones are stored in a cool, dark, and dry environment. Thioamides should also be stored under inert atmosphere if they are known to be sensitive.
-
Temperature: The reaction often requires heating to overcome the activation energy for cyclization and dehydration.[1]
-
Solvent: The choice of solvent is critical as it needs to solubilize both reactants and facilitate the reaction. Common solvents include ethanol, methanol, and DMF.[4]
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is being run at room temperature, consider heating it. A typical starting point is refluxing in ethanol or methanol.
-
Solvent Screening: If the yield is low in a particular solvent, a change may be necessary. The following table provides a starting point for solvent selection based on a model reaction.
| Solvent (Reflux) | Relative Yield | Reference |
| Water | Moderate | [4] |
| Ethanol | High | [4] |
| Methanol | High | [1] |
| 1-Butanol | Moderate-High | [4] |
| 2-Propanol | Moderate | [4] |
| Ethanol/Water (1:1) | High | [4] |
Data Presentation: Effect of Solvent on Hantzsch Thiazole Synthesis Yield.
Caption: Troubleshooting workflow for low or no product formation.
Problem 2: My reaction is producing significant byproducts.
The formation of byproducts is a common reason for low yields of the desired thiazole.
When using an N-monosubstituted thioamide, there is a possibility of forming two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions play a crucial role in determining the product distribution.
-
Neutral Conditions: In neutral solvents like ethanol, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively.[5]
-
Acidic Conditions: Under acidic conditions (e.g., in the presence of HCl), a mixture of the two regioisomers is often formed.[5]
Troubleshooting Steps:
-
Control pH: If the imino-dihydrothiazole is an undesired byproduct, ensure the reaction is run under neutral conditions. Avoid the use of acid catalysts or acidic solvents.
-
Characterization: The two isomers can often be distinguished by 1H NMR spectroscopy, as the chemical shift of the proton at the 5-position of the thiazole ring is typically different for each isomer.[5]
Aromatic primary thioamides can undergo oxidative dimerization, especially in the presence of electron-poor α-haloesters, to form 3,5-diaryl-1,2,4-thiadiazoles.
Troubleshooting Steps:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Reactant Stoichiometry: Using a slight excess of the thioamide can sometimes help to favor the desired reaction pathway. A common ratio is 1.5 equivalents of thioamide to 1 equivalent of the α-haloketone.[1]
α-Haloketones can potentially undergo self-condensation reactions, although this is less common under typical Hantzsch synthesis conditions.
Troubleshooting Steps:
-
Controlled Addition: In some cases, slow addition of the α-haloketone to the reaction mixture containing the thioamide can minimize its self-condensation.
Problem 3: I am having difficulty with the workup and purification of my product.
Even with a high conversion rate in the reaction mixture, product loss during workup and purification can significantly lower the final isolated yield.
-
Precipitation: Many 2-aminothiazole products are poorly soluble in water and can be isolated by precipitation upon pouring the reaction mixture into an aqueous solution (often a weak base like sodium carbonate to neutralize any generated HBr or HCl).[1] However, if your product has solubilizing groups, it may not precipitate effectively.
-
Extraction: If the product is not easily precipitated, it will need to be extracted from the aqueous phase with an organic solvent.
Troubleshooting Steps:
-
Optimize Precipitation: If precipitation is incomplete, try adjusting the pH of the aqueous solution or adding a co-solvent to decrease the product's solubility.
-
Solvent Selection for Extraction: If extraction is necessary, choose a solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.
During aqueous workup and extraction, stubborn emulsions can form, making phase separation difficult and leading to product loss.
Troubleshooting Steps:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.
-
Allow to Stand: If time permits, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This is a representative protocol for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.
References
-
Štefane, B., & Požgan, F. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 1035–1046. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 8136–8184. [Link]
-
α-Halo ketone. (2023, December 1). In Wikipedia. [Link]
-
Bouherrou, S., Chherawalla, B., & Ghamri, M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1190. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Van der Eycken, J., & Kappe, C. O. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5126. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical and Life Sciences, 10(4), 1-10. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 8, 2026, from [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 634-655. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). Journal of Chemical and Pharmaceutical Research, 14(3), 1-6. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Al-Ayed, A. S. (2022). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Applied Organometallic Chemistry, 2022, e6733. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. A. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Polymers, 16(23), 3236. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry, 27(12), 4477-4481. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 8, 2026, from [Link]
-
Bartholomew, C. H. (2015). Advances in Catalyst Deactivation and Regeneration. Catalysts, 5(3), 1085-1087. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Semantic Scholar. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1735. [Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2010). Marine Drugs, 8(10), 2535-2573. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). Molecules, 26(16), 4991. [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2023). Journal of Medicinal Chemistry, 66(15), 10255–10283. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize, troubleshoot, and scale up this critical pharmaceutical building block. As a versatile intermediate, its efficient and pure synthesis is paramount for advancing drug discovery programs, particularly in oncology and infectious diseases.[1][2]
This document moves beyond a simple recitation of steps. It provides in-depth, field-proven insights into the causality behind experimental choices, offering a self-validating framework for your synthetic campaigns.
Overview of the Synthetic Strategy
The most common and scalable approach to constructing the 2-aminothiazole core of the target molecule is the Hantzsch thiazole synthesis.[3][4] This classic reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reagent, in this case, thiourea. The overall workflow involves the preparation of a Boc-protected α-chloroketone intermediate, followed by cyclization with thiourea.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and scale-up. Each answer is grounded in chemical principles to empower you to diagnose and solve issues effectively.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer: Low yield in a Hantzsch synthesis is a frequent challenge, often attributable to several key factors:
-
Instability of the α-Chloroketone Intermediate: The key intermediate, tert-butyl (4-chloro-3-oxobutyl)carbamate, can be unstable. As an α-haloketone, it is susceptible to self-condensation, decomposition, or reaction with trace nucleophiles.
-
Causality: The presence of both an electrophilic carbonyl and a reactive C-Cl bond makes the molecule prone to degradation.
-
Solution: It is highly recommended to use this intermediate immediately after its preparation and purification. If storage is unavoidable, store it under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C) for a short period.
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical for the Hantzsch reaction.
-
Causality: The reaction involves an initial SN2 reaction followed by cyclization and dehydration. Each step has a different activation energy. Insufficient heat can lead to a stalled reaction, while excessive heat can promote side reactions and decomposition of the product or starting materials.
-
Solution: The reaction typically requires heating. Refluxing in a protic solvent like ethanol or isopropanol is standard.[3] If yields are still low, consider screening other solvents or employing microwave irradiation, which has been shown to reduce reaction times and improve yields in some cases.
-
-
Impure Reagents: The purity of both the α-chloroketone and thiourea is paramount.
-
Causality: Impurities can introduce competing side reactions. For instance, residual acid from the chlorination step can begin to cleave the acid-labile Boc protecting group.[5]
-
Solution: Ensure the α-chloroketone is properly purified (e.g., via flash chromatography) to remove any starting materials or di-chlorinated species. Use high-purity thiourea.
-
Question 2: My final product is contaminated with a significant impurity that is difficult to separate. How can I identify and prevent it?
Answer: The most common and troublesome impurity is often an isomer or a byproduct from a competing reaction pathway.
-
Potential Impurity: Isomer Formation: While less common with unsubstituted thiourea, reactions with N-substituted thioureas can lead to regioisomers.[6] With thiourea itself, the primary concern is often a bis-thiazole or other condensation byproducts.
-
Causality: The reaction mechanism involves several intermediates. If reaction conditions are not carefully controlled, these intermediates can react in unintended ways.
-
Solution: Strict control over stoichiometry is crucial. Using a slight excess of thiourea (1.1-1.2 equivalents) can help drive the reaction to completion and minimize unreacted α-chloroketone, which is often a source of impurities through degradation.
-
-
Potential Impurity: Boc-Deprotected Product: The Boc (tert-butoxycarbonyl) group is notoriously sensitive to acid.[7][8][9]
-
Causality: The Hantzsch synthesis generates one equivalent of HCl as a byproduct. While the basicity of the 2-aminothiazole product can buffer this to some extent, localized high concentrations of acid, especially during a prolonged reaction at high temperatures, can cleave the Boc group. This results in the formation of 4-(2-aminoethyl)thiazol-2-amine.
-
Solution:
-
Buffered Conditions: Consider adding a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, to the reaction mixture to scavenge the in-situ generated HCl.
-
Work-up Procedure: During the aqueous work-up, use a mild base like saturated sodium bicarbonate solution for neutralization. Avoid strong acids entirely. If an extraction requires pH adjustment, perform it quickly and at low temperatures.[10]
-
-
Question 3: I'm struggling with the purification of the final product. It's a sticky oil/solid that is difficult to handle. What are my options?
Answer: Product isolation can be challenging, but several techniques can be employed.
-
For Oily Products:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes, diethyl ether, or a mixture of the two. Sonication can sometimes aid this process.
-
Column Chromatography: This is the most reliable method for purifying oils. A gradient of ethyl acetate in hexanes or dichloromethane in methanol on silica gel is typically effective.
-
-
For Difficult-to-Handle Solids:
-
Recrystallization: Screen various solvent systems. Good starting points include ethyl acetate/hexanes, isopropanol/water, or acetonitrile. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Salt Formation: If the free base is problematic, consider converting it to a stable, crystalline salt (e.g., hydrochloride or hydrobromide). This is done by dissolving the purified free base in a suitable solvent (like ethyl acetate or isopropanol) and adding a stoichiometric amount of the corresponding acid (e.g., HCl in ether). Caution: This makes the Boc group highly susceptible to cleavage and should only be used if the downstream application can tolerate the salt form or requires deprotection.
-
Question 4: As I scale the reaction from 5 grams to 500 grams, I am seeing a significant drop in yield and an increase in impurities. What scale-up parameters should I focus on?
Answer: This is a classic scale-up challenge. Heat and mass transfer limitations are the primary culprits.
Caption: Troubleshooting workflow for common scale-up issues.
-
Heat Transfer: A 500g reaction has a much smaller surface-area-to-volume ratio than a 5g reaction.
-
Causality: Exothermic or endothermic events are harder to control. The Hantzsch reaction is typically exothermic upon initiation. An uncontrolled exotherm can lead to runaway side reactions and product degradation.
-
Solution: Use a jacketed reactor with controlled heating and cooling. Monitor the internal temperature with a thermocouple, not the external bath temperature.
-
-
Reagent Addition: Dumping all reagents together on a large scale is a recipe for disaster.
-
Causality: This creates localized "hot spots" of high concentration, promoting side reactions like polymerization or bis-alkylation of thiourea.
-
Solution: Add the α-chloroketone solution slowly via an addition funnel to the heated solution of thiourea in the solvent. This maintains a low, steady concentration of the electrophile.
-
-
Mixing: A magnetic stir bar is insufficient for large volumes.
-
Causality: Inefficient mixing leads to poor heat distribution and concentration gradients, essentially creating multiple different reaction environments within the same flask.
-
Solution: Use an overhead mechanical stirrer with a properly sized impeller to ensure the entire reaction volume is homogenous.
-
Frequently Asked Questions (FAQs)
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 50% ethyl acetate in hexanes. Stain with potassium permanganate or ninhydrin to visualize the spots. For more precise monitoring, especially during process development, LC-MS is ideal to track the consumption of starting materials and the formation of product and byproducts.
-
-
Q: What analytical data confirms the structure of the final product?
-
A: A full characterization package should include:
-
1H NMR: To confirm the proton environment, including the characteristic thiazole proton and the ethyl chain.
-
13C NMR: To confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups like N-H (amine), C=O (carbamate), and C=N (thiazole ring).
-
-
-
Q: What are the key safety precautions for this synthesis?
-
A: α-Haloketones are lachrymatory (tear-inducing) and alkylating agents. Always handle the tert-butyl (4-chloro-3-oxobutyl)carbamate intermediate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Thiourea is a suspected carcinogen and should be handled with care.
-
-
Q: How should I store the final product?
-
A: As a primary amine, the product can react with atmospheric carbon dioxide over time to form a carbamate salt.[10] For long-term storage, it is best to keep the material in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator.
-
Data Summary Table
The following table provides typical parameters for the Hantzsch cyclization step. Optimization may be required based on your specific equipment and scale.
| Parameter | Condition | Expected Outcome | Rationale |
| Solvent | Ethanol or Isopropanol | Good solubility for reactants | Protic solvent facilitates the reaction mechanism. |
| Temperature | 70-80 °C (Reflux) | Reaction completion in 4-8 hours | Provides sufficient energy for cyclization without significant degradation. |
| Stoichiometry | 1.0 eq. α-chloroketone | High conversion of limiting reagent | Drives reaction to completion, minimizing side products from the unstable ketone. |
| 1.1 - 1.2 eq. Thiourea | |||
| Typical Yield | 65-85% (after purification) | High purity product | Reflects an optimized and well-controlled process. |
| Purity (LC-MS) | >98% | Suitable for subsequent steps | Ensures no reactive impurities are carried forward. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (4-chloro-3-oxobutyl)carbamate (Intermediate)
This protocol assumes the precursor, tert-butyl (3-oxopropyl)carbamate, has been prepared via oxidation of N-Boc-3-amino-1-propanol.
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve tert-butyl (3-oxopropyl)carbamate (1.0 eq.) in dichloromethane (DCM, ~5 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Chlorination: Add sulfuryl chloride (SO2Cl2, 1.1 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified immediately by flash column chromatography on silica gel (e.g., gradient of 10-30% ethyl acetate in hexanes) to yield the α-chloroketone as a pale yellow oil. Use immediately in the next step.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar (or mechanical stirrer for larger scale), add thiourea (1.1 eq.) and ethanol (EtOH, ~10 mL per gram of thiourea).
-
Heating: Heat the mixture to reflux (approx. 78 °C) to dissolve the thiourea.
-
Addition: Dissolve the purified tert-butyl (4-chloro-3-oxobutyl)carbamate (1.0 eq.) from the previous step in a minimal amount of EtOH. Add this solution dropwise to the refluxing thiourea mixture over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the α-chloroketone.
-
Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate. Wash the organic solution sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography (e.g., gradient of 2-10% methanol in dichloromethane) or recrystallization (e.g., from ethyl acetate/hexanes) to afford the final product as a solid.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][7]
-
ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link][8]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][9]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link][11]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link][5]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link][10]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link][12]
-
ResearchGate. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link][2]
-
ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
PubMed. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][3]
-
ACS Publications. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link][6]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link][4]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. atlantis-press.com [atlantis-press.com]
Technical Support Center: Enhancing Boc Protection for Weakly Nucleophilic Amines
Welcome to the technical support center for amine protection chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the tert-butyloxycarbonyl (Boc) protection of weakly nucleophilic amines. In this document, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies to enhance your reaction rates and yields for challenging substrates such as anilines, heteroaromatic amines, and sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What fundamentally makes an amine "weakly nucleophilic" and difficult to protect?
An amine's nucleophilicity is determined by the availability of its lone pair of electrons to attack an electrophile, such as di-tert-butyl dicarbonate ((Boc)₂O). Several factors can reduce this electron availability:
-
Electronic Effects: Aromatic amines (anilines) or heteroaromatic amines are classic examples where the nitrogen's lone pair is delocalized into the aromatic π-system.[1][2] This delocalization makes the lone pair less available for nucleophilic attack. Electron-withdrawing groups on the aromatic ring further decrease nucleophilicity.
-
Steric Hindrance: Bulky substituents near the amino group can physically block the approach of (Boc)₂O, slowing the reaction rate significantly.[1]
-
Hybridization: The more s-character in the nitrogen's orbital containing the lone pair, the less basic and nucleophilic it is.
Q2: My standard Boc protection protocol is failing for an aniline derivative. Why does the reaction stall?
Aromatic amines are less nucleophilic than their aliphatic counterparts and therefore react much more slowly with (Boc)₂O.[1][2] The standard reaction, which may proceed rapidly for a simple primary amine, often requires more forcing conditions or catalytic activation for an aniline. Without these enhancements, the rate of reaction can be impractically slow, leading to incomplete conversion even after extended periods.
Q3: Is a base always required for Boc protection?
While not strictly essential in all cases, a base is highly recommended to achieve high yields and accelerate the reaction.[1] The reaction of an amine with (Boc)₂O generates a protonated amine intermediate. A base neutralizes this intermediate, driving the equilibrium toward the final protected product.[1] In the absence of an external base, the tert-butoxide ion, a byproduct of the reaction, can serve this role, but relying on this is often inefficient for challenging substrates.[1][3]
Q4: What is the precise role of 4-(Dimethylamino)pyridine (DMAP) and why is it so effective?
DMAP is a highly effective nucleophilic catalyst that dramatically accelerates Boc protection, especially for less reactive amines.[4] Its function is not merely as a base. DMAP first attacks the (Boc)₂O to form a highly reactive N-Boc-pyridinium species.[3][5] This intermediate is a much more potent acylating agent than (Boc)₂O itself, making it more susceptible to attack by the weakly nucleophilic amine.[6] After the amine is acylated, the DMAP catalyst is regenerated, allowing it to re-enter the catalytic cycle.[5]
Troubleshooting Guide: From Slow Reactions to Success
This section addresses the most common issues encountered when protecting weakly nucleophilic amines and provides actionable solutions.
Problem 1: The reaction is extremely slow or shows no product formation.
This is the most frequent challenge. The root cause is typically the low intrinsic reactivity of the amine.
Caption: Troubleshooting workflow for low Boc protection yield.
-
Increase Reaction Temperature: For many slow reactions, moderate heating to 40-55°C can provide the necessary activation energy to overcome the reaction barrier without promoting significant side reactions.[1]
-
Employ a Nucleophilic Catalyst (DMAP): This is often the most effective solution. Adding a catalytic amount (e.g., 0.1 equivalents) of DMAP can increase the reaction rate by several orders of magnitude.[1][4] The mechanism, as described earlier, involves the formation of a more reactive acylating agent.[5][6]
Caption: Catalytic cycle of DMAP in Boc protection.
-
Optimize the Solvent: The choice of solvent can have a profound impact. For aromatic amines, alcoholic solvents like methanol (MeOH) can significantly enhance the reaction rate, even without a base.[2] Quantum mechanics calculations suggest that the alcohol stabilizes the transition state via hydrogen bonding, effectively lowering the activation energy.[2] A kinetic study showed the reaction between p-toluidine and (Boc)₂O is 70 times faster in CD₃OD than in CDCl₃.[2]
Problem 2: I'm observing significant formation of side products.
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates competing reaction pathways.
-
Control Stoichiometry to Prevent Di-Boc Formation: Weakly nucleophilic amines, particularly heteroaromatic amines like indoles or pyrroles, can sometimes undergo double Boc protection under forcing conditions (e.g., excess (Boc)₂O and stoichiometric DMAP).[6] To avoid this, use a controlled amount of (Boc)₂O, typically 1.1 to 1.5 equivalents.[1]
-
Mitigate Urea Formation: Urea byproducts can form, especially with sterically hindered amines or when using strong bases.[1] If this is an issue, consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA), or explore catalyst-free conditions with thermal activation if the amine is sufficiently reactive.[1]
Data Presentation: Impact of Reaction Parameters
The following table summarizes the typical impact of various parameters on the Boc protection of a model weakly nucleophilic amine, aniline.
| Parameter | Condition | Typical Outcome for Aniline | Rationale |
| Catalyst | None (neat or in ACN) | Very slow, <10% conversion after 24h | Low nucleophilicity of aniline. |
| 0.1 eq. DMAP in ACN | >95% conversion in 1-4 hours | DMAP forms a highly reactive acylating intermediate.[5][6] | |
| Lewis Acids (e.g., ZnCl₂, InCl₃) | Can be effective, but may require specific conditions. | Lewis acids activate the (Boc)₂O electrophile.[7][8] | |
| Solvent | ACN, THF, DCM | Slow reaction without catalyst. | Standard aprotic solvents do not actively participate in the reaction.[1] |
| Methanol (MeOH) | Significantly accelerated rate, often complete in <2h at RT. | Protic solvent stabilizes the transition state via H-bonding.[2] | |
| Temperature | Room Temperature | Slow to moderate rate (catalyst dependent). | Baseline condition. |
| 40-55 °C | Accelerated rate. | Provides energy to overcome the activation barrier.[1][9] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Boc Protection of a Weakly Nucleophilic Aromatic Amine
This protocol is a robust, general procedure for protecting electron-deficient or hindered anilines.
Materials:
-
Aromatic amine (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aromatic amine (1.0 eq.) and DMAP (0.1 eq.) in acetonitrile.[1]
-
Add (Boc)₂O (1.2 eq.) to the solution. A slight exotherm and gas evolution (CO₂) may be observed.[5] Caution: Do not run the reaction in a sealed system.[10]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous NH₄Cl.[11]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the residue by flash column chromatography on silica gel if necessary.[1]
Protocol 2: Accelerated Boc Protection in an Alcoholic Solvent
This method is particularly effective for primary aromatic amines and avoids the need for a base or catalyst.[2]
Materials:
-
Aromatic amine (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aromatic amine (1.0 eq.) in methanol.
-
Add (Boc)₂O (1.1 eq.) to the solution.
-
Stir the reaction at room temperature. The reaction is often complete in under 2 hours for primary anilines.[2] Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the Boc-protected amine.
References
-
Boc Protection Mechanism (Boc2O + DMAP) , Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP) , Common Organic Chemistry. [Link]
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature , ResearchGate. [Link]
-
CuI-NPs catalyzed mechanochemical-assisted N-Boc protection of organic amines , Journal of Chemical Sciences. [Link]
-
Boc-Protected Amino Groups , Organic Chemistry Portal. [Link]
-
Dual protection of amino functions involving Boc , RSC Publishing. [Link]
-
tert-Butyloxycarbonyl protecting group , Wikipedia. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis , Der Pharma Chemica. [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines , Semantic Scholar. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts , Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines , NIH. [Link]
-
An Improved Synthesis of N-Boc Protected Aryl Amines , ResearchGate. [Link]
-
Having great trouble with a Boc-protection reaction , Reddit. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration , ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow , ACS Publications. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature , ResearchGate. [Link]
-
Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O) , ResearchGate. [Link]
-
Reactions that Work: Boc Protection , Chemtips - WordPress.com. [Link]
-
Boc Protecting Group for Amines , Chemistry Steps. [Link]
-
Boc Protection Mechanism (Boc2O) , Common Organic Chemistry. [Link]
Sources
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- 2. wuxibiology.com [wuxibiology.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
How to avoid decomposition of di-tert-butyl dicarbonate during heating
Welcome to the Technical Support Center for Di-tert-butyl Dicarbonate (Boc-Anhydride). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the safe and effective use of Boc-anhydride, with a specific focus on preventing its thermal decomposition.
Troubleshooting Guide: Unforeseen Reactivity and Decomposition
This guide addresses specific issues you might encounter during your experiments that could indicate or lead to the decomposition of di-tert-butyl dicarbonate.
Q1: My reaction is producing gas, and the pressure in my sealed reaction vessel is increasing unexpectedly. What is happening?
A1: Unanticipated gas evolution is a critical indicator that your di-tert-butyl dicarbonate is decomposing. The primary decomposition products at elevated temperatures are isobutene, tert-butanol, and carbon dioxide[1][2][3]. The generation of these gaseous byproducts, particularly carbon dioxide and isobutene, can lead to a dangerous buildup of pressure in a closed system.
Immediate Actions:
-
Do not heat the vessel further. Immediately remove the heat source.
-
If it is safe to do so, vent the reaction vessel in a well-ventilated fume hood to release the pressure.
-
Cool the reaction mixture to ambient temperature or below.
Root Cause Analysis:
-
Excessive Temperature: Di-tert-butyl dicarbonate is known to decompose at higher temperatures. While it can be purified by distillation under reduced pressure at temperatures up to about 65°C, prolonged heating above 40-60°C can initiate decomposition[3].
-
Presence of Moisture: Boc-anhydride is sensitive to moisture and can decompose into tert-butanol and carbon dioxide, even at room temperature. This decomposition can also lead to pressure buildup in sealed containers[1].
-
Incompatible Reagents: The presence of strong acids, bases, or certain nucleophilic catalysts can accelerate the decomposition of Boc-anhydride[4].
Q2: I'm performing a Boc-protection of a weakly nucleophilic amine and the reaction is sluggish at room temperature. I'm considering heating the reaction, but I'm concerned about decomposition. What are my options?
A2: This is a common challenge. While heating can increase the reaction rate, it also significantly increases the risk of Boc-anhydride decomposition. Here are several strategies to consider before resorting to heating:
-
Solvent Choice: The choice of solvent can dramatically influence the rate of Boc protection. For instance, using alcoholic solvents like methanol or ethanol can significantly enhance the reaction rate for aromatic amines at room temperature, potentially eliminating the need for heating[5].
-
Catalyst Addition: For sluggish reactions, the addition of a catalyst can be highly effective. 4-(Dimethylamino)pyridine (DMAP) is a commonly used catalyst for the Boc protection of amines, amides, and other functional groups[6][7].
-
Alternative Reagents: If the reaction remains slow, consider alternative Boc-donating reagents that may have different reactivity profiles.
-
Gradual Heating: If heating is unavoidable, it must be done with extreme caution. Use a precisely controlled heating mantle with a temperature probe in the reaction mixture. It is advisable to perform a small-scale trial run to determine the minimum temperature required for the reaction to proceed at a reasonable rate.
Q3: I've noticed a decrease in the purity of my di-tert-butyl dicarbonate over time, even though it's been stored in a refrigerator. What could be the cause?
A3: Di-tert-butyl dicarbonate is thermally unstable and can gradually decompose even during storage, especially if not stored under optimal conditions[8]. While refrigeration slows this process, it doesn't completely halt it.
Potential Causes for Purity Decrease:
-
Improper Storage Temperature: For long-term storage, it is recommended to keep di-tert-butyl dicarbonate at temperatures between 2°C and 8°C[2]. Storage at temperatures above this, even if refrigerated, can lead to slow decomposition.
-
Moisture Ingress: As mentioned, Boc-anhydride is highly sensitive to moisture[1][4]. If the container is not tightly sealed, atmospheric moisture can enter and cause hydrolysis to tert-butanol and carbon dioxide.
-
Container Material: Di-tert-butyl dicarbonate is typically sold and stored in plastic bottles rather than glass. This is because the slow decomposition and subsequent CO2 buildup can cause a dangerous pressure increase in a rigid, sealed glass container[6].
Frequently Asked Questions (FAQs)
Q: At what temperature does di-tert-butyl dicarbonate start to decompose?
A: There is no single, sharp decomposition temperature. Decomposition is a gradual process that accelerates with increasing temperature. While it can be distilled under vacuum at temperatures up to 65°C, it is generally recommended to use it at temperatures below 40-60°C in reactions[3]. For storage, temperatures of 30°C or lower, and preferably 10°C or lower, are recommended to inhibit decomposition[8].
Q: What are the primary byproducts of di-tert-butyl dicarbonate decomposition?
A: The main thermal decomposition products are isobutene, tert-butanol, and carbon dioxide[1][3].
Q: Can I use a metal spatula to handle di-tert-butyl dicarbonate?
A: While brief contact with a clean, dry stainless steel spatula is generally acceptable, it is best practice to avoid prolonged contact with metals, as trace impurities on the metal surface could potentially catalyze decomposition. Plastic or ceramic spatulas are a safer alternative.
Q: Is the decomposition of di-tert-butyl dicarbonate dangerous?
A: Yes, the decomposition can be hazardous. The process is exothermic, meaning it releases heat. In a large, poorly controlled reaction, this heat can accelerate the decomposition further, leading to a thermal runaway reaction with a rapid increase in temperature and pressure[9]. Additionally, the gaseous byproducts can cause a dangerous pressure buildup in closed systems[1]. The reagent itself is also classified as having high inhalation toxicity[6].
Q: How can I detect the decomposition of di-tert-butyl dicarbonate in my reaction?
A: Besides visible gas evolution and pressure increase, you can monitor your reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material and the appearance of unexpected byproducts. The formation of tert-butanol is a key indicator of decomposition.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of Di-tert-butyl Dicarbonate
-
Work Area: Always handle di-tert-butyl dicarbonate in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Temperature Control: If the ambient temperature is near or above its melting point (22-24°C), the reagent may be liquid[1][6][10]. If you need to handle it as a solid, ensure it is sufficiently cooled before opening the container.
-
Dispensing: Open the container only when you are ready to dispense the reagent. Minimize the time the container is open to the atmosphere to prevent moisture absorption.
-
Container Sealing: After dispensing, securely seal the container immediately.
-
Storage: Return the reagent to a refrigerator set to 2-8°C for storage[2].
Protocol 2: Boc-Protection of a Primary Amine at Room Temperature
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine in a suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile).
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or sodium bicarbonate[11][12].
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, perform an appropriate aqueous work-up to remove the base and any water-soluble byproducts. The excess Boc-anhydride can often be removed by washing with a dilute solution of sodium bicarbonate or by evaporation under reduced pressure, given its volatility[13].
Visualizations
Diagram 1: Thermal Decomposition Pathway of Di-tert-butyl Dicarbonate
Caption: Thermal decomposition of Boc-anhydride.
Diagram 2: Decision Workflow for Handling Sluggish Boc-Protection Reactions
Caption: Troubleshooting slow Boc-protection reactions.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Melting Point | 22-24 °C | [1][6][10] |
| Boiling Point | 56-57 °C @ 0.5 mmHg | [6][10] |
| Recommended Storage Temp. | 2-8 °C | [2] |
| General Reaction Temp. Range | Room Temperature to ~60 °C | [3] |
| Decomposition Products | Isobutene, tert-Butanol, CO2 | [1][3] |
References
- The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. (URL not available)
-
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. (URL: [Link])
- US Patent for Protection of di-t-butyl dicarbon
-
DIBOC (DI-TERT-BUTYL CARBONATE) - Ataman Kimya. (URL: [Link])
-
Cas 24424-99-5,Di-tert-butyl dicarbonate - LookChem. (URL: [Link])
-
how to use di-tert-butyl dicarbonate (diBOc) as a solvent? - Chemistry Stack Exchange. (URL: [Link])
-
Safety Data Sheet - AAPPTec. (URL: [Link])
-
Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. (URL: [Link])
-
BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])
-
Di-tert-butyl dicarbonate - Wikipedia. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
- Pipeline and Hazardous Materials Safety Administr
-
Spotlight 36 - Synlett. (URL: [Link])
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols - ACS Publications. (URL: [Link])
-
Help Removing Excess Boc Anhydride : r/OrganicChemistry - Reddit. (URL: [Link])
-
Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition - Google Patents [patents.google.com]
- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Application of Boc-anhydride [en.highfine.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Strategies to Enhance the Stability of Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aminothiazole derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights and actionable strategies to address the stability challenges commonly encountered with this important class of compounds. Aminothiazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their inherent instability can often impede research and development. This resource offers a structured approach to troubleshooting and enhancing the stability of your aminothiazole compounds.
Understanding the Roots of Instability: Common Degradation Pathways
Before implementing stabilization strategies, it is crucial to understand the primary mechanisms through which aminothiazole derivatives degrade. The principal pathways include hydrolysis, oxidation, and photodecomposition.[4][5]
-
Hydrolysis: The amide and ester functionalities, often present in aminothiazole derivatives, are susceptible to cleavage in aqueous environments.[4] This process is frequently catalyzed by acidic or basic conditions, leading to the breakdown of the parent compound.[4] The β-lactam ring, a cyclic amide found in some derivatives, is particularly prone to rapid hydrolysis.[4]
-
Oxidation: The thiazole ring and its substituents can be susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, reactive oxygen species generated during cellular assays, or even trace metal impurities.
-
Photodecomposition: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to the degradation of many pharmaceutical compounds, including those with heterocyclic rings like aminothiazoles.[4][5][6]
The following diagram illustrates the common degradation pathways that can compromise the stability of aminothiazole derivatives.
Caption: Key degradation pathways for aminothiazole derivatives.
Troubleshooting Guide & FAQs: Addressing Stability Issues in Your Experiments
This section provides a question-and-answer format to directly address specific issues you might encounter.
FAQ 1: My aminothiazole compound shows decreasing potency over the course of a multi-day cellular assay. What could be the cause and how can I fix it?
Potential Cause: This is a classic sign of compound instability in the assay medium. The aqueous, physiological pH, and 37°C incubation conditions can accelerate hydrolytic and oxidative degradation.
Troubleshooting Steps & Solutions:
-
Assess Compound Stability in Media: Before conducting a lengthy assay, perform a preliminary stability test. Incubate your compound in the cell culture medium under assay conditions (37°C, 5% CO2) for the same duration as your experiment. Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC or LC-MS to quantify the remaining parent compound.
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can degrade the compound.[7]
-
Use Freshly Prepared Solutions: Always prepare fresh dilutions of your compound from the stock solution immediately before each experiment.
-
Consider a Prodrug Approach: If inherent instability is the issue, a prodrug strategy can be highly effective. This involves chemically modifying the labile functional group to create a more stable, inactive precursor that converts to the active drug in vivo or under specific assay conditions.[8][9] For instance, modifying a susceptible amine or carboxylic acid group can enhance stability.[10][11][12]
FAQ 2: I observe significant variability in my results between experiments run on different days. Could this be a stability issue?
Potential Cause: Inconsistent sample handling and storage can lead to varying levels of degradation, causing experimental variability. Instability in DMSO stock solutions is a known issue for some chemical classes.[13]
Troubleshooting Steps & Solutions:
-
Standardize Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize degradation.[13] Studies have shown that decomposition of some 2-aminothiazoles in DMSO is significantly reduced at -20°C.[13]
-
Use Anhydrous DMSO: Water absorption by DMSO can facilitate hydrolysis. Use anhydrous DMSO for preparing stock solutions.[7]
-
Evaluate Photostability: Protect your compound from light during storage and handling by using amber vials and minimizing exposure to ambient light. The intrinsic photostability of your compound should be evaluated according to ICH Q1B guidelines.[14] This involves exposing the drug substance to a specified light source and analyzing for degradation products.
FAQ 3: My compound precipitates out of solution during my experiment. Is this related to stability?
Potential Cause: While this is often a solubility issue, degradation can lead to less soluble byproducts, causing precipitation.
Troubleshooting Steps & Solutions:
-
Confirm Solubility Limits: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.
-
Analyze the Precipitate: If possible, collect and analyze the precipitate by LC-MS or other analytical techniques to determine if it is the parent compound or a degradation product.
-
Employ Formulation Strategies: If the parent compound is precipitating, formulation strategies can improve both solubility and stability.
Advanced Strategies for Enhancing Stability
When inherent instability is a significant hurdle, more advanced strategies are required. These can be broadly categorized into chemical modifications and formulation-based approaches.
Chemical Modification Strategies
Structural modifications to the aminothiazole scaffold can significantly improve stability.
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the thiazole ring or adjacent aromatic systems can modulate the electron density and reduce susceptibility to oxidation.
-
Steric Hindrance: Introducing bulky substituents near a labile functional group can sterically hinder the approach of water or other nucleophiles, thereby slowing down hydrolysis.
-
Isosteric Replacement: Replacing a labile functional group with a more stable isostere can be an effective strategy. For example, replacing a thiazole with an oxazole has been shown to improve physicochemical properties in some cases.[15]
-
Prodrugs: As mentioned earlier, converting a labile drug into a more stable prodrug is a well-established approach to overcome stability issues.[8][9] The prodrug is designed to release the active parent drug at the target site through enzymatic or chemical cleavage.
The following workflow illustrates the decision-making process for selecting a chemical modification strategy.
Caption: Decision workflow for chemical modification strategies.
Formulation Strategies
Optimizing the formulation is a powerful way to protect the drug substance from degradation.
-
Solid-State Modifications: The solid form of a drug can significantly impact its stability.[16][17]
-
Co-crystals: Forming co-crystals with a suitable co-former can create a more stable crystalline lattice, protecting the drug from moisture and other environmental factors.[18][19]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can enhance both solubility and stability by preventing crystallization and protecting the drug from the external environment.[20]
-
-
Use of Excipients: The addition of stabilizing excipients to the formulation is a common and effective strategy.[21]
-
Antioxidants: Ascorbic acid, vitamin E, and other antioxidants can be included to prevent oxidative degradation.[]
-
Buffering Agents: Maintaining an optimal pH where the drug is most stable is crucial. Buffers like glutamic acid and lysine can be used to control the pH of the formulation.[]
-
Lyoprotectants/Cryoprotectants: For lyophilized (freeze-dried) formulations, excipients like trehalose and sucrose are used to protect the drug during the freezing and drying processes and to improve long-term stability.[21]
-
-
Encapsulation: Encapsulating the aminothiazole derivative in lipid-based formulations like liposomes or polymeric nanoparticles can provide a protective barrier against the external environment.
The following table summarizes key formulation strategies and their mechanisms of stabilization.
| Strategy | Mechanism of Stabilization | Key Considerations |
| Co-crystallization | Creates a more stable crystal lattice, reduces hygroscopicity.[18][19] | Selection of an appropriate co-former is critical. |
| Amorphous Solid Dispersions | Molecularly disperses the drug in a polymer, inhibiting degradation pathways.[20] | Polymer selection and drug-polymer miscibility are key. |
| Antioxidants | Scavenge free radicals and reactive oxygen species.[] | Potential for interaction with the drug substance. |
| Buffering Agents | Maintain pH at the point of maximum stability.[] | Buffer capacity and compatibility with the drug. |
| Encapsulation | Provides a physical barrier to moisture, oxygen, and light. | Release kinetics and biocompatibility of the carrier. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[23]
Objective: To investigate the degradation of an aminothiazole derivative under various stress conditions.
Materials:
-
Aminothiazole derivative
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound and add 3% H2O2. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the solid compound or its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14]
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC or LC-MS method to quantify the parent drug and detect degradation products.
Protocol 2: Co-crystal Screening
Objective: To identify a suitable co-former to produce a stable co-crystal of the aminothiazole derivative.
Materials:
-
Aminothiazole derivative
-
A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)
-
Solvents for grinding or slurry experiments
-
Powder X-ray diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Grinding Method: Mix the aminothiazole derivative and a co-former in a specific stoichiometric ratio (e.g., 1:1) in a ball mill or with a mortar and pestle. A small amount of solvent can be added (liquid-assisted grinding).[19]
-
Slurry Method: Suspend the aminothiazole derivative and co-former in a solvent in which they have limited solubility. Stir the slurry for an extended period (e.g., 24-72 hours).
-
Analysis: Isolate the solid material and analyze it using PXRD to identify new crystalline phases. DSC can be used to detect changes in melting point, indicating co-crystal formation.
By systematically applying these troubleshooting guides, FAQs, and advanced strategies, you can effectively diagnose and address the stability challenges associated with your aminothiazole derivatives, thereby accelerating your research and development efforts.
References
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Aminobenzothiazole in Biological Matrices.
- MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- MDPI. (n.d.). Crystallographic Modification of Rosuvastatin Calcium: Formulation, Characterization and Pharmacokinetic Evaluation for Enhanced Dissolution, Stability and Bioavailability.
- ResearchGate. (n.d.). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product.
- Journal of Pharmacy & Pharmacognosy Research. (2024). The solid-state modification for solubility enhancement of practically insoluble glimepiride: A systematic review.
- PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives.
- Royal Society of Chemistry. (n.d.). Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives.
- PubMed Central. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminothiazole-4-Carboxylic Acid.
- ResearchGate. (n.d.). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole.
- ScienceDirect. (n.d.). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition.
- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
- ResearchGate. (n.d.). (PDF) Solid-State Techniques for Improving Solubility.
- KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
- PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- National Institutes of Health. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2.
- MDPI. (n.d.). Prodrugs for Amines.
- ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs.
- BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed Central. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- ResearchGate. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties.
- Khurnia Krisna Puji Pamungkas. (n.d.). The Chemistry of 5-aminothiazole and its derivatives.
- MDPI. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates.
- Pharmacy 180. (n.d.). Drug degradation pathways.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ResearchGate. (2017). (PDF) Degradation Pathway.
- MDPI. (n.d.). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs.
- Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization.
- National Institutes of Health. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- ResearchGate. (n.d.). Design strategies for 2-aminothiazole derivatives.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- ACS Publications. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations.
- ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry.
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Addressing harsh reaction conditions in aminothiazole synthesis
<Step>
Technical Support Center: Aminothiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for aminothiazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of this important synthetic transformation. The 2-aminothiazole core is a vital pharmacophore in medicinal chemistry, but its synthesis, particularly via the classic Hantzsch reaction, can present challenges related to harsh reaction conditions.[1][2] This resource will equip you with the knowledge to overcome these obstacles, optimize your reactions, and explore milder, more efficient synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding aminothiazole synthesis, providing a foundational understanding of the core concepts and challenges.
1. What is the Hantzsch thiazole synthesis, and why is it so common?
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is the most traditional and widely used method for preparing thiazoles.[3] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[3][4][5] The reaction typically proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][7] Its popularity stems from its use of readily available starting materials and its tendency to produce high yields of the desired product.[6][8]
2. What are the "harsh reaction conditions" often associated with the Hantzsch synthesis?
While effective, the classical Hantzsch synthesis often suffers from several drawbacks that can be problematic, especially in the context of complex molecule synthesis for drug development.[1][2] These harsh conditions can include:
-
Prolonged reaction times: Many traditional protocols require several hours of heating at reflux temperatures.[2][9]
-
Use of hazardous reagents and solvents: The synthesis often employs lachrymatory α-haloketones and volatile organic solvents.[1][10]
-
High temperatures: Refluxing in solvents like ethanol or methanol is common, which can lead to side reactions and decomposition of sensitive substrates.[6][9]
-
Unsatisfactory yields with certain substrates: While often high-yielding, the reaction can be less efficient for more complex or sterically hindered starting materials.[1]
-
Difficult product isolation: The workup procedures can sometimes be cumbersome.[1]
3. What are the main side products I should be aware of in aminothiazole synthesis?
Side product formation is a common issue, particularly under harsh conditions. Key side products to monitor for include:
-
Over-alkylation products: The nucleophilic nitrogen of the newly formed aminothiazole can react with the α-haloketone starting material.
-
Hydrolysis products: The α-haloketone can undergo hydrolysis, especially in the presence of water at elevated temperatures.
-
Products from self-condensation of the α-haloketone.
-
Formation of isomeric thiazoles if the α-haloketone is unsymmetrical.
4. Are there "greener" alternatives to the traditional Hantzsch synthesis?
Yes, significant research has focused on developing more environmentally friendly and efficient methods for aminothiazole synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[11][12] Key alternative strategies include:
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[9][13][14][15][16]
-
Ultrasound-promoted synthesis: Sonication provides an alternative energy source that can accelerate reactions at milder temperatures.[17][18][19]
-
Use of alternative solvents: Replacing volatile organic solvents with greener options like water, ethanol/water mixtures, or polyethylene glycol (PEG) is a key focus.[10][11][20]
-
Catalyst-mediated synthesis: The use of solid-supported catalysts, ionic liquids, and other novel catalytic systems can improve reaction efficiency and allow for easier catalyst recovery and reuse.[1][8][21][22][23]
-
One-pot, multi-component reactions: These strategies improve atom economy and reduce the number of synthetic steps and purification procedures.[8][10][21][22][24]
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during aminothiazole synthesis.
Issue 1: Low or No Product Yield
Q: My Hantzsch reaction is giving me a very low yield of the desired 2-aminothiazole. What are the likely causes and how can I fix it?
A: From a Senior Application Scientist's perspective, low yield is a multifaceted problem. Let's break down the potential causes and solutions in a logical workflow.
First, we must confirm the integrity of our starting materials.
-
α-Haloketone Stability: α-Haloketones can be unstable and are often lachrymatory. Ensure your reagent is fresh or has been stored properly under inert conditions. Degradation will directly impact your yield.
-
Thiourea Quality: While generally stable, ensure your thiourea is pure and dry.
Next, let's examine the reaction conditions themselves. The classic Hantzsch reaction, while robust, can be sensitive to subtle variations.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in aminothiazole synthesis.
Detailed Protocol Adjustments:
-
Temperature and Reaction Time Optimization: The traditional approach of refluxing in ethanol for extended periods may not be optimal for your specific substrates.
-
Initial Test: Run the reaction at a lower temperature (e.g., 50-60 °C) and monitor by TLC. Sometimes, higher temperatures can promote decomposition.
-
Incremental Increase: If no reaction occurs, gradually increase the temperature.
-
Time Course Study: Sample the reaction mixture at regular intervals (e.g., every 30 minutes) to determine the point of maximum product formation before side reactions begin to dominate.
-
-
Solvent System Modification: The choice of solvent can significantly impact reaction kinetics and solubility.
-
Greener Solvents: Consider switching from methanol or ethanol to a mixture of ethanol/water (50/50 v/v).[20] This can improve the solubility of thiourea and has been shown to enhance yields.[20]
-
Polar Aprotic Solvents: For certain substrates, solvents like DMF or DMSO can be effective, although they require more rigorous purification.
-
Exploring Milder, More Efficient Synthetic Alternatives:
If optimizing the traditional Hantzsch reaction fails, it's often more productive to switch to a modern, more robust method.
-
Microwave-Assisted Synthesis: This is often the first and most effective alternative to try. Microwave irradiation can dramatically accelerate the reaction, often completing in minutes what would take hours conventionally.[9][13] This rapid heating can also minimize side product formation.[15]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours (e.g., 8 hours) | Minutes (e.g., 30 min)[25] |
| Typical Yields | Often lower, substrate-dependent | Generally higher, cleaner reactions[25] |
| Temperature | Bulk heating (reflux) | Targeted, rapid heating |
| Energy Source | Hot plate/oil bath | Microwave energy |
-
Ultrasound-Promoted Synthesis: Sonication provides mechanical and thermal energy that can promote the reaction at room temperature or slightly elevated temperatures, avoiding the need for harsh reflux conditions.[17][18][19][26][27] This is particularly useful for thermally sensitive substrates.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired aminothiazole, but I'm getting a significant amount of impurities that are difficult to separate. How can I improve the selectivity of my reaction?
A: Poor selectivity is a classic sign that your reaction conditions are too harsh or not optimized for your specific substrates. The key is to promote the desired intramolecular cyclization over competing intermolecular side reactions.
Reaction Mechanism and Side Product Formation
Caption: The Hantzsch mechanism and common side reaction pathways.
Strategies to Enhance Selectivity:
-
Stoichiometry Control: The ratio of reactants is critical.
-
Slight Excess of Thiourea: Using a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can help to ensure the α-haloketone is consumed in the initial desired step, minimizing its availability for side reactions like self-condensation or over-alkylation.[7]
-
-
One-Pot, Multi-Component Approaches: A highly effective strategy is to generate the α-haloketone in situ. This avoids the need to handle the often unstable and lachrymatory α-haloketone and keeps its concentration low throughout the reaction, thereby suppressing side reactions.
-
In Situ Halogenation: A common method involves reacting an acetophenone with a halogen source like N-Bromosuccinimide (NBS) or iodine, and then adding thiourea in the same pot.[10][22][24][28]
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-arylthiazoles [10]
-
To a solution of the aromatic ketone (5 mmol) and thiourea (5 mmol) in a mixture of PEG-400 and water, add N-Bromosuccinimide (NBS) (5.5 mmol).
-
Irradiate the mixture in a microwave synthesizer at 80-85 °C for 28-32 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.
-
-
Use of Catalysts: Catalysts can promote the desired reaction pathway at lower temperatures, thus improving selectivity.
-
Solid-Supported Catalysts: Reagents like silica-supported tungstosilicic acid can effectively catalyze the reaction, often under milder conditions like ultrasonic irradiation.[8] A significant advantage is the ease of catalyst removal by simple filtration.[8]
-
Ionic Liquids: These can act as both solvent and catalyst, promoting the reaction under mild conditions.
-
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
Q: I'm using an unsymmetrical α-haloketone, and I'm getting a mixture of two isomeric aminothiazoles. How can I control the regioselectivity?
A: This is a classic challenge in Hantzsch-type syntheses. The regioselectivity is determined by which carbon the sulfur of the thiourea initially attacks. This is governed by both steric and electronic factors.
-
Steric Hindrance: The SN2 attack will preferentially occur at the less sterically hindered α-carbon. If one side of the ketone is significantly bulkier, you will likely see a preference for attack at the other, more accessible carbon.
-
Electronic Effects: The electronics of the α-haloketone can also play a role, but sterics are often the dominant factor in this initial step.
Strategies for Controlling Regioselectivity:
-
Substrate Design: If possible, design your synthesis to use a symmetrical α-haloketone to avoid this issue altogether.
-
Leverage Sterics: If you must use an unsymmetrical ketone, try to maximize the steric difference between the two α-carbons to favor the formation of a single isomer.
-
Alternative Synthetic Routes: For cases where regioselectivity is a persistent problem, it may be necessary to abandon the Hantzsch approach and consider alternative methods for thiazole synthesis that offer better regiocontrol. These can include multi-step sequences where the key bonds are formed in a different, more controlled order.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Medicinal and Medical Chemistry. (2025). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Available from: [Link]
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Journal of University of Shanghai for Science and Technology. Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Available from: [Link]
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Medicinal and Medical Chemistry. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]
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ResearchGate. Green synthesis of substituted 2-aminothiazoles via the reaction of.... Available from: [Link]
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Taylor & Francis Online. Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. Available from: [Link]
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PubMed. A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. Available from: [Link]
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Thieme. (n.d.). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Available from: [Link]
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ResearchGate. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Available from: [Link]
-
PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
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YouTube. (2019). synthesis of thiazoles. Available from: [Link]
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]
-
RSC Publishing. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. Available from: [Link]
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ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. Available from: [Link]
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YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
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ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
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PMC - NIH. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. Available from: [Link]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]
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World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available from: [Link]
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ResearchGate. Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,.... Available from: [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available from: [Link]
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PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]
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PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
ResearchGate. (2020). Review of the synthesis and biological activity of thiazoles. Available from: [Link]
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Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Available from: [Link]
-
Ultrasound assisted Heterocycles Synthesis. Available from: [Link]
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IJPRS. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. Available from: [Link]
-
NIH. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.. Available from: [Link]
-
ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Available from: [Link]
-
PubMed. Ultrasound-assisted synthesis of heterocyclic compounds. Available from: [Link]
-
PMC - PubMed Central. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]
-
Scribd. An Overview On Synthetic 2-Aminothiazole-Based Compounds Associated With Four Biological Activities. Available from: [Link]
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Difficult isolation procedures for aminothiazole derivatives and solutions
Technical Support Center: Aminothiazole Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the significant challenges encountered during the isolation and purification of aminothiazole derivatives. Aminothiazoles are a privileged scaffold in medicinal chemistry, but their unique physicochemical properties often lead to complex purification scenarios.[1][2] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these difficulties effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my aminothiazole derivative so difficult to isolate from the crude reaction mixture?
A1: The difficulty in isolating aminothiazole derivatives often stems from a combination of factors related to their structure. Many reported synthesis methods suffer from drawbacks like unsatisfactory yields and complicated product isolation procedures.[3] Common challenges include:
-
High Polarity: The presence of the amino group and the thiazole ring nitrogen makes these compounds highly polar. This can lead to poor interaction and separation on standard silica gel chromatography, often resulting in streaking.[4]
-
Extreme Solubility Profile: Derivatives can be either highly soluble in the reaction solvent, making precipitation or extraction difficult, or poorly soluble in common organic solvents, complicating chromatographic purification.[5][6]
-
pH-Dependent Solubility: The basic amino group means the compound's solubility is highly dependent on pH.[7] It can be soluble in acidic aqueous media as a salt and precipitate upon neutralization, but this can also lead to emulsions or co-precipitation of impurities.
-
Chemical Instability: Some aminothiazoles are unstable and can degrade or undergo side reactions under certain conditions, such as prolonged exposure to solvents like DMSO or harsh pH levels.[8]
Q2: My aminothiazole streaks badly on a silica TLC plate and column. What is happening and how can I fix it?
A2: Streaking is a classic sign of strong, undesirable interactions between your polar, basic compound and the stationary phase. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[4] The basic nitrogen atoms in your aminothiazole derivative can interact strongly with these acidic sites, causing the molecule to "stick" and elute slowly and unevenly, which appears as streaking.[4]
To solve this, you need to neutralize these acidic sites. The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent).[4]
-
Recommended Modifiers: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system.[4] This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more uniformly, resulting in sharper bands and better separation.
Q3: I tried to precipitate my product by adding an anti-solvent, but it just oiled out. What should I do?
A3: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline material. This often happens when the level of supersaturation is too high, which is caused by adding the anti-solvent too quickly. The molecules don't have time to arrange themselves into an ordered crystal lattice.
Here are some strategies to promote crystallization:
-
Slow Down: Add the anti-solvent very slowly, dropwise, to the stirred solution.
-
Control Temperature: Try cooling the solution slowly after adding the anti-solvent.[5] Sometimes, performing the entire process at a lower temperature can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid product, add a single speck to the solution to induce crystallization.
-
Use a Different Solvent System: Experiment with different solvent/anti-solvent pairs.
Q4: My aminothiazole derivative seems to be decomposing in the DMSO stock solution I use for biological assays. Is this a known issue?
A4: Yes, this is a documented and critical issue. Certain 2-aminothiazole derivatives are known to be unstable in DMSO.[8] They can undergo dimerization or oxidation, and the degradation products themselves may be unstable.[8] This is a major concern as it can lead to false positive or inconsistent results in biological screening assays.[8]
Recommendations:
-
Minimize Storage Time: Prepare fresh DMSO stock solutions immediately before use.
-
Store Properly: If short-term storage is unavoidable, store the solution at -20°C or -80°C to slow decomposition.[8]
-
Consider Alternative Solvents: If your assay allows, test the stability of your compound in other solvents like ethanol or methanol.
-
Re-analyze Stored Solutions: Before use, always re-check the purity of a stored stock solution by LC-MS or HPLC to ensure the compound is intact.
Section 2: Troubleshooting Guide for Isolation & Purification
This table provides a systematic approach to resolving common issues encountered during the workup and purification of aminothiazole derivatives.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Strategies | Causality & Rationale |
| Product remains in aqueous layer during extraction. | The compound is protonated (as a salt) and therefore highly water-soluble. | 1. Adjust the pH of the aqueous layer to be basic (pH 8-10) using NaHCO₃ or Na₂CO₃ before extraction.[9] 2. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of DCM/isopropanol. | Neutralizing the acidic solution deprotonates the aminothiazole, making it less polar and more soluble in the organic phase, thus facilitating its extraction. |
| Severe streaking or no mobility on silica gel column. | 1. Strong acidic-basic interaction between the compound and silica gel.[4] 2. The mobile phase is not polar enough to elute the compound. | 1. Add a basic modifier (0.5-2% triethylamine or NH₄OH) to the eluent.[4] 2. Switch to a more polar solvent system (e.g., from Hexane/EtOAc to DCM/MeOH). 3. Consider using an alternative stationary phase like alumina (basic or neutral) or reverse-phase silica (C18). | The basic modifier passivates the acidic silanol groups on the silica surface.[4] Alternative stationary phases lack these acidic sites or, in the case of C18, operate on a different separation principle (hydrophobicity). |
| Product co-elutes with a polar impurity. | The chosen chromatography system does not provide sufficient resolution for the two compounds. | 1. Switch to a different chromatography mode. If using normal phase, try reverse-phase HPLC or HILIC.[10] 2. Attempt recrystallization from a suitable solvent system.[11][12] 3. Try a chemical purification method, such as forming a bisulfite adduct if applicable.[13] | Different chromatography modes exploit different chemical properties for separation. HILIC is excellent for polar compounds.[10] Recrystallization relies on differences in solubility, which can be a highly selective purification method. |
| Low recovery after column chromatography. | The compound is irreversibly adsorbed onto the silica gel. This is common for very basic or unstable compounds. | 1. Deactivate the silica gel by adding the basic modifier to the slurry before packing the column. 2. Flush the column with a very strong solvent system (e.g., 10% MeOH in DCM with 2% NH₄OH) after the run to recover any stuck material. 3. Avoid silica gel entirely and rely on crystallization or extraction-based purification. | Irreversible adsorption occurs when the interaction with the stationary phase is too strong. Pre-treating the silica ensures all acidic sites are neutralized before the compound is introduced. |
| Product precipitates on the column during loading or run. | The compound has low solubility in the mobile phase, or the loading solvent is incompatible. | 1. Dissolve the crude product in a minimal amount of a strong solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel ("dry loading"). 2. Ensure the initial mobile phase has sufficient polarity to keep the compound soluble. 3. Reduce the amount of material loaded onto the column. | Dry loading prevents the compound from precipitating when it first encounters the less polar mobile phase at the top of the column. |
Section 3: Advanced Isolation Protocols
Protocol 1: Flash Chromatography of a Polar Aminothiazole using a Basic Modifier
This protocol details the purification of a basic aminothiazole derivative that exhibits streaking on standard silica gel.
-
Mobile Phase Preparation:
-
Prepare two solvents. Solvent A: Hexane (or Dichloromethane). Solvent B: Ethyl Acetate (or Methanol).
-
To Solvent B, add 1% v/v triethylamine (Et₃N). For example, to 500 mL of Ethyl Acetate, add 5 mL of Et₃N. Mix thoroughly. This is your "modified" polar solvent.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., 5-10 mL of Dichloromethane).
-
Add 2-3 grams of silica gel to this solution to form a slurry.
-
Gently evaporate the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
-
Column Packing and Running:
-
Pack a flash chromatography column with silica gel using your initial, low-polarity mobile phase (e.g., 95:5 Solvent A:Solvent B).
-
Carefully add the dry-loaded sample powder to the top of the packed column, forming a uniform layer.
-
Begin elution with the low-polarity mobile phase, gradually increasing the percentage of Solvent B (the modified polar solvent) to elute your compound.
-
Collect fractions and analyze using TLC (remember to use a TLC eluent that also contains the basic modifier for accurate correlation).
-
Protocol 2: Purification via pH-Modulated Precipitation
This method is useful for aminothiazoles synthesized in acidic conditions, like the Hantzsch synthesis.[13]
-
Initial Workup:
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring. Monitor the pH with pH paper or a meter.
-
Continue adding the base until the pH is approximately 8-9.
-
-
Precipitation and Isolation:
-
As the mixture is neutralized, your deprotonated aminothiazole derivative should precipitate out of the aqueous solution.[9]
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
-
Washing and Drying:
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Wash with a small amount of a cold non-polar solvent (like hexane or diethyl ether) to remove non-polar organic impurities.
-
Dry the purified solid product under vacuum.
-
Section 4: Visualizing the Workflow and Mechanisms
Decision Workflow for Aminothiazole Purification
This diagram outlines a logical decision-making process for selecting a suitable purification strategy based on the initial observations of your crude product.
Caption: Decision tree for selecting an appropriate purification method.
Mechanism of Basic Modifiers in Chromatography
This diagram illustrates how a basic modifier like triethylamine (Et₃N) improves the chromatography of a basic aminothiazole derivative on an acidic silica gel surface.
Caption: How basic modifiers passivate silica gel to improve separation.
References
- Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives - Benchchem.
- Technical Support Center: 2-Aminothiazole Derivative Synthesis - Benchchem.
- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR.
- US2489038A - Purification of 2-aminothiazole - Google Patents.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC - NIH.
- EP0482607B1 - Process of producing 2-aminothiazole - Google Patents.
- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.
- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica.
- Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC - PubMed Central.
- Enantiomeric Separation of New Chiral Azole Compounds - MDPI.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
- ORGANIC LABORATORY TECHNIQUES 13 13.1 • CHROMATOGRAPHY The term "chromatography" is derived from the original use.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore.
- Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing.
- Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - Royal Society Publishing.
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.
- (PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study - ResearchGate.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. excli.de [excli.de]
- 13. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Analysis of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate
For researchers, scientists, and drug development professionals engaged in the intricate world of pharmaceutical analysis, the accurate and robust quantification of novel chemical entities is paramount. Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate, a versatile building block in medicinal chemistry, presents a unique analytical challenge due to its combination of a polar aminothiazole core and a labile tert-butoxycarbonyl (Boc) protecting group.[1] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques for the analysis of this compound, supported by established experimental protocols and data from closely related molecules.
The Analytical Imperative: Why Method Selection Matters
The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical testing. The choice of analytical methodology is a critical decision that impacts data quality, development timelines, and ultimately, regulatory success. For a molecule like this compound, which serves as a key intermediate in the synthesis of various pharmaceuticals, a reliable analytical method is non-negotiable.[1] This guide will dissect the nuances of LC-MS/MS and compare it with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing the necessary framework for informed method development and validation.
I. The Gold Standard: LC-MS/MS for Unparalleled Sensitivity and Specificity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of small molecules, and for good reason.[2] Its exceptional sensitivity and specificity make it the preferred method for quantifying low-level analytes in complex biological matrices.
The Causality Behind the LC-MS/MS Workflow
The power of LC-MS/MS lies in the synergistic coupling of the separation capabilities of liquid chromatography with the mass-based detection of a tandem mass spectrometer. This dual-layered approach allows for the confident identification and quantification of the target analyte, even in the presence of co-eluting matrix components.
Caption: A schematic overview of a typical LC-MS/MS workflow for the analysis of a small molecule from a biological matrix.
Experimental Protocol: LC-MS/MS Analysis
The following protocol is based on established methods for the analysis of novel aminothiazole derivatives and is a robust starting point for the analysis of this compound.[2]
1. Sample Preparation (Protein Precipitation): A simple and effective technique for plasma samples.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Rationale: Protein precipitation is a rapid and cost-effective method for removing the bulk of matrix interferences. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for correcting for any variability in sample processing and instrument response.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable choice for retaining the moderately polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A starting condition of 5-10% B, ramping up to 95% B over a few minutes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
Rationale: The C18 stationary phase provides the necessary hydrophobic interaction for retaining the analyte, while the gradient elution ensures efficient separation from endogenous matrix components. The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is preferred due to the presence of the basic aminothiazole moiety.
-
Multiple Reaction Monitoring (MRM): This highly selective and sensitive mode is used for quantification.
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound (C₁₀H₁₇N₃O₂S, MW: 243.33) is expected at m/z 244.1.
-
Product Ions (Q3): The fragmentation of the Boc group is a characteristic and predictable pathway. The loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da) are common fragmentation routes for Boc-protected amines. Therefore, potential product ions to monitor would be m/z 188.1 (loss of C₄H₈) and m/z 144.1 (loss of C₄H₈ and CO₂). The aminothiazole core can also produce characteristic fragments.
-
Rationale: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. MRM provides a significant enhancement in selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.
Self-Validating System: Ensuring Trustworthiness
A robust LC-MS/MS method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2] Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
II. Comparative Analysis: LC-MS/MS vs. HPLC-UV
While LC-MS/MS is the gold standard, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection remains a workhorse in many analytical laboratories due to its simplicity and cost-effectiveness. A direct comparison of these two techniques is essential for selecting the most appropriate method for a given application.
Data Presentation: A Head-to-Head Comparison
| Feature | LC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance |
| Specificity | Very High (based on mass) | Moderate (based on chromophore) |
| Sensitivity | Very High (pg/mL to fg/mL) | Moderate (ng/mL to µg/mL) |
| Linearity | Wide dynamic range | Good, but can be limited at high concentrations |
| Matrix Effect | Susceptible to ion suppression/enhancement | Less susceptible to direct matrix effects |
| Cost | High (instrumentation and maintenance) | Low to Moderate |
| Throughput | High (with rapid gradients) | Moderate |
| Expertise | Requires specialized knowledge | Relatively straightforward to operate |
Experimental Protocol: HPLC-UV Analysis
The following protocol is adapted from a validated method for a novel aminothiazole derivative and can be optimized for this compound.[2]
1. Sample Preparation: The same protein precipitation method described for LC-MS/MS can be used.
2. High-Performance Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The aminothiazole ring typically exhibits UV absorbance. A UV scan of the analyte should be performed to determine the optimal wavelength for detection.
Rationale: HPLC-UV is a robust and reliable technique for the analysis of compounds with a suitable chromophore. The choice of mobile phase and pH is critical for achieving good peak shape and resolution.
The Verdict: Choosing the Right Tool for the Job
The choice between LC-MS/MS and HPLC-UV is dictated by the specific requirements of the analysis.
-
For bioanalysis in complex matrices (e.g., plasma, tissue), where high sensitivity and specificity are critical, LC-MS/MS is the unequivocal choice. Its ability to provide structural information through fragmentation patterns further enhances its value in drug metabolism and pharmacokinetic studies.
-
For routine analysis of bulk drug substances or in-process controls, where analyte concentrations are higher and the matrix is less complex, HPLC-UV can be a cost-effective and reliable alternative.
III. Beyond the Core: Other Potential Analytical Techniques
While LC-MS/MS and HPLC-UV are the most common techniques, other methods may be considered for specific applications.
-
Gas Chromatography (GC): Due to the low volatility and potential thermal lability of this compound, GC is generally not a suitable technique without derivatization.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a valuable tool for the analysis of charged molecules. It could be a viable alternative, particularly for purity analysis.
IV. Conclusion: A Data-Driven Approach to Method Selection
The analysis of this compound demands a thoughtful and data-driven approach to method selection. LC-MS/MS stands out as the superior technique for bioanalytical applications, offering unparalleled sensitivity and specificity. However, HPLC-UV remains a valuable and practical tool for less demanding applications.
As a Senior Application Scientist, my recommendation is to invest in the development of a robust and validated LC-MS/MS method for any studies involving the quantification of this compound in biological matrices. This will ensure the generation of high-quality, defensible data that will stand up to regulatory scrutiny. For routine quality control of the neat compound, a validated HPLC-UV method can provide a cost-effective solution.
Ultimately, the choice of analytical technique should be guided by a thorough understanding of the analytical requirements, the nature of the sample, and the available resources. This guide provides the foundational knowledge and practical insights to make that choice with confidence.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Patel, D. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 241, 115581.
- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.
- Mohammad, A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 1-15.
-
PubChem. (n.d.). tert-Butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(2), 1-4.
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A Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents: A Guide for Researchers
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile and potent biological activities. This heterocyclic motif is a key pharmacophore in a range of clinically approved drugs and a fertile ground for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, offering insights to guide future research and innovation.
The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery
The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, possesses a unique combination of electronic and structural features that enable it to interact with a wide array of biological targets.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with the potential for diverse substitutions at various positions on the thiazole ring, allows for the fine-tuning of its pharmacological profile.[3] This versatility has led to the development of numerous 2-aminothiazole derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities.[1][4]
Anticancer Activity: Targeting Key Pathways in Malignancy
2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][5] Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.
Comparative Anticancer Potency of 2-Aminothiazole Derivatives
The anticancer activity of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table provides a comparative overview of the IC50 values for selected 2-aminothiazole derivatives against various cancer cell lines.
| Derivative ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Cmpd 1 | 4-(3-ethoxyphenyl)-N-(2-morpholinoethyl)thiazol-2-amine | HeLa (Cervical) | 1.6 ± 0.8 | [4] |
| Cmpd 2 | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [4] |
| Cmpd 3 | 2-amino-N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative | HT29 (Colon) | 0.63 | [4] |
| Cmpd 4 | 2,4-disubstituted thiazole amide derivative | A549 (Lung) | 8.64 | [4] |
| Cmpd 5 | 2,4-disubstituted thiazole amide derivative | HeLa (Cervical) | 6.05 | [4] |
| Cmpd 6 | 4-phenylthiazol-2-ylamino)benzoic acid derivative | 786-O (Renal) | 5 | [4] |
| Cmpd 7 | 2-aminothiazole-chalcone derivative | HepG2 (Liver) | 0.51 (mM) | [4] |
| Cmpd 8 | 2-aminothiazole-chalcone derivative | PC12 (Pheochromocytoma) | 0.309 (mM) | [4] |
| Cmpd 9 | N-Acyl-2-aminothiazole | K562 (Leukemia) | 0.78 | [4] |
| Cmpd 10 | 4-(4-phenylthiazol-2-ylamino)benzoic acid derivative | K562 (Leukemia) | 16.3 | [4] |
Note: The presented data is a selection from various studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Mechanisms of Anticancer Action
Two of the most well-documented mechanisms of action for anticancer 2-aminothiazole derivatives are the inhibition of tubulin polymerization and the inhibition of key signaling kinases.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[6][7]
Caption: Signaling pathway of tubulin polymerization inhibition by 2-aminothiazole derivatives.
Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer. 2-Aminothiazole derivatives have been successfully developed as potent inhibitors of various kinases, including Aurora kinases, which are key regulators of mitosis.[8][9][10][11][12] Inhibition of Aurora kinases by these derivatives disrupts the proper formation of the mitotic spindle, leading to mitotic catastrophe and cell death.
Caption: Signaling pathway of Aurora kinase inhibition by 2-aminothiazole derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 2-Aminothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Comparative Antimicrobial Potency of 2-Aminothiazole Derivatives
The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table compares the MIC values of representative 2-aminothiazole derivatives against common bacterial and fungal pathogens.
| Derivative ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Cmpd 11 | Piperazinyl derivative | S. aureus (MRSA) | 4 | [9] |
| Cmpd 12 | Piperazinyl derivative | E. coli | 8 | [9] |
| Cmpd 13 | 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione derivative | E. coli | 0.039 (for R1=4-Cl) | [9] |
| Cmpd 14 | 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione derivative | P. aeruginosa | 0.078 (for R1=H) | [9] |
| Cmpd 15 | Thiazolyl-thiourea derivative | S. aureus | 4-16 | [9] |
| Cmpd 16 | Thiazolyl-thiourea derivative | S. epidermidis | 4-16 | [9] |
| Cmpd 17 | 2-amino-4-phenyl-5-phenylazothiazole amide derivative | E. coli | - | [9] |
| Cmpd 18 | 2-amino-4-phenyl-5-phenylazothiazole amide derivative | S. aureus | - | [9] |
| Cmpd 19 | 2-amino-4-phenyl-5-phenylazothiazole amide derivative | A. niger | - | [9] |
| Cmpd 20 | 2-amino-4-phenyl-5-phenylazothiazole amide derivative | A. oryzae | - | [9] |
Note: The presented data is a selection from various studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions. A '-' indicates that a specific quantitative value was not provided in the cited source, although activity was reported.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have shown promise as anti-inflammatory agents, primarily through their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
Comparative In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The following table summarizes the anti-inflammatory effects of selected 2-aminothiazole derivatives in this model.
| Derivative ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Cmpd 21 | 100 | 55.6 | [13] |
| Cmpd 22 | 50 | 48.2 | [13] |
| Cmpd 23 | 20 | 62.5 | [13] |
Note: The data presented is a compilation from various studies and direct comparison should be made cautiously.
Mechanism of Anti-inflammatory Action
The NF-κB signaling pathway plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Some 2-aminothiazole derivatives are thought to exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing NF-κB activation.
Caption: Proposed mechanism of anti-inflammatory action of 2-aminothiazole derivatives via NF-κB pathway inhibition.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the bioactive properties of 2-aminothiazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Aminothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
2-Aminothiazole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole derivative in broth in the 96-well plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the compound dilution.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
2-Aminothiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the 2-aminothiazole derivative or the standard drug orally or intraperitoneally to the animals. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of novel bioactive agents. This guide has provided a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of its derivatives, highlighting the key structure-activity relationships and mechanisms of action. The provided experimental protocols offer a foundation for the standardized evaluation of new compounds.
Future research in this area should focus on several key aspects. The exploration of novel substitution patterns on the 2-aminothiazole ring holds the potential to uncover derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and the development of more targeted therapies. Furthermore, the investigation of combination therapies, where 2-aminothiazole derivatives are used in conjunction with existing drugs, may offer synergistic effects and overcome drug resistance. The continued investigation of this privileged scaffold promises to yield the next generation of therapeutic agents to address unmet medical needs.
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A Senior Application Scientist's Guide to Comparing the In Vitro Anticancer Activity of 2-Aminothiazole Derivatives
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents; these are often referred to as "privileged structures." The 2-aminothiazole ring is a prime example of such a scaffold, demonstrating remarkable versatility and biological activity.[1][2] This five-membered heterocycle is a core component of numerous bioactive compounds and clinically approved drugs, including the notable anticancer agents Dasatinib (a multi-tyrosine kinase inhibitor) and Alpelisib (a PI3K inhibitor).[3][4]
The widespread interest in 2-aminothiazole derivatives for anticancer drug discovery stems from their documented potent and selective inhibitory activity against a broad spectrum of human cancer cell lines, including those from breast, lung, colon, leukemia, and prostate cancers.[3][5] Their synthetic tractability allows for extensive structural modifications, enabling chemists to fine-tune their pharmacological profiles to target specific oncogenic pathways. This guide provides a comparative analysis of different classes of 2-aminothiazole derivatives, delves into their mechanisms of action, and presents the standardized experimental protocols used to evaluate their in vitro anticancer efficacy.
Pillar 1: Unraveling the Mechanisms of Anticancer Action
The efficacy of 2-aminothiazole derivatives is not arbitrary; it is rooted in their ability to interfere with specific molecular pathways that are fundamental to cancer cell survival and proliferation. Understanding these mechanisms is critical for the rational design of new drug candidates and for interpreting experimental outcomes.
A. Inhibition of Protein Kinases
Protein kinases are enzymes that regulate the majority of cellular processes by adding phosphate groups to proteins (phosphorylation), acting as critical "on/off" switches in signaling cascades.[6] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth.[7]
-
Tyrosine Kinase Inhibition: Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies.[8][9] Many 2-aminothiazole derivatives function as TKIs, competing with ATP at the enzyme's catalytic binding site to block the phosphorylation event that activates downstream signaling.[7][8] A key target in this class is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][10] By inhibiting VEGFR-2, these derivatives can effectively starve tumors and inhibit their growth.[7]
-
Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis, including spindle formation and chromosome segregation.[11][12] Overexpression of these kinases is common in tumors and can lead to genetic instability (aneuploidy).[11] Certain 2-aminothiazole derivatives selectively target Aurora kinases, leading to a failure of cytokinesis, endoreduplication, and ultimately, cell death.[2][11][12]
Below is a diagram illustrating the general principle of Tyrosine Kinase inhibition.
Caption: Tyrosine Kinase signaling pathway and its inhibition.
B. Induction of Apoptosis
Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells.[13] Cancer cells often develop mechanisms to evade apoptosis, which is a key reason for their uncontrolled growth and resistance to therapy.[14][15] The therapeutic strategies mentioned above—kinase inhibition and tubulin disruption—ultimately converge on the induction of apoptosis.[16][17] By reactivating this dormant cell death program, 2-aminothiazole derivatives can effectively eliminate malignant cells.[5]
Pillar 2: Comparative Analysis of Derivative Efficacy
The true value of the 2-aminothiazole scaffold lies in the diversity of derivatives that can be synthesized and their corresponding range of anticancer activities. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency; a lower IC50 value indicates a more potent compound. The table below summarizes the in vitro activity of several distinct 2-aminothiazole derivatives against various human cancer cell lines, showcasing the impact of structural modifications.
| Derivative Class/Reference Compound | Primary Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazinyl-Thiazole Acetamide (Cmpd 9) | VEGFR-2 | Leukemia (Subpanel) | 3.51 (GI50) | [3] |
| Dasatinib Analog (Cmpd 21) | Multi-kinase | Leukemia (K563) | 16.3 | [3] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) Acetamide (Cmpd 27) | Not Specified | Cervical (HeLa) | 1.6 | [3] |
| 2-Ureidothiazole (Cmpd 41) | PI3Kα / VEGFR-2 | Breast (MDA-MB-231) | >100 | [3] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole (Cmpd 26b) | Not Specified | Lung (H1299) | 4.89 | [18] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole (Cmpd 26b) | Not Specified | Glioma (SHG-44) | 4.03 | [18] |
| 2-Aminobenzothiazole (OMS5) | Not Specified | Lung (A549) | 61.03 | [19] |
| 2-Aminobenzothiazole (OMS14) | PIK3CD/PIK3R1 | Lung (A549) | 22.13 | [19] |
| Amino Acid Moiety (Cmpd 5a) | Beta-catenin | Colorectal (HCT-116) | 0.72 | [20] |
Structure-Activity Relationship (SAR) Insights:
-
Aromatic vs. Aliphatic Substitutions: Studies have shown that aromatic substitutions on the thiazole core generally improve antitumor activity more than simple alkyl groups like methyl or ethyl.[3]
-
Acyl Chain Length: The length of an acyl chain attached to the 2-amino group can influence potency. For instance, a 3-propanamido function was found to be more active than a 2-acetamido moiety.[3]
-
Halogenation: The introduction of halogens, particularly chlorine, on associated benzene rings can significantly enhance anticancer activity.[3] Specifically, 3,4-dichloro or 3-chloro substitutions often yield better inhibitory effects.[3]
-
Hybridization: Combining the 2-aminothiazole scaffold with other known pharmacophores, such as amino acid moieties or benzothiazole, can lead to highly potent compounds with novel mechanisms of action, as seen with the sub-micromolar activity of compound 5a.[20]
Pillar 3: Self-Validating Experimental Protocols
The reliability of any comparative analysis hinges on the robustness of the experimental methods used. The following protocols describe two widely accepted, colorimetric assays for determining in vitro cytotoxicity. The causality behind each step is explained to ensure scientific integrity.
A. The SRB (Sulforhodamine B) Assay
This assay relies on the ability of the bright pink dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins that have been fixed to the culture plate.[21] The amount of bound dye is directly proportional to the total cellular protein mass.[22][23] It is often preferred over metabolic assays as it is less prone to interference from test compounds and is independent of cellular metabolic activity.[21]
Step-by-Step Protocol:
-
Cell Seeding: Plate adherent cells in a 96-well microtiter plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Include wells for a "no-cell" blank control. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a healthy, logarithmic growth phase before treatment.
-
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in growth medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include an untreated (vehicle) control. Incubate for a defined period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.[22] Incubate at 4°C for at least 1 hour.
-
Causality: TCA fixes the cells by precipitating proteins and macromolecules, attaching them firmly to the bottom of the well.[21]
-
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid.[22] Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plates to air dry completely.
-
Causality: Thorough washing is critical to remove unbound dye and serum proteins that would otherwise contribute to background signal.[21]
-
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[22] Incubate at room temperature for 30 minutes.
-
Causality: Under mild acidic conditions, the anionic SRB dye stoichiometrically binds to the basic amino acid residues of the fixed proteins.[23]
-
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[22] Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[22] Place the plate on a shaker for 5-10 minutes to fully solubilize the protein-bound dye.
-
Causality: The basic Tris solution causes the SRB dye to dissociate from the proteins, releasing it into the solution for measurement.[23]
-
-
Absorbance Measurement: Read the optical density (OD) on a microplate reader at a wavelength of approximately 510-540 nm.[22]
-
Data Analysis: Subtract the blank OD from all readings. Calculate the percentage of cell growth inhibition relative to the untreated control and plot a dose-response curve to determine the IC50 value.
The workflow for the SRB assay is visualized below.
Caption: A typical experimental workflow for the Sulforhodamine B (SRB) assay.
B. The MTT Assay
The MTT assay is a widely used method to assess cell viability by measuring metabolic activity. The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[24]
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[25]
-
Causality: Only metabolically active, viable cells possess the mitochondrial reductase enzymes capable of converting the MTT tetrazolium salt into formazan.[24]
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the formation of purple precipitate.[25]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[24] Pipette up and down or place on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Causality: The formazan crystals are insoluble in aqueous medium and must be dissolved in an organic solvent to be measured spectrophotometrically.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm.
-
Data Analysis: Similar to the SRB assay, calculate the percentage of viability relative to the control and determine the IC50 value.
Conclusion
The 2-aminothiazole scaffold remains a highly valuable and versatile starting point for the development of novel anticancer agents. As demonstrated, subtle modifications to the core structure can lead to significant changes in potency and target specificity, with derivatives showing efficacy against diverse cancer types through mechanisms like kinase inhibition and apoptosis induction. The comparative data underscores the importance of a systematic approach to structure-activity relationship studies. For researchers in drug development, the application of robust and well-understood in vitro protocols, such as the SRB and MTT assays, is fundamental to generating the reliable, quantitative data needed to identify and advance the most promising lead compounds toward preclinical and clinical development.
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A Comparative Guide to the Purity Validation of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate by Quantitative Nuclear Magnetic Resonance (qNMR)
For researchers, scientists, and professionals in drug development, establishing the absolute purity of pharmaceutical intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate is a critical building block in the synthesis of numerous bioactive molecules, particularly in oncology and infectious disease research.[1] Its purity directly impacts the quality, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity validation of this key intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with experimental data and authoritative references.
The Imperative of Purity: An ICH Perspective
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[2][3] Impurities can arise from starting materials, by-products, intermediates, or degradation and may pose a toxicological risk, even at trace levels.[4][5] Therefore, employing a robust, accurate, and reliable analytical method for purity determination is a non-negotiable aspect of quality control.[3]
Quantitative NMR: A Primary Ratio Method for Absolute Purity
Unlike chromatographic techniques that rely on comparing the response of an analyte to a chemically identical reference standard, qNMR is a primary analytical method. The fundamental principle of NMR spectroscopy is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[6][7] This inherent quantitative nature allows for the determination of a compound's purity with high accuracy and precision, often without the need for an analyte-specific standard.[8][9]
Key Advantages of qNMR:
-
Universal Detection: qNMR can detect and quantify any soluble molecule containing NMR-active nuclei, including those lacking a UV chromophore, which might be invisible to standard HPLC-UV detectors.[10][11]
-
Structural Confirmation: A single qNMR experiment provides both quantitative data (purity) and qualitative data (structural confirmation), making it an information-rich technique.[11]
-
Detection of Non-chromatographable Impurities: Residual solvents, water, and some inorganic salts, which are often challenging to detect by HPLC, are readily observed and quantified in a ¹H-NMR spectrum.[12]
-
Non-Destructive: The sample can be fully recovered after analysis, a significant advantage when working with scarce or expensive materials.
A Self-Validating ¹H-qNMR Protocol for Purity Determination
The trustworthiness of a qNMR purity assay hinges on a meticulously designed experimental protocol. Each parameter is chosen to eliminate systematic errors and ensure the data is a true reflection of the sample's composition.
Logical Framework for Experimental Design
Caption: Workflow for absolute purity determination by qNMR.
Causality Behind Experimental Choices
-
Internal Standard (IS) Selection: The choice of an IS is critical for accuracy. For this compound, Maleic Anhydride is a suitable choice.
-
Why? It has a high purity (>99.5%), is stable, and possesses a sharp singlet at ~7.3 ppm in DMSO-d6, which typically does not overlap with the analyte's aromatic or thiazole protons. Its protons are chemically simple, leading to a single, easily integrated peak. The key is to select a standard with peaks in a clear region of the spectrum.[13]
-
-
Deuterated Solvent Selection: Dimethyl Sulfoxide-d6 (DMSO-d6) is the recommended solvent.
-
Why? It exhibits excellent solvating power for a wide range of organic molecules, including the analyte and the chosen IS. Its residual proton signal is a quintet at ~2.50 ppm, and the water peak is a broad singlet around 3.3 ppm, both of which are unlikely to interfere with the key signals of the analyte or maleic anhydride.
-
-
NMR Acquisition Parameters: This is where quantitative accuracy is won or lost.
-
Relaxation Delay (D1): The D1 time must be set to at least 5 times the longest longitudinal relaxation time (T1) of any proton being quantified (both analyte and IS).
-
Why? This ensures that all protons have fully returned to their equilibrium state before the next pulse is applied. Failure to do so results in signal saturation and an underestimation of the integral area, leading to inaccurate purity values.[14] A D1 of 30-60 seconds is a safe starting point for most small molecules.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal for a given number of scans.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated. This minimizes integration errors.
-
Step-by-Step Experimental Protocol: Absolute ¹H-qNMR
-
Preparation: Accurately weigh approximately 20 mg of this compound into a clean NMR tube.
-
Standard Addition: Accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic Anhydride) and add it to the same NMR tube. Record all masses to at least four decimal places.
-
Dissolution: Add ~0.7 mL of DMSO-d6 to the NMR tube. Vortex thoroughly to ensure complete dissolution of both the analyte and the IS.
-
Acquisition:
-
Lock and shim the spectrometer.
-
Set the acquisition parameters: Pulse angle = 90°, Relaxation Delay (D1) = 60 s, Number of Scans (NS) = 16.
-
Acquire the ¹H-NMR spectrum.
-
-
Processing:
-
Apply an exponential multiplication function (line broadening of 0.3 Hz) to improve S/N without significantly distorting peak shapes.
-
Carefully phase the spectrum and perform a multipoint baseline correction across the entire spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the tert-butyl group) and the signal for the IS (the singlet for maleic anhydride).
-
Purity Calculation
The purity of the analyte is calculated using the following equation[10]:
Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal standard (as a percentage)
Comparative Analysis: qNMR vs. Orthogonal Techniques
A robust validation strategy employs orthogonal methods—techniques that measure the same attribute via different physical principles. This approach provides a higher degree of confidence in the final purity value.[12][15]
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Mass Spectrometry (MS) |
| Principle | Nuclear spin resonance; signal area proportional to molar concentration. | Differential partitioning between mobile and stationary phases. | Mass-to-charge ratio of ionized molecules. |
| Quantitation | Primary method; absolute quantification with an internal standard.[16] | Relative quantification; requires an analyte-specific reference standard. | Not inherently quantitative; requires extensive calibration.[17] |
| Sensitivity | Moderate (mg to µg scale).[15] | High (µg to ng scale), ideal for trace impurity analysis. | Very high (pg to fg scale).[17] |
| Universality | Nearly universal for ¹H-containing organic molecules.[10] | Requires a chromophore for UV detection. | Nearly universal, but ionization efficiency can vary dramatically. |
| Impurity ID | Provides full structural information for unknown impurities. | Retention time provides limited information; co-elution is possible.[12] | Provides molecular weight, aiding in structural elucidation.[18] |
| Throughput | Moderate; longer acquisition times for high precision. | High; well-suited for automated, high-throughput analysis. | High, especially with direct infusion or fast LC methods. |
| Sample Prep | Simple dissolution. | Can require method development (solvent, gradient, column).[9] | Can be complex depending on the sample matrix and ionization method. |
Synergistic Power: qNMR and HPLC-MS
While qNMR excels at providing an accurate, absolute purity value for the main component and quantifying major impurities like residual solvents, HPLC is superior for detecting and quantifying trace-level related substances.[9] Mass spectrometry is the unparalleled tool for identifying the structure of these trace impurities.[17][19]
Caption: The synergy of orthogonal analytical techniques.
For this compound, a comprehensive approach would involve:
-
qNMR: To determine the absolute mass purity of the bulk material.
-
HPLC: To separate and quantify any related substances (e.g., starting materials, by-products) down to the 0.05% reporting threshold specified by ICH guidelines.[4]
-
LC-MS: To obtain the molecular weight of any impurities detected by HPLC, facilitating their structural identification.[20]
Conclusion
Quantitative NMR has emerged as a powerful, versatile, and indispensable tool for the purity assessment of pharmaceutical intermediates.[8] Its status as a primary analytical method provides a level of accuracy and confidence that is orthogonal and complementary to traditional chromatographic techniques.[12] For ensuring the quality of this compound, ¹H-qNMR is not just an alternative but a superior method for absolute purity determination. When integrated into a holistic analytical strategy that includes high-sensitivity separation techniques like HPLC and powerful identification tools like mass spectrometry, it provides the most robust and scientifically sound validation of material purity, satisfying the rigorous demands of researchers, drug developers, and regulatory agencies alike.
References
- Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange Source: qNMR Exchange URL
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: qNMR: A powerful tool for purity determination Source: RSSL URL: [Link]
-
Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]
-
Title: Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: J-Stage URL: [Link]
-
Title: Consistency and Purity - Magnetic Resonance Source: Oxford Instruments URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central (PMC) URL: [Link]
-
Title: Validation of a generic quantitative (1)H NMR method for natural products analysis Source: National Institutes of Health URL: [Link]
-
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Validation of quantitative NMR Source: PubMed URL: [Link]
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Title: Differences in HPLC and NMR: Structural Elucidation Relevance Source: Patsnap Eureka URL: [Link]
-
Title: SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D Source: Southwest Research Institute URL: [Link]
-
Title: ICH Guidelines & Impurity Detection Methods Source: Scribd URL: [Link]
-
Title: Purity comparison by NMR and HPLC. Source: ResearchGate URL: [Link]
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
-
Title: ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers Source: YouTube URL: [Link]
-
Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC URL: [Link]
-
Title: this compound Source: Chem-Impex URL: [Link]
- Title: Impurity profiling Techniques for Pharmaceuticals – A Review Source: Advances in Bioresearch URL
-
Title: How mass spectrometry is redefining impurity analysis Source: Bioanalysis Zone URL: [Link]
-
Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL: [Link]
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A Senior Application Scientist's Guide to Alternatives for Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate is a widely utilized intermediate, valued for its role in introducing the biologically significant 2-aminothiazole moiety into complex molecules.[1] This guide provides an in-depth comparison of this key building block with its primary alternatives, offering experimental insights and data to inform your synthetic strategy.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, including the antibiotic Cefdinir and the kinase inhibitor Dasatinib.[2][3][4] Its prevalence is due to its ability to engage in various biological interactions, acting as a versatile pharmacophore.[5][6] The ethylamine linker at the 4-position of the thiazole ring provides a convenient handle for further synthetic elaboration. The choice of the protecting group on this ethylamine is therefore a crucial consideration.
This guide will dissect the performance of the commonly used tert-butyloxycarbonyl (Boc) protected compound and objectively compare it to its Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected counterparts.
The Incumbent: this compound (Boc-AATE)
The Boc protecting group is arguably the most common choice for amines in non-peptide synthesis due to its ease of introduction and generally clean deprotection under acidic conditions.[3][7]
Synthesis and Rationale: The synthesis of Boc-AATE typically involves the reaction of 2-(2-aminothiazol-4-yl)ethanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] The Boc group's steric bulk can also play a role in directing reactions at other sites of the molecule.
Advantages:
-
Ease of Introduction: The protection reaction is generally high-yielding and proceeds under mild conditions.[3]
-
Stability: The Boc group is robust and stable to a wide range of reagents and reaction conditions, including basic and nucleophilic environments.[9]
-
Orthogonality: It is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, allowing for selective deprotection strategies in complex syntheses.[10][11]
Limitations:
-
Harsh Deprotection: Removal of the Boc group requires strong acidic conditions, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which may not be suitable for substrates with acid-sensitive functional groups.[3][5]
-
Potential for Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic residues.[9]
Key Alternatives: A Comparative Analysis
The primary alternatives to Boc-AATE are distinguished by the choice of the amine protecting group. The most common and synthetically useful alternatives are the Cbz and Fmoc protected analogues.
Benzyl 2-(2-aminothiazol-4-YL)ethylcarbamate (Cbz-AATE)
The Carboxybenzyl (Cbz or Z) protecting group is a classic choice in peptide synthesis and remains a valuable tool for amine protection.[1][12]
Synthesis and Rationale: Cbz-AATE is typically synthesized by reacting 2-(2-aminothiazol-4-yl)ethanamine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] The Cbz group is renowned for its stability and the crystallinity it can impart to intermediates, often simplifying purification.[12]
Advantages:
-
Mild Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which are mild and neutral conditions compatible with many functional groups.[13][14]
-
Orthogonality: It is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[12]
-
Improved Crystallinity: Cbz-protected compounds are often crystalline solids, which can facilitate purification by recrystallization.[12]
Limitations:
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can potentially poison the palladium catalyst used for hydrogenolysis, although this is not always a prohibitive issue.
-
Incompatibility with Reducible Groups: The hydrogenolysis conditions are not compatible with other reducible functional groups such as alkenes, alkynes, or nitro groups.[14]
(9H-fluoren-9-yl)methyl 2-(2-aminothiazol-4-YL)ethylcarbamate (Fmoc-AATE)
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[2][15]
Synthesis and Rationale: Fmoc-AATE can be synthesized by reacting 2-(2-aminothiazol-4-yl)ethanamine with Fmoc-Cl or Fmoc-OSu under basic conditions.[2] The key advantage of the Fmoc group is its base lability, which is orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[2][10]
Advantages:
-
Mild Deprotection: The Fmoc group is cleaved under very mild basic conditions, typically with a solution of piperidine in DMF, which is compatible with a wide range of functional groups.[15][16]
-
High Orthogonality: It is orthogonal to both Boc and Cbz protecting groups, providing maximum flexibility in complex synthetic designs.[2][11]
-
Automation-Friendly: The mild deprotection conditions have made the Fmoc strategy highly amenable to automated synthesis.[]
Limitations:
-
Cost: Fmoc-protection reagents are generally more expensive than their Boc and Cbz counterparts.[]
-
Byproduct Removal: The dibenzofulvene byproduct generated during deprotection can sometimes be challenging to remove completely.[15]
Data-Driven Comparison of Protecting Groups
The following table summarizes the key performance characteristics of the Boc, Cbz, and Fmoc protecting groups for 2-(2-aminothiazol-4-YL)ethylcarbamate.
| Feature | Tert-butyl (Boc) | Benzyl (Cbz) | (9H-fluoren-9-yl)methyl (Fmoc) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl or Fmoc-OSu |
| Typical Yield | >90%[18] | ~90%[5] | >85%[19] |
| Deprotection Conditions | Strong Acid (TFA, HCl)[3] | Catalytic Hydrogenolysis (H₂/Pd-C)[13] | Base (20% Piperidine in DMF)[15] |
| Key Advantages | Cost-effective, stable to a wide range of conditions.[] | Mild deprotection, often crystalline products.[12] | Very mild deprotection, highly orthogonal.[2] |
| Key Limitations | Harsh deprotection, potential for side reactions.[9] | Catalyst poisoning, incompatibility with reducible groups.[14] | Higher cost, potential issues with byproduct removal.[15][] |
| Orthogonality | Orthogonal to Fmoc and Cbz.[10] | Orthogonal to Boc and Fmoc.[12] | Orthogonal to Boc and Cbz.[2] |
| Relative Cost | Low | Moderate | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of Boc-, Cbz-, and Fmoc-protected 2-(2-aminothiazol-4-YL)ethylcarbamate.
Protocol 1: Synthesis of this compound (Boc-AATE)
Caption: Synthesis of Boc-AATE.
Materials:
-
2-(2-aminothiazol-4-yl)ethanamine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-(2-aminothiazol-4-yl)ethanamine dihydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.[8]
Protocol 2: Synthesis of Benzyl 2-(2-aminothiazol-4-YL)ethylcarbamate (Cbz-AATE)
Caption: Synthesis of Cbz-AATE.
Materials:
-
2-(2-aminothiazol-4-yl)ethanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-aminothiazol-4-yl)ethanamine (1.0 eq) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.[5]
Protocol 3: Synthesis of (9H-fluoren-9-yl)methyl 2-(2-aminothiazol-4-YL)ethylcarbamate (Fmoc-AATE)
Caption: Synthesis of Fmoc-AATE.
Materials:
-
2-(2-aminothiazol-4-yl)ethanamine
-
9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-aminothiazol-4-yl)ethanamine (1.0 eq) in a mixture of dioxane and 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the title compound.[2]
Decision-Making Workflow for Protecting Group Selection
The choice of protecting group is highly dependent on the overall synthetic strategy. The following workflow can guide researchers in selecting the most appropriate building block.
Caption: Decision workflow for protecting group selection.
Conclusion
While this compound is a reliable and cost-effective building block, its use is contingent on the acid stability of the overall synthetic target. For molecules containing acid-sensitive functionalities, the Cbz and Fmoc protected alternatives offer superior compatibility. The Cbz group provides a mild deprotection route via hydrogenolysis, provided no other reducible groups are present. The Fmoc group offers the mildest deprotection conditions under basic treatment, making it ideal for highly sensitive substrates, albeit at a higher cost.
The choice between these three valuable intermediates should be made after careful consideration of the entire synthetic route, taking into account the chemical compatibility of all functional groups present, the desired orthogonality of protecting groups, and the economic and scalability requirements of the project. This guide provides the foundational data and protocols to empower researchers to make an informed and strategic decision.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 84, 1.
- El-Malah, A. A., & Al-Otaibi, A. M. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4(1), 1-6.
- Organic Syntheses. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 253.
- Kamal, A., Ramana, A. V., Ramana, K. V., & Reddy, A. R. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1345-1349.
-
ResearchGate. (2017). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
Lokey Lab Protocols, UC Santa Cruz. (2017). Fmoc. [Link]
- Chen, C. Y., et al. (2014). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Journal of medicinal chemistry, 57(11), 4641–4652.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
The Royal Society of Chemistry. (2009). Experimental Procedures. [Link]
-
ResearchGate. (2020). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]
- Isidro-Llobet, A., et al. (2009). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 14(7), 2548–2566.
-
ResearchGate. (2018). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. [Link]
-
ResearchGate. (2017). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. [Link]
- Giddens, A. C., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of organic chemistry, 87(10), 6649–6659.
- Galiano, V., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1770.
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A Senior Scientist's Guide to Protecting Groups for 2-Aminoethylthiazole: A Comparative Analysis
For drug development professionals and synthetic chemists, 2-aminoethylthiazole is a valuable structural motif, appearing in a range of biologically active compounds. Its primary aliphatic amine is a key handle for synthetic elaboration, but its nucleophilicity often necessitates protection to ensure selectivity in subsequent reactions. The choice of protecting group is not trivial; it is a strategic decision that can dictate the success, efficiency, and robustness of a synthetic route.
This guide provides an in-depth, data-driven comparison of three common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac)—as applied to 2-aminoethylthiazole. We will move beyond simple protocols to explore the causality behind experimental choices, stability profiles, and strategic implications for multi-step synthesis.
The Challenge: The Unique Reactivity of 2-Aminoethylthiazole
The 2-aminoethylthiazole scaffold presents a unique chemical environment. The primary amine is highly nucleophilic, but the adjacent thiazole ring, an electron-rich heterocycle, can influence reactivity. The endocyclic nitrogen atom is basic and can be protonated or coordinate to Lewis acids, potentially complicating reactions. A successful protection strategy must be high-yielding and prevent side reactions without interfering with the thiazole core.
The tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its ease of installation and mild, acidic cleavage conditions.[1][2] This makes it an excellent choice for syntheses involving base-sensitive functional groups.
Boc-Group Introduction
The protection proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O).[3] The reaction is driven by the formation of stable byproducts: tert-butanol and carbon dioxide.[3]
Caption: Workflow for Boc protection of 2-aminoethylthiazole.
Experimental Protocol: Boc Protection
-
Dissolve 2-aminoethylthiazole (1.0 eq) and triethylamine (TEA, 1.2 eq) in tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 15 minutes.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Concentrate the mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by flash chromatography.
Stability Profile
The Boc group is robust under basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions.[4] This stability makes it orthogonal to many other protecting groups, such as Cbz and Fmoc.[2]
Boc-Group Cleavage
Deprotection is a simple acid-catalyzed hydrolysis.[1] Protonation of the carbamate's carbonyl oxygen facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[5][6][7]
Caption: Workflow for the acidic cleavage of a Boc group.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected 2-aminoethylthiazole (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or an equal volume of 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours, monitoring for completion by TLC.
-
Remove the solvent and excess acid in vacuo.
-
To isolate the free amine, dissolve the resulting salt in water and basify to pH > 9 with 1 M NaOH or saturated NaHCO₃, followed by extraction with an organic solvent (e.g., ethyl acetate).
The Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis Expert
The Cbz group is a classic amine protecting group, renowned for its stability in both acidic and basic conditions.[6] Its removal under neutral catalytic hydrogenation conditions makes it an excellent orthogonal partner to the acid-labile Boc group and base-labile ester protecting groups.[8][9]
Cbz-Group Introduction
Protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9][10] The base neutralizes the HCl byproduct.
Caption: Workflow for Cbz protection of 2-aminoethylthiazole.
Experimental Protocol: Cbz Protection
-
Dissolve 2-aminoethylthiazole (1.0 eq) in a biphasic mixture of THF and 10% aqueous Na₂CO₃ solution.
-
Cool the vigorously stirred mixture to 0°C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC analysis indicates completion.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Stability Profile
The Cbz group is stable to a wide range of conditions, including both strong acids (like TFA used for Boc removal) and bases.[9] However, it is sensitive to catalytic hydrogenation and strong reducing agents like Na/NH₃.[11]
Cbz-Group Cleavage
The standard method for Cbz deprotection is catalytic hydrogenolysis.[12] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst, producing the free amine, toluene, and CO₂.[7][9]
Caption: Workflow for Cbz cleavage via catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection
-
Dissolve the Cbz-protected 2-aminoethylthiazole (1.0 eq) in methanol or ethanol (approx. 0.2 M).
-
Carefully add 10% Palladium on carbon (Pd/C, 5-10 wt% of the substrate) to the solution.
-
Secure a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenator) and purge the system.
-
Stir the mixture vigorously under the H₂ atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate in vacuo to yield the deprotected amine.
The Acetyl (Ac) Group: The Robust Protector
The acetyl group is one of the simplest and most robust amine protecting groups. Its introduction is straightforward, but its strength is also its primary drawback: cleavage requires harsh conditions that may not be compatible with sensitive substrates.[13]
Acetyl-Group Introduction
Acetylation is typically performed with acetyl chloride or acetic anhydride in the presence of a base.[13][14][15]
Experimental Protocol: Acetyl Protection
-
Dissolve 2-aminoethylthiazole (1.0 eq) and a non-nucleophilic base like triethylamine or DIEA (1.5 eq) in DCM.
-
Cool the solution to 0°C.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify by chromatography or recrystallization to yield N-(2-(thiazol-2-yl)ethyl)acetamide.
Stability Profile
The resulting acetamide is exceptionally stable. It is resistant to acidic conditions that cleave Boc groups and to the catalytic hydrogenation used to remove Cbz groups.
Acetyl-Group Cleavage
Deprotection requires forcing conditions, typically refluxing in strong aqueous acid (e.g., 6 M HCl) or base (e.g., 40% aq. NaOH).[13][16] These harsh conditions limit its utility in complex molecule synthesis where other acid- or base-labile groups are present.[17]
Data-Driven Summary: Head-to-Head Comparison
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Acetyl |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[3] | Benzyl chloroformate (Cbz-Cl)[10] | Acetyl chloride (AcCl)[13] |
| Protection Conditions | Mild base (e.g., TEA, NaHCO₃), RT[1] | Mild base (e.g., Na₂CO₃), 0°C to RT[9] | Base (e.g., TEA), 0°C to RT[13] |
| Cleavage Conditions | Strong Acid (TFA, HCl in dioxane)[5][7] | H₂, Pd/C (Catalytic Hydrogenolysis)[7][12] | Strong Acid (e.g., 6M HCl, reflux) or Strong Base (e.g., NaOH, reflux)[13][16] |
| Stability to Acid | Labile | Stable (to non-reducing acids)[6] | Very Stable |
| Stability to Base | Stable[4] | Stable[9] | Labile (under harsh conditions) |
| Stability to H₂/Pd | Stable | Labile[11] | Stable |
| Orthogonality | Orthogonal to Cbz, Fmoc, Ac[2] | Orthogonal to Boc, Fmoc, Ac[9] | Orthogonal to Boc, Cbz |
| Key Advantage | Mild, selective acidic cleavage | Orthogonal to acid/base labile groups | High stability, low cost |
| Key Disadvantage | Acid sensitivity | Catalyst poisoning possible; incompatible with reducible groups (alkenes, alkynes, etc.)[12] | Harsh cleavage conditions limit substrate scope |
Strategic Selection: Which Protecting Group for Your Synthesis?
The optimal choice depends entirely on the planned synthetic route and the other functional groups present in the molecule.
Caption: Decision tree for selecting an amine protecting group.
-
Choose Boc when: Your downstream chemistry involves basic conditions, nucleophiles, or catalytic hydrogenation, and you need a protecting group that can be removed without affecting these. It is the default choice for general-purpose protection.
-
Choose Cbz when: Your synthesis requires the use of strong acids (which would cleave a Boc group) or when you need an orthogonal partner to a Boc group. Ensure your molecule does not contain other reducible functionalities like alkenes or alkynes that would react under hydrogenation conditions.[12]
-
Choose Acetyl when: You need an extremely robust protecting group that can withstand a wide variety of conditions, and your final molecule is stable enough to survive the harsh deprotection step. This is often used when the amine is protected early in a long synthesis.
Conclusion
The strategic selection and application of protecting groups are fundamental to modern organic synthesis. For the 2-aminoethylthiazole core, the Boc group offers the most versatile and widely applicable protection strategy due to its mild cleavage conditions and broad orthogonality. The Cbz group provides a critical alternative for syntheses involving acidic steps, while the Acetyl group serves as a highly robust but less flexible option. By understanding the distinct stability profiles and deprotection mechanisms of each, researchers can design more efficient, selective, and successful synthetic routes for novel thiazole-containing therapeutics.
References
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1573. Available at: [Link]
-
Spinelli, L., Mori, M., & Fumagalli, L. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, M2040. Available at: [Link]
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ResearchGate. (2008). N-(Thiazol-2-yl)acetamide. Available at: [Link]
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StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Available at: [Link]
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Organic Chemistry. (n.d.). Acetyl Protection. Available at: [Link]
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Anis, E., et al. (2018). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Molecules, 23(11), 2779. Available at: [Link]
-
ResearchGate. (2018). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and N-(6-aryl-benzo[d]thiazol-2-yl)acetamides 3a–3h. Available at: [Link]
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Scientific Update. (2023). To Deprotect and Serve. Available at: [Link]
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ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]
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-
Singh, J., et al. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Protein & Peptide Letters, 16(9), 1029-35. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups Stability. Available at: [Link]
-
Arote, R. B. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 842-846. Available at: [Link]
-
ResearchGate. (2012). Removing an acetyl group from NH? Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
Stoddard Tutoring. (2021). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines. YouTube. Available at: [Link]
-
Alexoff, D. L., et al. (1995). Simple Rapid Hydrolysis of Acetyl Protecting Groups in the FDG Synthesis Using Cation Exchange Resins. Nuclear Medicine and Biology, 22(1), 19-23. Available at: [Link]
-
ResearchGate. (2025). Reagents and conditions for the synthesis of Benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate. Available at: [Link]
-
AIR Unimi. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group. Available at: [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
Villanueva-García, H., et al. (2017). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Journal of Chemistry, 2017, 9548347. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Thieme.
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]
-
ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group. Available at: [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Available at: [Link]
-
Organic Chemistry. (n.d.). Cbz Protection. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acetamides. Available at: [Link]
-
Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]
-
Indian Academy of Sciences. (2012). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available at: [Link]
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A Researcher's Guide to Navigating the Clearance of Tert-Butyl Containing Compounds: In Vitro Predictions vs. In Vivo Realities
Introduction: The Paradox of the Tert-Butyl Group
In the landscape of medicinal chemistry, the tert-butyl group is a familiar landmark. Often incorporated to act as a steric shield, it can protect metabolically vulnerable parts of a molecule from enzymatic degradation or enhance binding affinity and specificity for a target receptor.[1] This bulky, lipophilic moiety is frequently introduced with the strategic goal of reducing metabolic clearance and improving a compound's pharmacokinetic profile.[1][2]
However, a paradox emerges from this common practice. Despite its intended role as a metabolic stabilizer, the tert-butyl group is itself a substrate for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][3][4] This susceptibility often leads to a significant and frequently underestimated discrepancy between clearance rates predicted by standard in vitro assays and the actual clearance observed in vivo. For drug development professionals, understanding this disconnect is critical to avoid costly late-stage failures and to design molecules with truly optimized pharmacokinetic properties.
This guide provides an in-depth comparison of in vitro and in vivo methods for assessing the clearance of tert-butyl containing compounds. We will explore the underlying biochemical mechanisms, detail robust experimental protocols, and present case studies to illuminate the nuances of predicting the metabolic fate of these ubiquitous structures.
Part 1: The In Vitro Assessment of Metabolic Stability
The initial evaluation of a compound's metabolic fate typically occurs in vitro, using subcellular fractions or intact cells to model liver metabolism.[5][6] These assays are cost-effective, high-throughput methods for ranking compounds and establishing structure-activity relationships.[7]
Key Methodologies: Microsomes and Hepatocytes
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells. They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[5][8] Microsomal stability assays are excellent for identifying CYP-mediated metabolic liabilities. However, they lack Phase II enzymes and the cellular context of transporters, which can limit their predictive power.[7]
-
Hepatocytes : As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[5] They contain a full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and active transporter systems, offering a more holistic and physiologically relevant model of hepatic clearance.[5][7][9]
Experimental Workflow: In Vitro Metabolic Stability
The general workflow for an in vitro stability assay is designed to measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system.
Caption: High-level workflow for a typical in vitro metabolic stability assay.
Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system for determining a compound's intrinsic clearance, incorporating necessary controls.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., Testosterone, a known CYP3A4 substrate)
-
Negative Control (Incubation without NADPH)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (ACN) with Internal Standard (for quenching)
-
96-well incubation plate and collection plate
Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute to 0.5 mg/mL in cold phosphate buffer.
-
Prepare test compound and positive control working solutions by diluting stocks to 100 µM in buffer.
-
-
Incubation Setup (on ice):
-
Add 188 µL of the HLM suspension to each well of the 96-well plate.
-
Add 2 µL of the 100 µM test compound or control working solution to the respective wells (final substrate concentration: 1 µM).
-
For the negative control wells, add 10 µL of buffer instead of the NADPH solution in the next step.
-
-
Initiate Reaction:
-
Pre-warm the plate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to all wells except the negative controls.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer 25 µL aliquots from the incubation wells to a collection plate containing 100 µL of ice-cold ACN with an internal standard to stop the reaction. The 0-minute time point should be taken immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Seal the collection plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).[9]
-
Part 2: The In Vivo Determination of Clearance
To understand a drug's true disposition, in vivo studies are indispensable. These experiments, typically conducted in preclinical species like rats or mice, measure the collective effects of absorption, distribution, metabolism, and excretion (ADME) on the drug's concentration in the body over time.[6][10][11]
Experimental Workflow: In Vivo Pharmacokinetic (PK) Study
The goal of a PK study is to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F).[11][12]
Caption: A simplified workflow for a preclinical in vivo pharmacokinetic study.
Protocol: High-Level Overview of a Rat PK Study
This protocol outlines the essential steps for a single-dose intravenous (IV) and oral (PO) crossover study in rats.
Design:
-
Species: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a peripheral vein at time points such as 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma via centrifugation and store at -80°C until analysis.
Analysis:
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[13]
-
From IV data: Calculate Clearance (CL), Volume of Distribution (Vdss), and terminal half-life (t½).
-
From IV and PO data: Calculate the Area Under the Curve (AUC) for both routes and determine the oral bioavailability (F%) as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Part 3: The Discrepancy—Why In Vitro Underpredicts In Vivo
A persistent challenge in drug discovery is the accurate prediction of human clearance from in vitro data, a process known as in vitro-in vivo extrapolation (IVIVE).[14][15] For many compounds, especially those that are highly protein-bound or subject to active transport, predictions can be inaccurate by more than two-fold.[16] Tert-butyl containing compounds are frequently part of this difficult-to-predict class.
While in vitro assays in microsomes or hepatocytes are excellent for measuring intrinsic metabolic clearance, they may fail to capture the complete in vivo picture for several reasons:
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs, which is not accounted for in liver-based in vitro systems.[15]
-
Limited Enzyme Scope: Microsomal assays primarily assess Phase I metabolism and can miss clearance pathways mediated by Phase II enzymes or non-CYP enzymes like aldehyde oxidase (AO), which has been implicated in the metabolism of some heterocyclic compounds.[13][17]
-
Transporter Effects: The interplay between drug transporters and metabolic enzymes in the liver is complex and not fully replicated in all in vitro systems. Discrepancies between in vivo and in vitro clearance are often larger when active transport is a significant factor.[15][18]
-
CYP Isoform Contribution: The specific CYP isoforms responsible for tert-butyl oxidation (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2C19) have varied and sometimes polymorphic expression levels in the human population, adding a layer of complexity that a pooled in vitro system may average out.[1]
For tert-butyl compounds specifically, the assumption that the group is metabolically inert is a fallacy. The steric hindrance slows, but does not prevent, oxidation.[3][4] Therefore, even a slow rate of metabolism in vitro can translate to a significant clearance pathway in vivo, especially for low-clearance compounds where small metabolic routes become more prominent.[19]
Part 4: Mechanistic Insights into Tert-Butyl Metabolism
The primary metabolic attack on a tert-butyl group is the CYP-mediated oxidation of one of its nine equivalent secondary hydrogens.[3][20] This initial hydroxylation is often the rate-limiting step.[21]
The Metabolic Cascade
The biotransformation typically proceeds through a well-defined oxidative cascade:
-
Hydroxylation: A CYP enzyme, often CYP3A4 or CYP2C family members, abstracts a hydrogen atom and inserts a hydroxyl group, forming a primary alcohol metabolite.[1][22]
-
Further Oxidation: This alcohol can be further oxidized by cytosolic enzymes like alcohol and aldehyde dehydrogenases to form an aldehyde and then a carboxylic acid metabolite.[1]
-
C-C Bond Cleavage: In some cases, more unusual pathways like C-demethylation or carbon-carbon bond cleavage have been observed, mediated by enzymes like CYP3A4/5, leading to further degradation of the moiety.[1][23]
Caption: Primary metabolic pathway of a tert-butyl group.
The specific CYP isoform involved can vary significantly depending on the overall structure of the molecule. For instance:
-
Finasteride & Ivacaftor: The tert-butyl groups are hydroxylated by CYP3A4.[1]
-
Bosentan: The major active metabolite results from hydroxylation by the polymorphic CYP2C9.[1]
-
Nelfinavir: The main human metabolite is formed by CYP2C19-mediated hydroxylation.[1]
-
Ombitasvir & Dasabuvir: CYP2C8 is the main enzyme involved in their metabolism.[1]
Part 5: Data Presentation and Case Studies
Direct comparison of in vitro and in vivo data for matched molecular pairs starkly illustrates the metabolic liability of the tert-butyl group. The following table summarizes data from a study where a tert-butyl group was replaced with a metabolically more stable trifluoromethylcyclopropyl (Cp-CF₃) group.
| Compound Pair | Moiety | In Vitro Stability (HLM t½, min) | In Vivo Clearance (Rat CL, mL/min/kg) |
| Pair 1 | |||
| Compound 1 | tert-Butyl | 18 | 49 |
| Compound 9 | Cp-CF₃ | >240 | 12 |
| Pair 2 | |||
| Compound 11 | tert-Butyl | 21 | 63 |
| Compound 12 | Cp-CF₃ | 163 | 17 |
| Pair 3 | |||
| Finasteride (23) | tert-Butyl | 63 | N/A |
| Analog (24) | Cp-CF₃ | 114 | N/A |
Data synthesized from Barnes-Seeman et al., 2013.[3][4]
The data clearly demonstrate that compounds containing a tert-butyl group had significantly shorter in vitro half-lives in human liver microsomes (HLM) and substantially higher in vivo clearance in rats compared to their Cp-CF₃ counterparts.[3] This provides compelling evidence that the tert-butyl group, far from being inert, represents a significant metabolic soft spot that is often a primary driver of clearance.[3][4][24] The in vitro data correctly rank-ordered the compounds, validating its use as a screening tool, but the magnitude of the in vivo clearance highlights the importance of progressing compounds to animal studies for definitive assessment.
Conclusion
The tert-butyl group remains a valuable tool in the medicinal chemist's arsenal, but its use must be guided by a clear-eyed understanding of its metabolic liabilities. The evidence overwhelmingly shows that this moiety is susceptible to CYP-mediated oxidation, a fact that can lead to significant underprediction of in vivo clearance by standard in vitro assays.
For researchers and drug development professionals, the key takeaways are:
-
Challenge Assumptions: Do not assume a tert-butyl group is metabolically stable. It is a site of potential metabolism that must be evaluated.
-
Employ Robust In Vitro Models: While microsomal assays are useful for initial screening, hepatocyte-based assays provide a more physiologically relevant system that can offer a more accurate prediction.
-
Validate In Vivo: There is no substitute for in vivo pharmacokinetic studies. Early assessment in a preclinical species is crucial to accurately characterize a compound's clearance and overall ADME profile.
-
Consider the Mechanism: Identifying which CYP450 enzymes are responsible for metabolism can help predict potential drug-drug interactions and inter-individual variability in humans.
By integrating data from well-designed in vitro and in vivo studies and appreciating the complex biochemistry of tert-butyl metabolism, scientists can better navigate the challenges of drug design and develop safer, more effective medicines.
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A Senior Application Scientist's Guide to Metabolic Stability of tert-Butyl Group Replacements in Drug Design
The tert-butyl group is a ubiquitous structural motif in medicinal chemistry, valued for its ability to provide steric bulk, lock molecular conformations, and serve as a metabolic shield for adjacent functional groups.[1][2] However, this seemingly robust alkyl group is often a metabolic Achilles' heel. Its nine equivalent sp³ C-H bonds are susceptible to oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, leading to high clearance, short half-lives, and potentially unwanted metabolites.[3][4] This guide provides an in-depth comparison of common bioisosteric replacements for the tert-butyl group, supported by experimental data and detailed protocols for assessing their metabolic stability.
The Metabolic Challenge: Why the tert-Butyl Group is a Target
The metabolic liability of the tert-butyl group stems from its susceptibility to hydroxylation by CYP enzymes, such as CYP3A4, CYP2C9, CYP2C19, and CYP2A6.[1][5] This process involves the enzymatic abstraction of a hydrogen atom, followed by oxygen rebound to form a hydroxylated metabolite. This initial metabolite can be further oxidized to an aldehyde and then a carboxylic acid, significantly altering the compound's physicochemical properties and pharmacological profile.[1] Understanding this pathway is the first step in designing strategies to circumvent it.
Caption: Common metabolic pathway of a tert-butyl group.
A Comparative Analysis of tert-Butyl Bioisosteres
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to enhance a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties while retaining its desired biological activity.[6] The goal is to substitute the metabolically labile tert-butyl group with a sterically and electronically similar group that is more resistant to enzymatic degradation.
Several alternatives have emerged, each with distinct properties. The choice of a replacement is not a one-size-fits-all solution; it requires careful consideration of the target protein's binding pocket and the overall molecular context.
| Bioisostere | Structure Example | Key Features & Rationale for Improved Stability | Experimental Observations (Example) |
| Trifluoromethylcyclopropyl (Cp-CF₃) | ![]() | Lacks fully sp³ C-H bonds, which are the primary sites of CYP-mediated hydrogen abstraction. The C-H bonds on the cyclopropyl ring have higher s-character, making them stronger and less susceptible to oxidation.[3][4] | Replacing the tert-butyl group in Finasteride with a Cp-CF₃ group increased the half-life in human liver microsomes (HLM) from 63 min to 114 min.[4] |
| Bicyclo[1.1.1]pentane (BCP) | ![]() | A rigid, three-dimensional scaffold that acts as a non-classical bioisostere. Its strained nature makes the bridgehead C-H bonds less accessible and less reactive. Often improves aqueous solubility and metabolic stability simultaneously.[7][8][9] | BCP has been successfully used as a tert-butyl isostere in numerous drug discovery programs, leading to candidates with improved pharmacokinetic profiles.[9][10] |
| Cyclobutyl | ![]() | Offers a similar steric profile to tert-butyl but with different bond angles and electronic properties. The ring strain can influence metabolic stability, though it can still be a substrate for CYPs.[11][12] | The effect is context-dependent. While it can improve stability in some cases, it may also open new metabolic pathways depending on the rest of the molecule. |
| Oxetane | ![]() | Can mimic gem-dimethyl groups (part of a tert-butyl) with reduced lipophilicity and increased sp³ character, making it less prone to CYP oxidation.[6] | In one study, replacing a tert-butyl group with an oxetane did not offer an improvement in microsomal stability, highlighting the importance of empirical testing.[4] |
| Polar Groups (e.g., -OH, -CN) | ![]() | Introducing polarity can increase metabolic stability if the modification is tolerated by the target receptor.[1][4] Polar groups can reduce binding to the lipophilic active sites of CYP enzymes.[13] | In a test series, analogues bearing hydroxyl and cyano groups showed markedly increased microsomal stability compared to the parent tert-butyl compound.[4] |
Experimental Guide: The Liver Microsomal Stability Assay
To empirically compare the metabolic stability of different drug candidates, the in vitro liver microsomal stability assay is the industry-standard method.[14][15] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[14] The assay measures the rate at which a compound is depleted over time when incubated with these enzymes.
Causality Behind the Experimental Design
-
Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes provide a concentrated, cell-free source of the most relevant enzymes (CYPs) in a cost-effective and high-throughput format.[14][16]
-
Why NADPH? Cytochrome P450 enzymes require a cofactor, NADPH, to transfer electrons and activate molecular oxygen, which is essential for the oxidative metabolism of drugs.[17][18] Incubations performed without NADPH serve as a crucial negative control to ensure that compound loss is due to enzymatic activity and not chemical instability.[18]
-
Why Multiple Time Points? Measuring the compound concentration at several time points allows for the calculation of a degradation rate constant, from which key parameters like half-life (t½) and intrinsic clearance (CLint) are derived.[16]
-
Why Quench with Acetonitrile? The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile. This serves two purposes: it denatures the enzymes, halting the metabolic reaction instantly, and it precipitates the proteins, allowing for a clean supernatant to be collected for analysis.[17][19]
-
Why LC-MS/MS Analysis? Liquid chromatography-tandem mass spectrometry is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[20][21] It can accurately quantify the remaining parent drug in a complex biological matrix, even at very low concentrations.[22]
Caption: Workflow for a typical in vitro microsomal stability assay.
Step-by-Step Experimental Protocol
This protocol describes a typical assay performed in a 96-well plate format.
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100 µM intermediate working solution in acetonitrile or a suitable solvent.[17]
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in the phosphate buffer.
-
NADPH Regenerating System (or Cofactor Solution): Prepare a solution containing NADPH. A regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often used to ensure NADPH levels remain constant throughout the incubation.[17]
-
Quenching Solution: Prepare cold acetonitrile containing an internal standard (a stable, structurally similar compound used for normalization during LC-MS/MS analysis).
2. Incubation Procedure:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM. Include positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) and a negative control (vehicle only).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells. The T=0 sample is taken immediately by transferring an aliquot to a separate plate containing the quenching solution.
-
Incubate the reaction plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction plate to the quenching plate.[16]
3. Sample Processing and Analysis:
-
Once all time points are collected, seal and centrifuge the quenching plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[20]
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
The slope of this line, determined by linear regression, represents the elimination rate constant (k).
-
Half-life (t½): Calculated using the formula: t½ = 0.693 / k
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Conclusion for the Drug Development Professional
Optimizing metabolic stability is a critical, iterative process in drug discovery. The tert-butyl group, while useful, often presents a significant metabolic liability that must be addressed. By understanding the enzymatic basis of its degradation, researchers can make rational design choices.
This guide has demonstrated that bioisosteres like the trifluoromethylcyclopropyl and bicyclo[1.1.1]pentane groups are highly effective replacements, showing consistent improvements in metabolic stability across different chemical series.[3][7] However, the data also underscores a crucial principle: there are no universal solutions. The efficacy of any bioisosteric replacement must be confirmed empirically.
The liver microsomal stability assay is an indispensable tool in this process, providing rapid and reliable data to guide the design-make-test-analyze cycle. By systematically replacing metabolically vulnerable groups and validating the stability of the resulting analogues, drug development teams can significantly improve the pharmacokinetic profiles of their lead candidates, increasing their probability of success in later stages of development.
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Efficacy of Aminothiazole Derivatives in Neurological Disorder Models: A Comparative Guide for Researchers
The therapeutic landscape for neurological disorders is in a constant state of evolution, with researchers diligently seeking novel chemical scaffolds that can offer disease-modifying effects. Among the promising candidates, aminothiazole derivatives have emerged as a versatile class of compounds with demonstrated efficacy in a range of preclinical models of devastating neurological conditions. This guide provides a comprehensive comparison of the performance of various aminothiazole derivatives in models of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Introduction to Aminothiazole Derivatives in Neuroscience
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have made it an attractive starting point for the development of novel central nervous system (CNS) therapeutics.[2] Aminothiazole derivatives have been shown to modulate a variety of biological targets relevant to neurodegeneration and neuronal excitability, including protein kinases, enzymes, and ion channels.[2][3] This guide will delve into the specific applications and comparative efficacy of these compounds in key models of neurological disease.
Alzheimer's Disease: Targeting Tau Pathology and Cholinergic Deficits
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. Aminothiazole derivatives have been investigated for their potential to counteract these pathologies through multiple mechanisms.
Dual Inhibition of CDK5 and GSK3β by Diaminothiazoles
A significant breakthrough in the pursuit of tau-targeting therapies has been the development of diaminothiazole-based inhibitors of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), two key kinases implicated in tau hyperphosphorylation.[4][5]
Efficacy Data:
Lead compounds from this class have demonstrated low nanomolar IC50 values against both CDK5/p25 and GSK3β.[6] In preclinical studies using the 3xTg-AD and CK-p25 mouse models of tauopathy, these diaminothiazoles have shown remarkable efficacy.[7][8] Treatment resulted in a significant reduction of hyperphosphorylated tau, as evidenced by decreased PHF-1 immunoreactivity, and a near-elimination of Sarkosyl-insoluble tau.[7][9] This was accompanied by a significant neuroprotective effect, with a 60% reduction in degenerating neurons in the CK-p25 model.[7] Crucially, this biochemical efficacy translated to functional improvements, with treated mice showing a recovery of memory in the fear conditioning assay.[6][8]
Table 1: Efficacy of Diaminothiazole Derivatives in Alzheimer's Disease Models
| Compound Series | Target(s) | IC50 (nM) | Animal Model | Key Efficacy Readouts | Reference(s) |
| Diaminothiazoles | CDK5/p25, GSK3β | <100 | 3xTg-AD, CK-p25 | Reduced tau hyperphosphorylation (PHF-1), decreased insoluble tau, neuroprotection (60% reduction in neuronal degeneration), memory recovery in fear conditioning. | [6][7][8] |
Signaling Pathway:
Caption: Diaminothiazole derivatives inhibit CDK5 and GSK3β, reducing tau hyperphosphorylation.
Acetylcholinesterase Inhibition
Another therapeutic strategy for AD aims to alleviate the cholinergic deficit that contributes to cognitive decline. Several aminothiazole derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[10]
Efficacy Data:
A study evaluating diverse Schiff bases and thiazolidin-4-one derivatives of aminothiazole identified compounds with potent AChE inhibitory activity.[10] Notably, compound 2j emerged as a highly potent inhibitor with an IC50 value of 0.03 µM.[10] Another compound, 3e , also demonstrated significant inhibition with an IC50 of 1.58 µM.[10] These findings highlight the potential of the aminothiazole scaffold in designing effective symptomatic treatments for AD.
Table 2: Acetylcholinesterase Inhibitory Activity of Aminothiazole Derivatives
| Compound | Chemical Class | AChE IC50 (µM) | Reference |
| 2j | Schiff base of aminothiazole | 0.03 | [10] |
| 3e | Thiazolidin-4-one of aminothiazole | 1.58 | [10] |
Parkinson's Disease: Neuroprotection and Mitigation of Oxidative Stress
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. Research into aminothiazole derivatives for PD has focused on their neuroprotective and antioxidant properties.
Thiazole Sulfonamides as SIRT1 Activators
A series of multifunctional thiazole sulfonamides have been investigated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model of PD.[3][11][12]
Efficacy Data:
Pretreatment with novel synthetic hybrids, including compounds 1 , 2 , and 8 , significantly improved cell viability, reduced lactate dehydrogenase (LDH) leakage, prevented mitochondrial dysfunction, and mitigated intracellular oxidative stress.[11][12] Mechanistic studies revealed that these compounds exert their neuroprotective effects by activating Sirtuin 1 (SIRT1), a key regulator of cellular stress responses and longevity.[3][11][12] In 6-OHDA-treated cells, SIRT1 activity was reduced to 65% of control levels, while pretreatment with the active thiazole sulfonamides maintained SIRT1 activity in the range of 99-111%.[11]
Table 3: Efficacy of Thiazole Sulfonamides in a 6-OHDA Model of Parkinson's Disease
| Compound(s) | Model | Key Efficacy Readouts | Mechanism of Action | Reference(s) |
| 1, 2, 8 | 6-OHDA-treated SH-SY5Y cells | Increased cell viability, reduced LDH leakage, prevention of mitochondrial dysfunction, mitigated oxidative stress. | SIRT1 Activation | [3][11][12] |
Signaling Pathway:
Caption: Thiazole sulfonamides activate SIRT1, promoting neuroprotective pathways.
Benzothiazole-Based CK-1δ Inhibitors
Another promising avenue in PD research involves the inhibition of casein kinase-1δ (CK-1δ). A benzothiazole-based inhibitor, compound 4 , has demonstrated potent neuroprotective effects in both in vitro and in vivo models of PD.[1][13][14]
Efficacy Data:
Compound 4 is a potent inhibitor of CK-1δ with an IC50 of 23 nM.[13] In a mouse model of PD, this compound showed significant in vivo efficacy in protecting dopaminergic neurons.[1][13]
Multiple Sclerosis: Promoting Remyelination
Multiple sclerosis (MS) is an autoimmune demyelinating disease of the CNS. Therapeutic strategies are increasingly focused on promoting remyelination to restore neuronal function.
Hybrid Benzothiazole-Dimethyl Fumarate Derivatives
Researchers have developed hybrid molecules combining the structural features of the benzothiazole riluzole and dimethyl fumarate (DMF), an approved MS therapy.[3] These hybrids were evaluated in the cuprizone-induced demyelination mouse model.
Efficacy Data:
Based on in vivo studies, derivatives D4 and D6 exhibited the best pharmacological results, with D6 showing a statistically significant improvement compared to the control group.[3] Myelin staining confirmed that both D4 and D6 reduced demyelination in the corpus callosum.[3]
Epilepsy: Attenuating Excitotoxicity and Neuroinflammation
Epilepsy is characterized by recurrent seizures resulting from excessive neuronal excitability. Aminothiazole derivatives have shown promise in preclinical models by modulating ion channels and reducing neuroinflammation.
Neuroprotection by Naphthalenyl-Substituted Aminothiazoles
In a kainic acid-induced rat model of temporal lobe epilepsy, the naphthalenyl-substituted aminothiazole SKA-378 demonstrated significant neuroprotective effects.[15][16]
Efficacy Data:
When administered after the induction of status epilepticus, SKA-378 (30 mg/kg) attenuated acute neural injury in the hippocampus.[15][16] This neuroprotective effect was associated with a reduction in neuroinflammation.[15] Mechanistically, SKA-378 is a potent inhibitor of the NaV1.6 sodium channel isoform with an IC50 of 28 µM.[16]
Anti-inflammatory and Antioxidant Effects of a Nitrobenzo[d]thiazol-2-amine Derivative
In a pentylenetetrazole (PTZ)-induced zebrafish model of epilepsy, the 6-nitrobenzo[d]thiazol-2-amine derivative N3 showed significant therapeutic potential.[17][18]
Efficacy Data:
N3 treatment enhanced the activity of antioxidant enzymes and suppressed the expression of pro-inflammatory genes.[17] Histological analysis revealed a reduction in neurodegenerative markers.[17] These biochemical changes were accompanied by behavioral improvements, including enhanced motor coordination.[17]
Table 4: Efficacy of Aminothiazole Derivatives in Epilepsy Models
| Compound | Model | Dose | Key Efficacy Readouts | Mechanism of Action | Reference(s) |
| SKA-378 | Kainic acid-induced rat model | 30 mg/kg | Attenuated hippocampal neural injury, reduced neuroinflammation. | NaV1.6 sodium channel inhibition (IC50 = 28 µM) | [15][16] |
| N3 | PTZ-induced zebrafish model | 50-100 µM | Enhanced antioxidant enzyme activity, suppressed pro-inflammatory gene expression, reduced neurodegeneration, improved motor coordination. | Antioxidant, Anti-inflammatory | [17][18] |
Experimental Protocols
6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
This in vitro assay is a standard method for screening compounds for neuroprotective effects relevant to Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test aminothiazole derivatives for 3 hours.
-
Induce neurotoxicity by adding 100 µM 6-OHDA to the wells and incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[11][19]
Workflow Diagram:
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A Head-to-Head Comparison of Synthetic Routes to 2-Aminothiazoles: A Guide for Researchers
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds with applications ranging from antibacterial and antifungal to anticancer and anti-inflammatory agents.[1][2] The efficient and versatile synthesis of this privileged scaffold is therefore a critical endeavor for researchers in the field. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to 2-aminothiazoles, offering insights into their mechanisms, practical considerations, and supporting experimental data to inform your synthetic strategy.
The Classic Workhorse: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the preparation of the thiazole ring.[3] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[4][5]
Mechanism of Action
The reaction proceeds via a well-established pathway involving the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.[6] This mechanism highlights the straightforward and predictable nature of this reaction.
Thiourea [label="Thiourea"]; AlphaHaloKetone [label="α-Haloketone"]; Intermediate1 [label="S-Alkylation Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="2-Aminothiazole"];
Thiourea -> Intermediate1 [label="Nucleophilic Attack"]; AlphaHaloKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration"]; }
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole
A representative protocol for the Hantzsch synthesis is the reaction of 2-bromoacetophenone with thiourea.[4]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at a setting of 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 5% Na2CO3 solution (20 mL) and swirl to mix.
-
Filter the mixture through a Buchner funnel and wash the filter cake with water.
-
The collected solid is air-dried to yield the 2-amino-4-phenylthiazole product.
Performance and Limitations
The Hantzsch synthesis is valued for its generally high yields and the commercial availability of a wide range of starting materials.[4] However, a significant drawback is the use of α-haloketones, which are often lachrymatory and toxic, posing handling challenges.[7]
An Alternative Pathway: The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis offers an alternative route, primarily for the formation of 5-aminothiazoles, through the reaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates.[8] This method is particularly useful when substitution at the 5-position is desired.
Mechanism of Action
The mechanism begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide). This is followed by an intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon, leading to the formation of the thiazole ring after tautomerization.[8]
AlphaAminoNitrile [label="α-Aminonitrile"]; CS2 [label="Carbon Disulfide"]; Intermediate1 [label="Adduct"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="5-Aminothiazole"];
AlphaAminoNitrile -> Intermediate1 [label="Nucleophilic Attack"]; CS2 -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Tautomerization"]; }
Caption: The reaction mechanism of the Cook-Heilbron synthesis.Performance and Limitations
While the Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles under mild conditions, it is less commonly employed than the Hantzsch synthesis. The scope can be limited by the availability of the requisite α-aminonitriles.
Modern Approaches: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, safer, and environmentally friendly methods for 2-aminothiazole synthesis. These modern approaches often address the limitations of the classical methods.
One-Pot Syntheses
One-pot procedures that avoid the isolation of hazardous intermediates like α-haloketones have gained considerable traction. A common strategy involves the in situ α-halogenation of a ketone followed by condensation with thiourea.
This method utilizes N-bromosuccinimide (NBS) as a brominating agent in a sequential one-pot reaction.[9]
-
To a solution of the ketone (10 mmol) in methanol (10 mL), add NBS (1.05 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.5 equiv.).
-
Stir the mixture at room temperature for 4 hours.
-
Upon completion of the α-bromination (monitored by TLC), add the corresponding N-arylthiourea (1.05 equiv.).
-
Reflux the reaction mixture for 4 hours.
-
Neutralize the mixture with Na2CO3 solution and extract the product with ethyl acetate.
This one-pot approach offers the significant advantages of saving time, reducing chemical waste, and avoiding the handling of lachrymatory α-haloketones.[9] Yields are generally good to excellent across a range of substrates.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[10][11]
This green chemistry approach utilizes microwave irradiation to accelerate the reaction between o-chloroacetophenone, iodine, and thiourea.[12][13]
-
In a microwave-safe vessel, combine o-chloroacetophenone, iodine, and thiourea.
-
Subject the mixture to microwave irradiation. The reaction is typically complete within a few minutes.
-
The product can be isolated after a simple work-up.
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[2][14] The short reaction times are a major advantage for high-throughput synthesis and library generation.
Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of environmentally benign solvents and catalysts.
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This method often leads to higher yields and shorter reaction times under milder conditions.[15] Several protocols have been developed for the ultrasound-assisted synthesis of thiazole derivatives, often under solvent-free conditions, further enhancing their green credentials.[16]
A notable green approach utilizes lactic acid as a biodegradable and environmentally benign solvent and catalyst for the tandem one-pot synthesis of 2-aminothiazoles from aralkyl ketones, NBS, and thiourea.[4] This method boasts short reaction times (10-15 minutes) and good to excellent yields (up to 96%).[4]
Domino Alkylation-Cyclization of Propargyl Bromides
A more recent and innovative approach involves a domino alkylation-cyclization reaction of propargyl bromides with thioureas.[7][17] This method provides a facile route to 2-aminothiazoles and is particularly attractive due to the wide availability of alkynes. The reactions are often performed under microwave irradiation, leading to high yields in a matter of minutes.[7][17]
Head-to-Head Performance Comparison
To facilitate a direct comparison, the following table summarizes the key performance metrics of the discussed synthetic routes.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thiourea | 30 min - 5 hours[4][12] | High[4] | Well-established, versatile | Use of lachrymatory/toxic α-haloketones[7] |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS2 | Room Temperature[8] | Significant[8] | Access to 5-aminothiazoles | Less common, limited substrate scope |
| One-Pot (NBS) | Ketone, Thiourea, NBS | ~8 hours[9] | Good to Excellent[9] | Avoids isolation of α-haloketones | Longer reaction times than MW |
| Microwave-Assisted | Varies (e.g., Ketone, I2, Thiourea) | 1 - 20 minutes[18] | 81% - 97%[18] | Extremely rapid, high yields | Requires specialized equipment |
| Ultrasound-Assisted | Varies | 20 - 60 minutes[15] | Good to Excellent[15] | Mild conditions, high yields | Requires specialized equipment |
| Domino (Propargyl Bromide) | Propargyl Bromide, Thiourea | ~10 minutes (MW)[19] | High[7][17] | Novel, rapid access to diverse structures | Availability of specific propargyl bromides |
| Green (Lactic Acid) | Aralkyl Ketone, NBS, Thiourea | 10 - 15 minutes[4] | Up to 96%[4] | Environmentally benign, rapid | Substrate scope may be limited |
Conclusion and Future Outlook
The synthesis of 2-aminothiazoles has evolved significantly from the classical Hantzsch and Cook-Heilbron methods to a diverse array of modern, more efficient, and sustainable protocols. For routine synthesis with readily available starting materials, the Hantzsch reaction remains a reliable choice, provided appropriate safety precautions are taken. However, for researchers seeking to improve efficiency, reduce waste, and avoid hazardous reagents, the one-pot, microwave-assisted, and other green chemistry approaches offer compelling advantages. The domino alkylation-cyclization of propargyl bromides represents a promising frontier for the rapid generation of diverse 2-aminothiazole libraries.
The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired balance between tradition, efficiency, and sustainability. As the demand for novel bioactive molecules containing the 2-aminothiazole scaffold continues to grow, the development of even more innovative and greener synthetic methodologies will undoubtedly remain an active area of research.
References
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
- Castagnolo, D., Pagano, M., Bernardini, M., & Botta, M. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett, 2009(13), 2093-2096.
- Castagnolo, D., et al. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Usiena Air.
- Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2024). Medicinal and Medical Chemistry.
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Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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- Full article: Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. (n.d.). Taylor & Francis Online.
- Bodireddy, M. R., Vaddula, B. R., & Gutta, V. (2016). Lactic acid mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable and sustainable process. Cogent Chemistry, 2(1), 1150022.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Castagnolo, D., Pagano, M., Bernardini, M., & Botta, M. (2009). Domino Alkylation–Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett, 2009(13), 2093–2096.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
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- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
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- Synthesis of novel 2-amino thiazole deriv
- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology.
- A Comparative Analysis of 2-Aminothiazole Synthesis Methods. (2025). Benchchem.
- A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. (2022).
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- Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. (2021). KJS College.
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- A Comparative Analysis of 2-Aminothiazole Synthesis Methods. (n.d.). BenchChem.
- Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.
- An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in W
- A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. (2013). PubMed.
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Assessing the purity of synthesized Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
An Objective Comparison of Analytical Methodologies for the Purity Assessment of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
Introduction
This compound is a pivotal intermediate in modern medicinal chemistry and pharmaceutical development. Its unique structure, featuring a Boc-protected amine and a bioactive 2-aminothiazole moiety, makes it a versatile building block for synthesizing a wide array of therapeutic agents, particularly in oncology and infectious disease research.[1] The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities introduced at this stage can lead to downstream reaction failures, the formation of toxic by-products, and significant regulatory hurdles.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards. The goal is to equip researchers, process chemists, and quality control analysts with the expertise to implement a robust, multi-faceted analytical strategy.
Understanding the Impurity Profile: A Predictive Approach
A robust analytical strategy begins with a theoretical understanding of the potential impurities. These can arise from starting materials, side-reactions during the synthesis (commonly the Hantzsch thiazole synthesis), or degradation.[2][3][4]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Such as α-haloketone precursors and thiourea.[4]
-
Boc-Related Impurities: Unreacted di-tert-butyl dicarbonate (Boc anhydride), tert-butyl carbamate, or di-Boc protected by-products where the 2-amino group of the thiazole is also protected.[5]
-
Solvent-Induced Degradants: 2-aminothiazole derivatives can exhibit instability in certain solvents, such as DMSO, leading to the formation of dimers or oxygenated species over time.[6]
Degradation Products:
-
Boc Deprotection: Spontaneous or acid-catalyzed loss of the tert-butylcarbonyl (Boc) group, yielding the free diamine.[7]
-
Thiazole Ring Opening: Hydrolytic cleavage of the thiazole ring under harsh pH conditions.
Core Directive: An Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on orthogonal methods —techniques that measure sample properties based on different chemical or physical principles. For this compound, the synergistic triad of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) constitutes the gold standard.[8]
Caption: Orthogonal workflow for comprehensive purity assessment.
Comparative Guide to Core Analytical Techniques
The selection of an analytical method is driven by the specific question being asked. Is the goal to quantify purity, confirm identity, or identify an unknown impurity?
| Technique | Primary Function | Strengths | Limitations | Ideal Application in this Context |
| RP-HPLC-UV | Quantitative Purity & Impurity Profiling | High resolution and sensitivity; excellent for quantification of known and unknown impurities.[5] | Requires impurities to have a UV chromophore; structural information is limited. | The primary, indispensable method for determining the purity percentage (e.g., 99.5%) and detecting trace-level impurities.[8] |
| NMR Spectroscopy | Structural Confirmation & Stoichiometry | Provides unambiguous structural information and the relative ratio of different components without needing reference standards (qNMR).[9] | Lower sensitivity for trace impurities compared to HPLC-UV or MS. | Confirms the identity of the main peak from HPLC and identifies major impurities or structural isomers. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Impurity Identification | Extremely high sensitivity and specificity; provides exact mass, confirming elemental composition. When coupled with LC, it can identify unknown peaks from the chromatogram.[10] | Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. | Definitive confirmation of the molecular weight of the synthesized product and identification of process-related impurities. |
Experimental Protocols & Data Interpretation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC separates molecules based on their hydrophobicity. The nonpolar C18 stationary phase retains the relatively nonpolar this compound, while a gradient of increasing organic solvent (acetonitrile) elutes it. Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by acting as an ion-pairing agent for the basic amine groups. UV detection at 210 nm is chosen to detect the carbamate functionality, while a secondary wavelength around 254 nm can monitor the thiazole ring.[5]
Caption: Step-by-step workflow for RP-HPLC analysis.
Detailed Protocol:
-
Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample to a concentration of ~1 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile).
Data Interpretation:
-
Expected Result: A single major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks.
-
Potential Impurities:
-
Early eluting peaks (more polar): Potential de-Boc'd product or other highly polar starting materials.
-
Late eluting peaks (more nonpolar): Potential di-Boc protected by-product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides a detailed map of the molecule's carbon-hydrogen framework. The chemical shift of each proton (¹H) and carbon (¹³C) is sensitive to its local electronic environment, allowing for unambiguous structural assignment. The large, singlet signal from the nine equivalent protons of the tert-butyl group is a hallmark of Boc-protected compounds and serves as an excellent diagnostic peak.[9][11]
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[12] DMSO-d₆ is often preferred as it can solubilize both polar and nonpolar impurities.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Parameters: Standard proton experiment with a spectral width of ~12 ppm, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same instrument.
-
Parameters: Standard proton-decoupled carbon experiment with a spectral width of ~220 ppm. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Interpretation:
-
Expected ¹H NMR Signals:
-
~1.4 ppm (singlet, 9H): The characteristic tert-butyl (Boc) group.[13]
-
~2.5-3.5 ppm (multiplets, 4H): The two methylene (-CH₂-) groups of the ethyl linker.
-
~6.0-7.0 ppm (singlet, 1H): The proton on the thiazole ring.
-
~7.0 ppm (broad singlet, 2H): The -NH₂ protons on the thiazole ring.
-
A broad signal for the carbamate N-H.
-
-
Validation: Integration of the peaks should match the expected proton count. The presence of unexpected signals indicates impurities. For example, the absence of the ~1.4 ppm signal coupled with upfield shifts in the ethyl protons would suggest the Boc group has been cleaved.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: This hyphenated technique combines the separation power of HPLC with the detection power of MS.[5] As compounds elute from the LC column, they are ionized (e.g., via Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured. This provides definitive molecular weight confirmation for each peak in the chromatogram.
Detailed Protocol:
-
LC Method: Use the same RP-HPLC method as described above. It is crucial to use a volatile buffer system if not already employed (e.g., ammonium acetate or formic acid instead of non-volatile phosphates). TFA is acceptable but can sometimes cause ion suppression.
-
MS Detector: An ESI source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected product and potential dimers (e.g., m/z 100-1000).
Data Interpretation:
-
Expected Result: The main peak in the total ion chromatogram (TIC) should correspond to the retention time of the product from the HPLC-UV analysis. The mass spectrum for this peak should show a strong ion at m/z corresponding to the molecular weight of the product + 1 (for [M+H]⁺).
-
Impurity Identification: Any minor peaks in the chromatogram can be analyzed. Their m/z values can be used to propose structures for unknown impurities, which is a significant advantage over UV detection alone.
Conclusion: An Integrated Strategy for Unimpeachable Quality
Assessing the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-modal approach. While RP-HPLC provides the benchmark quantitative purity value, it is only through its integration with NMR and MS that a complete and trustworthy picture emerges. NMR confirms the structural identity of the bulk material, ensuring the primary peak is indeed the target compound, while LC-MS provides definitive molecular weight confirmation and is the most powerful tool for identifying unknown impurities. By synergistically applying these orthogonal techniques, researchers and drug development professionals can ensure the unimpeachable quality of their material, paving the way for successful and reproducible downstream applications.
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Crespo, A., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Aminothiazole. In NIST Chemistry WebBook. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. Molecules. Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
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Hasi, S., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-Methods. Retrieved from [Link]
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Chennaiah, M. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Retrieved from [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
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Zerbe, O., et al. (2015). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For aminothiazole compounds, a class of heterocyclic structures integral to numerous therapeutic agents, the ability to reliably and consistently quantify the active pharmaceutical ingredient (API) and its related impurities is a cornerstone of ensuring product quality, safety, and efficacy.[1][2] Cross-validation of analytical methods—the process of demonstrating that two or more methods or laboratories can produce comparable data—is a critical exercise in the lifecycle of an analytical procedure. This guide provides an in-depth comparison of analytical methodologies for aminothiazole compounds, grounded in regulatory expectations and field-proven insights, to facilitate seamless method transfer and robust data generation across different laboratories and techniques.
The Imperative of Cross-Validation: Ensuring Analytical Consistency
Analytical method validation is a continuous process, and as a drug candidate progresses through development, it is common for analytical testing to be transferred between laboratories or for new, more advanced analytical technologies to be adopted.[3] Cross-validation serves as a bridge, ensuring that the data generated, regardless of the location or the specific validated method used, are equivalent and reliable.[3] This is not merely a procedural formality; it is a scientific and regulatory necessity. The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for analytical method validation and transfer, which underscore the importance of this process.[4][5][6][7]
The primary objective of a cross-validation study is to demonstrate that a validated analytical method, when used by a different laboratory or compared against another validated method, yields comparable results.[3] This comparison typically involves the analysis of the same set of samples, which can be spiked quality control samples or incurred samples from a study.[3] The acceptance criteria for the comparison are pre-defined and are based on a thorough risk assessment.
Core Principles of Analytical Method Validation for Aminothiazoles
Before embarking on a cross-validation study, it is essential to have a comprehensively validated analytical method. The validation process ensures that the method is fit for its intended purpose.[6] Key validation parameters, as outlined in ICH Q2(R2), include specificity, linearity, accuracy, precision, and robustness.[4][5][7] For aminothiazole compounds, which can be prone to degradation, forced degradation studies are also a critical component of validation to establish the stability-indicating nature of the method.[8][9]
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation, or stress testing, involves subjecting the drug substance to more severe conditions than those encountered during accelerated stability studies.[9][10] The goal is to intentionally degrade the molecule to generate potential degradation products.[8] This is crucial for developing a stability-indicating analytical method that can separate and quantify the intact API from any degradants that may form during manufacturing, storage, or use.[8][9] Recommended stress conditions include exposure to acidic and basic hydrolysis, oxidation, heat, and light.[8][9][11]
Comparative Analysis of Analytical Methods for Aminothiazole Compounds
The choice of analytical technique for aminothiazole compounds is dictated by factors such as the intended application (e.g., quality control, bioanalysis), the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[12][13][14][15]
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Choice |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. | HPLC-UV is a robust and widely available technique suitable for routine quality control of bulk drug substances and formulated products.[12][13] LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing low-concentration analytes in complex biological matrices.[12][14][16] |
| Sensitivity | Moderate (µg/mL to high ng/mL range). | High (low ng/mL to pg/mL range). | For bioanalytical studies where drug concentrations in plasma or urine are typically low, the high sensitivity of LC-MS/MS is essential.[12][17] |
| Selectivity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, as it can differentiate compounds with the same retention time but different mass-to-charge ratios. | The high selectivity of LC-MS/MS is critical for distinguishing the analyte from metabolites and endogenous matrix components in biological samples.[12][14] |
| Instrumentation | Widely available and relatively inexpensive. | More specialized and expensive instrumentation. | The choice of instrumentation is often a practical consideration based on the resources and expertise available in a given laboratory. |
| Sample Throughput | Moderate. | Can be high with optimized methods. | For large numbers of samples, such as in clinical trials, the speed of LC-MS/MS can be advantageous. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of aminothiazole compounds using HPLC-UV and LC-MS/MS. These protocols are based on published methods and serve as a starting point for method development and validation in your laboratory.[12][13][14][17]
Protocol 1: HPLC-UV Method for the Quantification of a Novel Aminothiazole (21MAT) in Analytical Solutions[12][13]
1. Instrumentation and Chromatographic Conditions:
- HPLC System: Waters Alliance (Waters 2695/e2695 separations module) with a UV Detector (Waters 2487 dual λ absorbance/2998 PDA).[13]
- Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[12][13]
- Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[12]
- Flow Rate: 1 mL/min.[12][13]
- Detection Wavelength: 272 nm.[12][13]
- Injection Volume: 10 µL.[16]
2. Preparation of Standard and Sample Solutions:
- Accurately weigh and dissolve a known amount of the aminothiazole reference standard in the mobile phase to prepare a stock solution.[16]
- Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.[16]
- Dissolve the sample containing the aminothiazole compound in the mobile phase to achieve a concentration within the calibration range.[16]
- Filter all solutions through a 0.45 µm syringe filter before injection.[16]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
- Determine the concentration of the aminothiazole in the sample solution by interpolating its peak area from the calibration curve.
Protocol 2: LC-MS/MS Method for the Quantification of a Novel Aminothiazole (21MAT) in Rat Plasma[12][17]
1. Instrumentation and Chromatographic Conditions:
- LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).[12][17]
- Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution.[12][17]
- Flow Rate: 1 mL/min.[12][17]
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and an internal standard.[12][17]
2. Sample Preparation (Protein Precipitation):
- To a 100 µL aliquot of rat plasma, add an internal standard solution.
- Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
- Vortex the mixture for 1 minute to precipitate the plasma proteins.
- Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
- Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentration of the calibration standards.
- Determine the concentration of the aminothiazole in the plasma sample by interpolating its peak area ratio from the calibration curve.
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for a successful cross-validation study. The following diagram illustrates the key steps involved.
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A Head-to-Head Preclinical Assessment: A New Aminothiazole-Based Aurora Kinase A Inhibitor "Compound X" vs. Alisertib
Introduction: The Rationale for Targeting Aurora Kinase A with Novel Scaffolds
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful drugs, including the kinase inhibitor Dasatinib.[1][2][3] Its prevalence is due to its ability to engage in key hydrogen bond interactions within ATP-binding sites of various kinases, making it an ideal starting point for designing potent and selective inhibitors.[4][5] The Aurora kinase family, particularly Aurora A (AURKA), represents a critical node in cell cycle regulation. AURKA is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[6] Its overexpression is a common feature in many human cancers and is often correlated with poor prognosis, making it a compelling target for anticancer therapy.[7]
Alisertib (MLN8237) is a well-characterized, selective, and orally bioavailable inhibitor of AURKA that has shown clinical activity in various malignancies.[6][8][9] It induces mitotic arrest by disrupting spindle formation, leading to aneuploidy and eventual cell death.[8][10] While Alisertib has demonstrated the therapeutic potential of AURKA inhibition, the quest for agents with improved potency, selectivity, pharmacokinetic profiles, and alternative resistance-breaking mechanisms continues.
This guide introduces "Compound X," a novel 2-aminothiazole derivative developed as a next-generation AURKA inhibitor. We will present a comprehensive benchmarking framework to objectively compare the preclinical performance of Compound X against the established drug, Alisertib. This guide is designed for researchers in oncology and drug development, providing the scientific rationale and detailed experimental protocols for a rigorous head-to-head comparison.
The Benchmarking Framework: A Multi-Pillar Approach
To ensure a thorough and unbiased comparison, our evaluation rests on three pillars: In Vitro Potency and Selectivity, Cellular Activity, and In Vivo Efficacy. Each pillar is supported by validated experimental protocols designed to yield quantitative, reproducible data.
Caption: Key steps in the Western Blot workflow for PD marker analysis.
Protocol: Western Blot for AURKA Pathway Inhibition
-
Treatment and Lysis : Treat cancer cells with Compound X and Alisertib at various concentrations for a set time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein onto a polyacrylamide gel and separate by size via electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : Block the membrane and probe with primary antibodies against phospho-AURKA (T288), phospho-Histone H3 (Ser10), and a loading control (e.g., β-actin).
-
Detection : Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the band intensities to determine the dose-dependent effect of each compound on AURKA autophosphorylation and downstream substrate phosphorylation.
Data Presentation: Comparative Cellular Effects
| Compound | Cell Line | GI50 (nM) | pAURKA Inhibition (EC50, nM) |
| Compound X | HCT-116 | [Hypothetical Value, e.g., 15] | [Hypothetical Value, e.g., 20] |
| Alisertib | HCT-116 | 45 [9] | 50-100 |
| Compound X | HeLa | [Hypothetical Value, e.g., 22] | [Hypothetical Value, e.g., 30] |
| Alisertib | HeLa | 70 | 80-150 |
This table uses hypothetical data for Compound X to illustrate the comparison.
Pillar 3: In Vivo Efficacy and ADME/Tox Profile
The ultimate preclinical test is whether a compound can inhibit tumor growth in a living system at a well-tolerated dose. This is complemented by an early assessment of its drug-like properties.
Key Experiment: Human Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of anticancer agents. [11][12][13] Protocol: HCT-116 Xenograft Efficacy Study
-
Tumor Implantation : Subcutaneously implant HCT-116 cells into the flank of immunodeficient mice (e.g., athymic nude mice). [14]2. Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, Compound X, Alisertib).
-
Dosing : Administer compounds orally based on a pre-determined schedule (e.g., once daily for 21 days). Alisertib has been dosed at 30 mg/kg in similar models. [9]4. Monitoring : Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.
-
Endpoint : At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Early Stage Assessment: In Silico ADME/Tox Profiling
Before committing to extensive in vivo studies, computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. [15]Web-based platforms like SwissADME and pkCSM provide rapid predictions of drug-likeness and potential liabilities. [16][17][18] Parameters to Evaluate:
-
Lipinski's Rule of Five : Assesses oral bioavailability potential.
-
Aqueous Solubility : Important for absorption.
-
CYP450 Inhibition : Predicts potential for drug-drug interactions.
-
hERG Inhibition : Flags potential for cardiotoxicity.
-
AMES Toxicity : Predicts mutagenic potential.
Data Presentation: Comparative In Vivo Efficacy and Predicted Properties
| Parameter | Compound X | Alisertib |
| Maximal TGI (%) | [Hypothetical Value, e.g., 95% @ 30 mg/kg] | 94.7% @ 30 mg/kg [9] |
| Body Weight Change | [Hypothetical Value, e.g., <5% loss] | Tolerated |
| Lipinski Violations | [Hypothetical Value, e.g., 0] | 0 |
| Predicted Solubility | [Hypothetical Value, e.g., Good] | Moderate |
| Predicted CYP Inhibition | [Hypothetical Value, e.g., Low risk] | Low to moderate risk |
This table uses hypothetical data for Compound X to illustrate the comparison.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking a new aminothiazole-based AURKA inhibitor, Compound X, against the established drug Alisertib. By systematically evaluating in vitro potency, cellular mechanism of action, and in vivo efficacy, researchers can build a comprehensive data package to support go/no-go decisions for further development.
The hypothetical data presented for Compound X illustrates a scenario of a promising drug candidate with potentially superior potency and a favorable drug-like profile. The described protocols provide a validated roadmap for generating the real-world data necessary to substantiate such a claim. Successful outcomes from this preclinical evaluation would provide a strong rationale for advancing Compound X into IND-enabling toxicology studies and, ultimately, clinical trials.
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Manfredi, M. G., Ecsedy, J. A., Chakravarty, A., Silverman, L., Zhang, M., Hoar, K. M., ... & Claiborne, C. F. (2011). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Clinical Cancer Research, 17(24), 7614-7624. (URL: [Link])
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Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-24. (URL: [Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435. (URL: [Link])
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Kelly, K. R., et al. (2015). Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study. Investigational New Drugs, 33(4), 922-932. (URL: [Link])
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (120), e55184. (URL: [Link])
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2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (URL: [Link])
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Phase 1 Study of Alisertib (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors. (2017). Cancers, 9(12), 170. (URL: [Link])
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MTT Cell Assay Protocol. (URL: [Link])
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In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega, 5(26), 16279–16289. (URL: [Link])
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Drugs currently in use based on 2-aminothiazole skeleton. - ResearchGate. (URL: [Link])
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Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020). Molecules, 25(23), 5564. (URL: [Link])
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. (URL: [Link])
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In vitro kinase assay. (2024). protocols.io. (URL: [Link])
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate
This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate. As a compound utilized in pharmaceutical research and development, its unique thiazole and carbamate moieties necessitate a rigorous approach to waste management to ensure personnel safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.
Hazard Assessment and Waste Characterization
Before any disposal activities, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its constituent functional groups—aminothiazole and carbamate—provide a strong basis for hazard assessment.
-
Aminothiazole Derivatives: Compounds containing the thiazole ring are often associated with acute toxicity, skin and eye irritation, and potential for allergic skin reactions.[2] They can also be toxic to aquatic life, making environmental release a significant concern.[2]
-
Carbamate Compounds: Carbamates as a class are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Wastes generated from the production and use of carbamates are often classified as hazardous.[3][4][5]
Therefore, This compound must be handled and disposed of as hazardous chemical waste.
Key Hazard Summary
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | May be harmful if swallowed or toxic in contact with skin.[2][6][7] | Avoid all personal contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste. |
| Skin/Eye Irritation | Can cause skin irritation and serious eye damage or irritation.[6][8][9][10] | Wear chemical-resistant gloves and safety goggles/face shield. In case of contact, flush immediately and thoroughly with water.[9] |
| Aquatic Toxicity | Thiazole derivatives can be toxic to aquatic life with long-lasting effects.[2] | Prevent release to the environment. Do not allow waste to enter drains or waterways.[2][11][12] |
| Chemical Incompatibility | Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][10][12][13] | Store and containerize waste separately from incompatible materials to prevent dangerous reactions. |
| Thermal Decomposition | Combustion may produce hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides.[13] | Disposal via high-temperature incineration should only be performed by a licensed facility equipped to handle such emissions.[14] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure risk during handling and disposal, a combination of engineering controls and robust PPE is mandatory.
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood.[10][15][16] This prevents the inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, safety goggles and/or a full-face shield should be worn.[17][18]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.[15][19]
-
Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened.[15] Ensure that clothing provides full coverage; open-toed shoes are strictly prohibited in the laboratory.[16][20]
-
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for maintaining a safe laboratory environment. The following protocol outlines the necessary steps from waste generation to final disposal.
Disposal Workflow Diagram
Caption: A flowchart detailing the decision-making and procedural steps for safe chemical waste disposal.
Step 1: Waste Identification and Segregation Immediately upon generation, identify the waste as hazardous. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats, absorbent paper). This waste must be segregated from incompatible materials, particularly strong acids and oxidizers.[2][13]
Step 2: Containerization Select a waste container that is chemically compatible, leak-proof, and has a secure screw-top cap. Do not use containers that previously held incompatible chemicals. Fill the container to no more than 90% of its capacity to allow for expansion.[21] The exterior of the container must be kept clean and free of contamination.[21]
Step 3: Labeling Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly marked with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The names of any other solvents or chemicals present in the container.
-
An indication of the primary hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin located away from drains and sources of ignition.[10]
Step 5: Arranging Final Disposal Do not attempt to treat or neutralize this chemical waste in the lab. The only acceptable disposal procedure is through your institution's Environmental Health and Safety (EHS) office or equivalent department.[22] Contact them to schedule a pickup by a licensed hazardous waste disposal contractor. The most common and recommended final disposal method for this type of organic compound is high-temperature incineration.[14]
Step 6: Decontamination of Empty Containers The original product container is also considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[22] Crucially, this rinsate must be collected and disposed of as hazardous waste by adding it to your designated waste container.[22] Only after this decontamination procedure can the empty container be disposed of in regular laboratory glass or solid waste, depending on its material.
Spill Management
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and contamination.
-
Alert and Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or involves other volatile substances, evacuate the lab.
-
Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Section 2, including double-gloving if necessary.
-
Contain: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Clean the affected area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of its size.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the valuable work of drug discovery does not come at the cost of personal health or environmental integrity.
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- tert-Butyl (2-aminoethyl)(ethyl)
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
This guide provides essential safety and handling protocols for Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate, a versatile compound utilized in pharmaceutical research and organic synthesis.[1] Given its role as a key intermediate in the development of novel therapeutics, particularly in oncology and infectious diseases, ensuring the safety of our researchers is paramount.[1] This document moves beyond a simple checklist, offering a deep, logic-driven framework for risk mitigation. The procedures outlined are designed to be self-validating, grounded in established safety principles and data from structurally related compounds to ensure a comprehensive shield against potential hazards.
Hazard Assessment: The 'Why' Behind the Protocol
A specific Safety Data Sheet (SDS) with comprehensive quantitative data for this compound is not consistently available. Therefore, a conservative approach is mandated, inferring hazards from well-documented, structurally similar aminothiazole and N-Boc protected aminoethyl compounds. This proactive assessment forms the bedrock of our personal protective equipment (PPE) strategy.
The primary anticipated risks are categorized based on the Globally Harmonized System (GHS) and are summarized below. Understanding these potential hazards is the first step in appreciating the causality behind the recommended PPE.
| Hazard Class | GHS Category | Potential Effect & Rationale | Supporting Sources |
| Acute Toxicity (Oral) | Category 3 / 4 | Toxic or harmful if swallowed. This is a common classification for complex organic molecules used in drug development. | [2][3] |
| Skin Corrosion / Irritation | Category 1B / 2 | May cause skin irritation or severe skin burns. Amines and thiazole derivatives can be corrosive or irritating upon dermal contact. | [2][4][5][6][7] |
| Serious Eye Damage / Irritation | Category 1 / 2A | May cause serious eye irritation or irreversible eye damage. The eyes are particularly sensitive to chemical exposure. | [2][4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol. Fine powders can easily become airborne during handling. | [4][5][6] |
Core PPE Requirements: Your Primary Defense
The selection of PPE is not arbitrary; it is a calculated response to the hazards identified above. Each component acts as a specific barrier, and its effectiveness depends on proper selection and use.
Eye and Face Protection: Non-Negotiable
Direct ocular exposure presents the highest risk of immediate and severe injury.
-
Mandatory: Wear tightly fitting safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] These are essential to protect against splashes and airborne particulates from all angles.
-
Recommended for High-Risk Tasks: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or solvent addition), supplement safety goggles with a full-face shield.
Hand Protection: The Critical Barrier
Skin contact is a primary route of exposure. The choice of glove material is critical and must be based on an understanding of chemical resistance, not just availability.[9] The key metrics for glove selection are breakthrough time (how long it takes a chemical to permeate the glove) and degradation (the physical change in the glove material upon exposure).[10][11]
-
Primary Recommendation: Nitrile Gloves. Nitrile gloves provide a robust barrier against a wide array of chemicals, including the functional groups present in the target compound.[12] They are a superior choice over latex, which offers poor chemical resistance and can cause allergic reactions.[12]
-
Minimum Thickness: Use nitrile gloves with a minimum thickness of 4 mil. Thicker gloves generally offer greater resistance.[12]
-
Practice of Double Gloving: For extended procedures or when handling concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Glove Usage Protocol:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[13]
-
Donning: Don gloves over the cuffs of your lab coat to create a seal.
-
During Use: If direct contact with the chemical occurs, immediately remove the glove(s), wash your hands, and don a fresh pair. Never reuse disposable gloves.[14]
-
Doffing: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A clean, buttoned, knee-length laboratory coat is mandatory to protect skin and personal clothing.[15]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashes, wear a chemical-resistant apron over the lab coat.
Respiratory Protection: Engineering Controls First
The most effective way to prevent respiratory exposure is to use engineering controls.[16]
-
Primary Control: All handling of solid this compound, especially weighing and transferring, MUST be performed inside a certified chemical fume hood.[15][17]
-
Secondary Control (Emergency/Maintenance): If engineering controls fail or for significant spill cleanup, a NIOSH-approved respirator is required. A half-mask or full-face respirator with combination cartridges (providing protection against organic vapors and particulates, e.g., P100/OV) should be used. All personnel requiring a respirator must be properly fit-tested and trained.
Procedural Workflow: Integrating PPE into Practice
Safety is an active process. The following workflows illustrate how to integrate PPE use seamlessly into your laboratory operations.
PPE Donning Sequence
Correctly putting on PPE minimizes gaps and ensures maximum protection.
Caption: PPE Donning Workflow.
Safe Handling Protocol: Weighing and Dissolving
-
Preparation: Don all required PPE according to the sequence above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.[16]
-
Transfer: Perform all weighing and transfers of the solid compound within the fume hood.[17] Use a spatula and handle the container carefully to minimize the generation of airborne dust.
-
Dissolving: Slowly add the solid to the solvent to prevent splashing. If the dissolution is exothermic, proceed with caution and have appropriate cooling ready.
-
Post-Handling: After the task is complete, decontaminate the spatula and any surfaces within the fume hood.
-
Exiting: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[2][13]
PPE Doffing (Removal) Sequence
The removal process is critical to prevent self-contamination. The principle is to remove the most contaminated items first.
Caption: PPE Doffing (Removal) Workflow.
Emergency and Disposal Protocols
Immediate Actions for Exposure
Rapid and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[2]
| Exposure Route | Immediate First Aid Protocol | Supporting Sources |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [4][5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [2][4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [2][4][7] |
Chemical Waste Disposal
Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.
Step-by-Step Disposal Plan:
-
Segregation: Never mix this chemical waste with other waste streams.[2]
-
Primary Container: Collect all waste, including excess solid, contaminated solutions, and rinsates, in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a separate, sealed plastic bag clearly labeled as "Hazardous Chemical Waste."
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][17]
Caption: Chemical Waste Disposal Workflow.
References
- SAFETY DATA SHEET for 2-[2-(Boc-amino)ethoxy]ethanol. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET for N-BOC-1,2-diaminoethane. (2025). Fisher Scientific.
- Tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)
- tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate GHS Classification.
- tert-Butyl N-(2-aminoethyl)
- SAFETY DATA SHEET for tert-Butyl carbam
- tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate GHS Classification.
- Tert-Butyl 2-(2-Aminothiazol-4-Yl)
- Hand Protection Chemical Resistance Guide.Environment, Health and Safety, North Safety Products.
- Personal protective equipment for handling 5-Amino-3-isopropyl-1,2,4-thiadiazole. (2025). BenchChem.
- tert-Butyl (2-aminoethyl)(ethyl)
- Carbamate Toxicity.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.Lab Safety.
- Chemical Glove Resistance Guide.Ansell.
- Rules for the Safe Handling of Chemicals in the Laboratory.University of California, Santa Cruz.
- OSHA Glove Selection Chart.Environmental Health and Safety, University of Washington.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.Kimberly-Clark.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





